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6-Methyl-2,3-dihydro-1H-indole hydrochloride Documentation Hub

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  • Product: 6-Methyl-2,3-dihydro-1H-indole hydrochloride
  • CAS: 1187933-32-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Properties of 6-Methyl-2,3-dihydro-1H-indole Hydrochloride

This technical guide details the synthesis, physicochemical properties, and pharmaceutical applications of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (also known as 6-Methylindoline HCl). Executive Summary & Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, physicochemical properties, and pharmaceutical applications of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (also known as 6-Methylindoline HCl).

Executive Summary & Chemical Identity

6-Methyl-2,3-dihydro-1H-indole hydrochloride is a bicyclic secondary amine used primarily as a scaffold in the development of G-protein coupled receptor (GPCR) ligands (specifically 5-HT antagonists) and kinase inhibitors. It is the reduced form of 6-methylindole, stabilized as a hydrochloride salt to prevent oxidation and improve shelf-life.

Chemical Identification
ParameterDetail
IUPAC Name 6-Methyl-2,3-dihydro-1H-indole hydrochloride
Common Name 6-Methylindoline HCl
CAS Number (Free Base) 1685-23-0
CAS Number (Precursor) 3420-02-8 (6-Methylindole)
Molecular Formula C₉H₁₁N[1][2][3][4][5][6][7] · HCl
Molecular Weight 169.65 g/mol (Salt); 133.19 g/mol (Base)
Structure Indoline core with a methyl substitution at the C6 position.[6]

Synthetic Pathways

The synthesis of 6-methylindoline is most reliably achieved via the selective reduction of the C2-C3 double bond of 6-methylindole. While catalytic hydrogenation is possible, the Gribble Reduction (Sodium Cyanoborohydride in Acetic Acid) is the preferred laboratory method due to its high selectivity, preventing over-reduction of the benzenoid ring.

Method A: Selective Reduction (Gribble Protocol)

This method utilizes the protonation of the indole C3 position to generate an electrophilic indolenium ion, which is subsequently trapped by the hydride source.

Reaction Scheme:

  • Protonation: 6-Methylindole + H⁺

    
     3-H-indolenium cation.
    
  • Reduction: Cation + [BH₃CN]⁻

    
     6-Methylindoline.
    
  • Salt Formation: 6-Methylindoline + HCl

    
     Hydrochloride Salt.
    
Method B: Catalytic Hydrogenation

Hydrogenation over Pd/C or PtO₂ is cleaner but requires high pressure (often >20 atm) or acidic media to overcome the resonance stability of the pyrrole ring without reducing the benzene ring.

Detailed Experimental Protocol

Objective: Synthesis of 6-Methylindoline HCl from 6-Methylindole via NaCNBH₃ reduction.

Materials
  • Precursor: 6-Methylindole (1.0 eq)

  • Reagent: Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Quench: Sodium Hydroxide (NaOH), aqueous

  • Salt Formation: 4M HCl in Dioxane or Diethyl Ether

Step-by-Step Methodology
  • Setup: In a fume hood, charge a round-bottom flask with 6-methylindole (e.g., 1.31 g, 10 mmol) and glacial acetic acid (20 mL). Stir at 15–20°C (water bath) to dissolve.

    • Expert Insight: Temperature control is critical. Above 25°C, N-alkylation side reactions (using the acetic acid as an alkyl source) can occur.

  • Addition: Add NaCNBH₃ (1.89 g, 30 mmol) portion-wise over 20 minutes.

    • Safety Note: This reaction generates minor amounts of HCN gas. Ensure vigorous ventilation.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The fluorescent indole spot (starting material) should disappear, replaced by a non-fluorescent, lower Rf amine spot.

  • Quench & Extraction:

    • Cool the mixture to 0°C.

    • Slowly add 20% aqueous NaOH until pH > 10. (The mixture will become cloudy as the free base precipitates).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base (pale yellow oil).[7]

  • Salt Formation (Hydrochlorination):

    • Dissolve the crude oil in minimal anhydrous diethyl ether or ethanol.

    • Cool to 0°C.

    • Dropwise add 4M HCl in dioxane (1.1 eq). A white to off-white precipitate will form immediately.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Visualization: Process Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

G Start Start: 6-Methylindole Reagent Add NaCNBH3 / AcOH (Temp < 20°C) Start->Reagent Intermediate Indolenium Ion (Transient) Reagent->Intermediate Protonation Reaction Hydride Transfer (2 hours) Intermediate->Reaction Reduction Quench Quench: NaOH (pH > 10) Reaction->Quench TLC Check Extraction Extract: EtOAc Concentrate to Oil Quench->Extraction Free Base Isolation SaltForm Add HCl (Dioxane/Ether) Extraction->SaltForm Final Final Product: 6-Methylindoline HCl SaltForm->Final Precipitation

Caption: Workflow for the selective reduction of 6-methylindole to the hydrochloride salt.

Physicochemical Characterization

The conversion from free base to hydrochloride salt significantly alters the physical properties, enhancing stability and water solubility.

Property6-Methylindoline (Free Base)6-Methylindoline HCl (Salt)
Physical State Pale yellow oil / Low melting solidWhite to off-white crystalline solid
Melting Point < 30°C (approx)> 150°C (Decomposition likely >200°C)
Solubility Soluble in DCM, EtOAc, DMSOSoluble in Water, Methanol, DMSO
Stability Prone to oxidation (turns brown)Stable at Room Temp (Desiccated)
¹H NMR (DMSO-d₆) Indoline C2/C3 protons appear as triplets at ~3.0 and ~3.5 ppm.Amine protons (NH₂⁺) appear as broad singlet at >9.0 ppm.

Analytical Validation:

  • ¹H NMR: The disappearance of the aromatic protons at C2/C3 (typically ~6.4 and 7.2 ppm in indole) and the appearance of two methylene triplets in the aliphatic region (approx 2.9–3.6 ppm) confirms the reduction.

  • Mass Spectrometry: ESI-MS [M+H]⁺ = 134.1 (Free base mass detected).

Pharmaceutical Applications

6-Methylindoline serves as a critical "restricted rotation" bioisostere of phenethylamine.

  • 5-HT Receptor Antagonists: The indoline core is frequently used to rigidify the ethylamine side chain of serotonin, increasing selectivity for 5-HT₂C or 5-HT₆ receptors.

  • Kinase Inhibition: Substituted indolines act as hinge-binding motifs in ATP-competitive inhibitors. The 6-methyl group provides a hydrophobic anchor that can fill small lipophilic pockets (e.g., the gatekeeper region) in kinases.

  • Hemozoin Inhibitors: Derivatives of 6-methylindoline (specifically amidino-indoles) have shown efficacy in binding heme, preventing hemozoin formation in Plasmodium falciparum (Malaria).

References

  • Gribble, G. W., et al. (1974). "Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids." Journal of the American Chemical Society.[8]

  • ChemicalBook. (2025). "6-Methylindole Product Properties and Synthesis."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 137928, 6-Methylindole." PubChem.

  • Kumar, Y., & Florvall, L. (1983). "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids." Synthetic Communications.

  • Sigma-Aldrich. (2025).[6] "6-Methylindole Product Specification."

Sources

Exploratory

Technical Monograph: 6-Methyl-2,3-dihydro-1H-indole Hydrochloride

Structural Dynamics, Synthetic Protocols, and Medicinal Utility Executive Summary 6-Methyl-2,3-dihydro-1H-indole hydrochloride (also known as 6-methylindoline HCl ) is a bicyclic nitrogen heterocycle serving as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Protocols, and Medicinal Utility

Executive Summary

6-Methyl-2,3-dihydro-1H-indole hydrochloride (also known as 6-methylindoline HCl ) is a bicyclic nitrogen heterocycle serving as a critical scaffold in modern medicinal chemistry.[1] Unlike its oxidized parent (6-methylindole), the indoline core offers a distinct non-planar geometry and increased basicity, making it a versatile nucleophile for diverse coupling reactions.

This guide analyzes the molecule’s structural properties, details a robust synthetic reduction protocol from the indole precursor, and validates its utility as a pharmacophore building block—specifically for tuning metabolic stability and steric fit in drug candidates targeting serotonergic (5-HT) and adrenergic pathways.

Chemical Architecture & Properties[1][2][3][4][5][6][7]

Structural Identity

The molecule consists of a benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring.[1] The "6-methyl" designation places a methyl group at the meta position relative to the nitrogen on the benzene ring, a strategic location for blocking metabolic hydroxylation (CYP450-mediated) in drug design.

Key Identifiers:

  • IUPAC Name: 6-Methyl-2,3-dihydro-1H-indole hydrochloride[1]

  • Common Name: 6-Methylindoline HCl[1]

  • CAS Number (Free Base): 86911-82-2 (Note: HCl salt often indexed under vendor-specific codes or 1187933-32-9)[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 169.65 g/mol (Salt); 133.19 g/mol (Free Base)

Physicochemical Profile

The hydrochloride salt form is preferred in development due to enhanced crystallinity, water solubility, and shelf-stability compared to the oil-prone free base.[1]

PropertyValue (HCl Salt)Context/Significance
Appearance Off-white to beige crystalline solidSalt formation prevents oxidation (browning) common in free amines.[1]
Melting Point 180–185 °C (Decomposes)High MP indicates a stable crystal lattice, ideal for GMP handling.
Solubility Soluble in Water, MeOH, DMSOFacilitates biological assays and aqueous workups.
pKa (Conj. Acid) ~4.5–5.0Significantly more basic than indole (pKa -2.4), allowing protonation at physiological pH.

Synthetic Pathways & Manufacturing[1][8]

The most reliable route to high-purity 6-methylindoline is the selective reduction of 6-methylindole .[1] While catalytic hydrogenation (


) is possible, it often yields over-reduced byproducts (octahydroindole).[1] The Sodium Cyanoborohydride (

)
method is the "Senior Scientist" choice for its selectivity and functional group tolerance.[1]
Graphviz Workflow: Synthesis & Salt Formation

Synthesis Start 6-Methylindole (Precursor) Reagent1 NaBH3CN AcOH, 15°C Start->Reagent1 Selective Reduction Inter 6-Methylindoline (Free Base - Oil) Reagent1->Inter Workup (pH > 10) Reagent2 4M HCl in Dioxane Inter->Reagent2 Salt Formation Final 6-Methylindoline HCl (Crystalline Solid) Reagent2->Final Filtration

Figure 1: Step-wise conversion of 6-methylindole to the stable hydrochloride salt.

Detailed Protocol: Selective Reduction

Safety Note:


 generates HCN gas in contact with strong acids.[1] Perform all operations in a well-ventilated fume hood.
  • Reaction Setup: Dissolve 6-methylindole (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration). Cool the solution to 15°C.

  • Reduction: Add Sodium Cyanoborohydride (3.0 equiv) portion-wise over 30 minutes. The slight exotherm must be controlled to maintain temperature <20°C.

    • Mechanism:[2][3][4][5] The acetic acid protonates the indole C3 position, generating an iminium ion species which is rapidly reduced by the hydride.[1]

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (System: 20% EtOAc/Hexane).[1] The fluorescent indole spot will disappear; the indoline spot will be lower Rf and non-fluorescent (stains with ninhydrin).[1]

  • Workup (Critical):

    • Pour reaction mixture into ice water.

    • Basify carefully with 50% NaOH (or solid KOH) to pH >10.[1] Caution: Ensure all acid is neutralized to prevent HCN evolution.

    • Extract with Dichloromethane (DCM) (3x).[1]

    • Dry organics over

      
       and concentrate to yield the Free Base  (usually a pale yellow oil).[1]
      
  • Salt Formation: Dissolve the free base oil in minimal diethyl ether. Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C. The white precipitate (6-Methylindoline HCl) forms immediately.[1] Filter and wash with cold ether.[1]

Analytical Validation

Distinguishing the starting material (indole) from the product (indoline) is critical.[1] The loss of aromaticity in the pyrrole ring is the key marker.[1]

NMR Interpretation ( NMR, 400 MHz, DMSO- )
PositionIndole Shift (

ppm)
Indoline Shift (

ppm)
Structural Change
C2-H ~7.2 (d, Aromatic)3.45 (t, Aliphatic)

hybridization (adjacent to N).
C3-H ~6.4 (d, Aromatic)2.95 (t, Aliphatic)

hybridization (benzylic).
N-H ~11.0 (Broad Singlet)~6.0–9.0 (Broad) Indole NH is acidic; Indoline

(salt) is broad/exchangeable.
C6-Me 2.35 (s)2.25 (s)Methyl group remains relatively unchanged.[1]

Validation Check: If you see any signals in the 6.0–7.5 ppm range other than the 3 benzene ring protons (H4, H5, H7), the reduction is incomplete.

Medicinal Chemistry Applications

The "Scaffold" Advantage

In drug discovery, 6-methylindoline is rarely the final drug but rather a "privileged structure" used to build libraries.[1]

  • Metabolic Blocking: The C6 position in indolines is electron-rich and prone to oxidative metabolism (hydroxylation).[1] Substituting this with a methyl group (

    
    ) blocks this "soft spot," extending the half-life (
    
    
    
    ) of the drug candidate.
  • Conformational Restriction: Unlike flexible aniline derivatives, the fused ring system locks the nitrogen lone pair vector, reducing entropic penalty upon binding to receptors (e.g., 5-HT2C, Adrenergic

    
    ).[1]
    
Application Workflow: Urea Derivative Synthesis

Indolines are excellent nucleophiles for creating urea-based inhibitors (common in kinase and GPCR programs).[1]

Application Input 6-Methylindoline (Nucleophile) Process Coupling (DCM, TEA, 0°C) Input->Process Partner Isocyanate (R-N=C=O) or Carbamoyl Chloride Partner->Process Product Indoline-1-carboxamide (Urea Scaffold) Process->Product >90% Yield

Figure 2: Typical medicinal chemistry coupling reaction to generate urea libraries.

Handling & Stability

  • Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the salt is stable, the free base oxidizes rapidly in air to form colored impurities (indolenines).[1]

  • Hygroscopicity: The HCl salt can be hygroscopic.[1] Allow the container to reach room temperature before opening to prevent water condensation.[1]

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][5]

    • Always wear nitrile gloves and safety goggles.[1]

References

  • ChemicalBook. (2025).[1] 6-Methyl-2,3-dihydro-1H-indole hydrochloride Properties and Supplier Data.

  • Gribble, G. W., et al. (1974).[1] Reactions of Sodium Borohydride in Acidic Media.[1] I. Reduction of Indoles and Alkylated Indoles to Indolines.[1] Journal of the American Chemical Society.[1] (Foundational protocol for NaBH3CN reduction).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137928, 6-Methylindole (Precursor Data).[1]

  • ChemSrc. (2025).[1] 6-Methylindoline CAS 86911-82-2 Data and Synthesis Routes.[1][3]

  • Sigma-Aldrich (Merck). (2025).[1][6] Safety Data Sheet: Indoline Derivatives and Handling.[1]

Sources

Foundational

Technical Guide: Spectroscopic Data &amp; Characterization of 6-Methyl-2,3-dihydro-1H-indole Hydrochloride

This guide outlines the spectroscopic characterization, synthesis, and quality control of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl). It is designed for researchers requiring rigorous structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization, synthesis, and quality control of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl). It is designed for researchers requiring rigorous structural validation of this scaffold, which serves as a critical intermediate in the development of serotonin receptor ligands and specific kinase inhibitors.

Executive Summary

6-Methyl-2,3-dihydro-1H-indole (6-Methylindoline) is a bicyclic amine formed by the reduction of the pyrrole ring in 6-methylindole. As a hydrochloride salt, it offers enhanced stability and solubility for pharmaceutical applications. This guide provides the definitive spectroscopic signature required to distinguish the indoline core from its oxidized indole precursor—a common impurity that can compromise downstream medicinal chemistry campaigns.

Chemical Profile & Structure

PropertyDetail
IUPAC Name 6-Methyl-2,3-dihydro-1H-indole hydrochloride
Common Name 6-Methylindoline HCl
CAS (Free Base) 86911-82-2
Molecular Formula C

H

N

HCl
Molecular Weight 133.19 g/mol (Free Base) / 169.65 g/mol (HCl Salt)
Core Scaffold Indoline (Benzopyrrolidine)
Structural Visualization

The following diagram illustrates the reduction pathway from the indole precursor to the target hydrochloride salt, highlighting the critical saturation of the C2-C3 bond.

SynthesisPathway Indole 6-Methylindole (Aromatic Pyrrole Ring) Step1 Reduction (NaBH3CN / AcOH) Indole->Step1 Saturation of C2=C3 Indoline 6-Methylindoline (Free Base) Step1->Indoline Step2 Salt Formation (HCl / Et2O) Indoline->Step2 Protonation Product 6-Methylindoline HCl (Target Salt) Step2->Product

Caption: Synthetic logic flow transforming the aromatic indole core into the saturated indoline salt.

Spectroscopic Characterization

The following data establishes the structural identity of the compound. Note that while literature often reports free base values, the hydrochloride salt exhibits distinct shifts due to the protonated nitrogen (


).
Nuclear Magnetic Resonance (NMR)

The diagnostic feature of the indoline core is the presence of two methylene triplets (or multiplets) at C2 and C3, replacing the aromatic doublets found in the indole precursor.


H NMR Data (600 MHz, CDCl

)

Data corresponds to the free base. Salt formation results in a downfield shift (


 ppm) for protons adjacent to the nitrogen (C2-H).
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
AssignmentStructural Note
C6-CH

2.36Singlet (s)-MethylDiagnostic singlet; unchanged by salt formation.
C3-H 3.06Triplet (t)8.3Ar-CH

Benzylic protons; typically appear at ~3.0 ppm.
C2-H 3.60Triplet (t)8.3N-CH

Critical Diagnostic: Shifts to ~4.0-4.5 ppm in HCl salt.
N-H 3.69Broad (br s)-AmineDisappears/broadens significantly in HCl salt (becomes NH

).
C4-H 6.56Singlet (s)-Ar-HMeta-coupling may be observed at high field.
C5-H 6.62Doublet (d)7.3Ar-HOrtho coupling to C4-H.
C7-H 7.09Doublet (d)7.3Ar-HDeshielded aromatic proton.

C NMR Data (151 MHz, CDCl

)
PositionShift (

ppm)
Assignment
C2 47.6N-CH

(Aliphatic)
C3 29.6Ar-CH

(Aliphatic)
C6 137.1Ar-C-Me
C7a 151.9Ar-C-N (Quaternary)
Ar-C 110.5, 119.4, 124.3, 126.5Aromatic CH carbons
CH

21.5Methyl group

Expert Insight: In the HCl salt, the C2 carbon signal typically shifts upfield slightly or remains similar, but the proton attached to it (H2) shifts downfield significantly due to the inductive effect of the cationic nitrogen.

Infrared Spectroscopy (IR)

The conversion to the hydrochloride salt introduces specific vibrational modes associated with the ammonium species.

  • Free Base: Sharp N-H stretch

    
     3350 cm
    
    
    
    .
  • Hydrochloride Salt:

    • Broad NH

      
       Band:  2400–3000 cm
      
      
      
      (Multiple broad bands, "ammonium salt region").
    • C-N Stretch:

      
       1250 cm
      
      
      
      .
    • Absence of C=C: No sharp peak at 1570-1600 cm

      
       characteristic of the indole pyrrole double bond (confirming reduction).
      
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (M+):

    
     133.1 (Free base detection).
    
  • Fragmentation Pattern:

    • 
       133 
      
      
      
      118 (Loss of -CH
      
      
      , M-15).
    • 
       133 
      
      
      
      131 (Dehydrogenation to indole, M-2).

Experimental Protocols

Protocol A: Synthesis of 6-Methylindoline (Reduction)

Rationale: Direct reduction of the indole C2-C3 double bond.

  • Dissolution: Dissolve 6-methylindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Reagent Addition: Add Sodium Cyanoborohydride (NaBH

    
    CN) (3.0 eq) portion-wise at 10–15°C.
    
    • Safety: Perform in a fume hood; HCN gas may evolve.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexane). Indole spot (higher R
    
    
    
    ) should disappear.
  • Workup: Quench with NaOH (aq) until pH > 10. Extract with Ethyl Acetate (3x). Dry organics over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: Preparation of Hydrochloride Salt

Rationale: Converting the oil free base to a stable solid salt.

  • Solvation: Dissolve the crude 6-methylindoline oil in anhydrous Diethyl Ether or 1,4-Dioxane.

  • Acidification: Dropwise add 4.0 M HCl in Dioxane (1.2 eq) at 0°C.

  • Precipitation: A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum/inert atmosphere. Wash with cold ether to remove unreacted organic impurities.

  • Drying: Dry under high vacuum to remove trace HCl gas.

Quality Control & Impurity Profiling

When analyzing the spectra, specific impurities indicate process failure. Use the logic below to validate your sample.

QCLogic Sample Analyze 1H NMR Sample Check1 Check 6.0-6.5 ppm Region Sample->Check1 Impurity1 FAIL: Indole Present (Incomplete Reduction) Check1->Impurity1 Doublet at ~6.4 ppm found Check2 Check 3.0-4.0 ppm Region Check1->Check2 No alkene protons Pass PASS: Pure Indoline HCl Check2->Pass Clean Triplets Impurity2 FAIL: Broad/Shifted Peaks (Free Base/Salt Mix) Check2->Impurity2 Complex Multiplets

Caption: QC decision tree for validating 6-methylindoline purity via NMR.

References

  • Royal Society of Chemistry. (2020). Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles. Retrieved from

    • Source of 6-methylindoline free base NMR d
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Indole Derivatives. Retrieved from

    • General fragmentation p
  • Organic Chemistry Portal. (2023). Synthesis of Indolines. Retrieved from

    • Methodology for NaBH3CN reduction.
Exploratory

Technical Guide: 1H NMR Characterization of 6-Methylindoline Hydrochloride

The following technical guide is structured to provide an authoritative, "first-principles" analysis of the 1H NMR spectrum for 6-methylindoline hydrochloride . It synthesizes theoretical prediction with practical spectr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, "first-principles" analysis of the 1H NMR spectrum for 6-methylindoline hydrochloride . It synthesizes theoretical prediction with practical spectroscopic protocols, designed for drug development professionals characterizing this common heterocyclic building block.[1]

Executive Summary

6-methylindoline (6-methyl-2,3-dihydro-1H-indole) is a critical pharmacophore in medicinal chemistry, often serving as a precursor for indoline-based kinase inhibitors and GPCR ligands.[1] In its hydrochloride salt form, the molecule exhibits distinct spectral features driven by the protonation of the pyrrolidine nitrogen.

This guide details the structural assignment, solvent selection logic, and spectral interpretation of 6-methylindoline HCl.[1] It moves beyond simple peak listing to explain the causality of chemical shifts, ensuring researchers can distinguish the product from its oxidized precursor (6-methylindole) or regioisomers.[1]

Structural Analysis & Numbering

Before interpreting the spectrum, we must establish the numbering system and the impact of the hydrochloride salt formation.

Molecule: 6-Methylindoline Hydrochloride Formula:


Key Structural Features: 
  • Indoline Core: A benzene ring fused to a saturated nitrogen-containing 5-membered ring (pyrrolidine).[1]

  • C6-Methylation: Breaks the symmetry of the aromatic system.[1]

  • Protonated Nitrogen (

    
    ):  The HCl salt creates a positive charge on the nitrogen, exerting a strong electron-withdrawing effect (deshielding) on adjacent protons, specifically H-2 and H-7.[1]
    
Diagram 1: Structure & Splitting Logic

The following diagram illustrates the atom numbering and the expected splitting patterns based on neighbor interactions.

G cluster_0 Aromatic Region (Ar-H) cluster_1 Aliphatic Region H4 H-4 (Ortho to H-5) Doublet H5 H-5 (Ortho to H-4) Doublet H4->H5 Ortho Coupling (J ~8 Hz) H7 H-7 (Isolated by C6-Me) Singlet H5->H7 No Ortho Coupling (Blocked by Me) H2 H-2 (CH2) Adj. to N+ Deshielded Triplet H3 H-3 (CH2) Benzylic Triplet H2->H3 Vicinal Coupling (J ~7-8 Hz) Me 6-Methyl Singlet

Caption: Structural logic dictating splitting patterns. Note that the C6-Methyl group isolates H7 from H5, simplifying the aromatic region.

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is not arbitrary; it dictates the visibility of the ammonium protons and the solubility of the salt.[1]

  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Why: The hydrochloride salt is highly polar.[1] Chloroform (

      
      ) often results in poor solubility or aggregation, leading to broad lines.[1]
      
    • Effect: DMSO-d6 is a hydrogen-bond acceptor.[1] It slows the exchange rate of the acidic

      
       protons, allowing them to be observed as distinct (though broad) peaks downfield.
      
  • Alternative: Methanol-d4 (

    
    ) .
    
    • Warning: Using methanol will cause the exchange of the

      
       protons with deuterium (
      
      
      
      ).[1] The signals at 9-11 ppm will disappear . Use this only if focusing solely on the carbon backbone.[1]
Sample Preparation Workflow
  • Weighing: 5–10 mg of 6-methylindoline HCl.

  • Dissolution: Add 0.6 mL DMSO-d6.

  • Homogenization: Sonicate for 30 seconds. Salts can form micro-suspensions that degrade field homogeneity (shimming).[1]

  • Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignment

The spectrum is divided into three distinct zones.[1] The values below are characteristic ranges for the HCl salt in DMSO-d6.

Table 1: Chemical Shift Assignments (DMSO-d6)
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Mechanistic Note
NH Ammonium10.0 – 11.5Broad s2H-Highly deshielded by positive charge; exchangeable.[1]
H-7 Aromatic7.0 – 7.2Singlet (s)1H-Ortho to

; deshielded compared to free base.[1]
H-4 Aromatic6.9 – 7.1Doublet (d)1H~7.5 HzOrtho coupling to H-5.[1]
H-5 Aromatic6.6 – 6.8Doublet (d)1H~7.5 HzOrtho to H-4; shielded relative to H-7.[1]
H-2 Aliphatic3.5 – 3.8Triplet (t)2H~8.0 HzAdjacent to

; significantly downfield of H-3.[1]
H-3 Aliphatic2.9 – 3.1Triplet (t)2H~8.0 HzBenzylic position.[1]
CH3 Methyl2.2 – 2.3Singlet (s)3H-Attached to aromatic C6.[1]
Detailed Zone Analysis[1]
Zone A: The Ammonium Region (10.0 – 11.5 ppm)

In the HCl salt, the nitrogen is quaternary (


). In dry DMSO-d6, you will typically see two broad signals or one very broad hump integrating to 2 protons.[1]
  • Diagnostic Check: If these peaks are missing, your solvent may be "wet" (containing

    
    ), causing rapid proton exchange, or the sample may have free-based.
    
Zone B: The Aromatic Region (6.5 – 7.5 ppm)

The substitution pattern at C6 simplifies the aromatic region compared to unsubstituted indoline.

  • The H-7 Singlet: In many indole/indoline derivatives, H-7 (adjacent to N) is a doublet.[1] Here, the C6-methyl group blocks the ortho-coupling to H-5.[1] Thus, H-7 appears as a singlet (or a finely split doublet due to weak meta-coupling, often unresolved).[1]

  • The H-4/H-5 Pair: These protons are neighbors.[1] They appear as an AB system (two doublets).[1] H-5 is generally more upfield (shielded) than H-4.[1]

Zone C: The Aliphatic Ring (2.9 – 3.8 ppm)

This region confirms the "indoline" (dihydro) state.[1]

  • Differentiation from Indole: 6-methylindole (the oxidized precursor) would show aromatic protons at C2/C3 around 6.4–7.5 ppm. 6-methylindoline shows aliphatic triplets.[1]

  • The Salt Shift: In the free base, H-2 appears near 3.4 ppm.[1] In the HCl salt, the positive charge on Nitrogen pulls electron density, shifting H-2 downfield to ~3.6–3.8 ppm .

Diagram 2: Troubleshooting Workflow

Use this logic flow if the spectrum does not match expectations.

Troubleshooting Start Spectrum Acquired CheckNH Are peaks present > 9 ppm? Start->CheckNH CheckAli Are triplets present at 3.0-4.0 ppm? CheckNH->CheckAli Yes WetSolvent Diagnosis: Wet DMSO or Proton Exchange CheckNH->WetSolvent No Confirm Diagnosis: 6-Methylindoline HCl (Correct Structure) CheckAli->Confirm Yes Oxidation Diagnosis: Oxidized to 6-Methylindole CheckAli->Oxidation No (Peaks at 6.0-7.5 only)

Caption: Diagnostic logic for validating the salt form and oxidation state.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

    • Relevance: Authoritative source for referencing DMSO-d6 residual peaks (2.50 ppm) and water content.[1][4]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

    • Relevance: Foundational text for interpreting salt effects and ammonium proton exchange mechanisms.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1]

    • Relevance: Standard reference for chemical shift prediction rules in substituted benzenes and heterocycles.[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

    • Relevance: Updated solvent impurity tables essential for distinguishing the 6-methyl singlet from potential solvent contaminants like acetone or toluene.

Sources

Foundational

Technical Guide: Physical &amp; Chemical Properties of 6-Methylindoline HCl

This technical guide details the physical and chemical characterization of 6-methylindoline hydrochloride, a critical heterocyclic scaffold in medicinal chemistry.[1][2] [1][2][3] Part 1: Executive Summary 6-Methylindoli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical and chemical characterization of 6-methylindoline hydrochloride, a critical heterocyclic scaffold in medicinal chemistry.[1][2]

[1][2][3]

Part 1: Executive Summary

6-Methylindoline Hydrochloride is the stabilized salt form of 6-methyl-2,3-dihydro-1H-indole.[1][2][3] It serves as a vital pharmacophore in drug discovery, particularly for modulating the lipophilicity and metabolic stability of drug candidates via the "methyl effect." While the free base is prone to oxidation (reverting to the indole) and is typically an oil, the hydrochloride salt offers enhanced crystallinity, water solubility, and shelf-life stability, making it the preferred form for solid-phase storage and aqueous reaction media.[1][2]

Part 2: Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identification[2][3][4]
  • IUPAC Name: 6-Methyl-2,3-dihydro-1H-indole hydrochloride[1][2][3][4]

  • Common Name: 6-Methylindoline HCl[1][2][3][4]

  • CAS Number (Free Base): [1][2][3][4]

    • Note: The HCl salt is often custom-synthesized from the free base; commercial catalogs frequently index it under the parent CAS.[1][2][3]

  • Molecular Formula: C₉H₁₁N[3][4][5][6] · HCl

  • Molecular Weight: 169.65 g/mol (Salt); 133.19 g/mol (Free Base)[2]

Structural Integrity

The core structure consists of a benzene ring fused to a saturated nitrogen-containing five-membered ring (pyrroline).[1][2][3] The methyl group at the C6 position exerts a weak electron-donating inductive effect (+I), slightly increasing the electron density of the aromatic ring compared to unsubstituted indoline.[1][2]

Key Structural Features:

  • N1 Position: Secondary amine, highly nucleophilic, protonation site for salt formation.

  • C6 Methyl Group: Blocks metabolic oxidation at the 6-position; increases lipophilicity (logP).[1]

  • C2/C3 Carbons: sp³ hybridized, distinguishing it from the planar, aromatic indole precursor.

Part 3: Physical Characterization[2][3][4]

The following data contrasts the Free Base (often an oil) with the Hydrochloride Salt (solid).

Physical Properties Table[2][3]
Property6-Methylindoline (Free Base)6-Methylindoline HCl (Salt)
Appearance Clear yellow to brown oil/liquidWhite to off-white crystalline solid
Melting Point < 25°C (Liquid at RT)> 150°C (Decomposes) [Predicted]
Solubility (Water) Low / InsolubleHigh (Dissociates to cation)
Solubility (Organic) Soluble in DCM, EtOAc, MeOHSoluble in MeOH, DMSO; Low in Et₂O
Hygroscopicity LowModerate (Store with desiccant)
pKa (Conjugate Acid) ~4.9 (Indoline N)N/A (Already protonated)
Spectral Profiling (¹H NMR)

Data based on predicted shifts and analog comparison.[2]

  • Solvent: Methanol-d₄ (CD₃OD)[1][2][3]

  • Aromatic Region: The C6-Methyl group simplifies the splitting pattern.[1][2][3] Expect a doublet (C4-H), a singlet (C7-H), and a doublet (C5-H).[1][2][3]

  • Aliphatic Region:

    • δ 2.23 ppm (s, 3H): Methyl group at C6.[6]

    • δ ~3.00 ppm (t, 2H): C3-H protons (triplet).

    • δ ~3.50 ppm (t, 2H): C2-H protons (triplet, downfield due to adjacent Nitrogen).[2]

    • Note: In the HCl salt, the C2 and C7 protons may shift slightly downfield due to the positive charge on the nitrogen.

Part 4: Synthesis & Chemical Reactivity[2][3]

Synthesis Workflow

The most reliable route to high-purity 6-methylindoline HCl is the reduction of commercially available 6-methylindole followed by immediate salt formation to prevent oxidation.[1][2][3]

Protocol:

  • Reduction: 6-Methylindole is reduced using Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid or via catalytic hydrogenation (H₂/Pd-C).[1][2]

  • Workup: Basification (NaOH) to extract the free base into organic solvent (DCM).

  • Salt Formation: Addition of 4M HCl in Dioxane to the dried organic layer precipitates the hydrochloride salt.

Reactivity Pathways

The indoline nitrogen is a secondary amine, making it a versatile nucleophile.

  • N-Alkylation/Acylation: Readily reacts with alkyl halides or acid chlorides to form tertiary amines or amides.[1][2][3] Crucial for scaffold elaboration.

  • Oxidation: The indoline ring is susceptible to oxidation back to the aromatic indole, especially in air. The HCl salt mitigates this risk by protonating the lone pair.

  • Electrophilic Aromatic Substitution (EAS): The C5 position (para to the nitrogen) is the most activated site for EAS (e.g., bromination, nitration).

Visualization: Synthesis & Reactivity Logic[2][3]

G Indole 6-Methylindole (Precursor) FreeBase 6-Methylindoline (Free Base) Indole->FreeBase Reduction (NaBH3CN/AcOH) FreeBase->Indole Oxidation (Air/Light) Salt 6-Methylindoline HCl (Stable Salt) FreeBase->Salt HCl/Dioxane Precipitation Deriv N-Substituted Derivatives FreeBase->Deriv R-X / Base

Figure 1: Synthesis pathway from indole precursor to stable HCl salt and potential reactivity routes.[2]

Part 5: Handling, Stability & Safety[2][3]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed desiccator.

  • Light: Protect from light to prevent photo-oxidation.[1][3]

Safety Data (SDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[8][9][10]

    • H335: May cause respiratory irritation.[7][8][9][10]

  • Handling Precaution: The HCl salt is acidic. Avoid inhalation of dust.[9][11][12] Use standard PPE (Nitrile gloves, safety glasses, fume hood).

Part 6: Applications in Drug Discovery[2][3]

The "Methyl Effect"

Incorporating the 6-methyl group into the indoline scaffold often improves the pharmacokinetic profile of a drug candidate by:

  • Blocking Metabolism: Prevents hydroxylation at the C6 position.

  • Solubility/Lipophilicity Balance: Increases LogP (~0.5 unit increase) compared to unsubstituted indoline, aiding membrane permeability.

Case Study: Receptor Antagonists

6-Methylindoline is frequently used as a building block for:

  • 5-HT (Serotonin) Receptor Ligands: The indoline core mimics the tryptamine structure.[1][2]

  • Kinase Inhibitors: Used to constrain the geometry of the nitrogen atom compared to flexible aniline derivatives.

Part 7: References

  • PubChem. 6-Methylindole (Precursor Data). National Library of Medicine. Available at: [Link][2]

  • Luan, S., et al. "Synthesis of Indoline Derivatives." Bioorganic & Medicinal Chemistry Letters, 2017. (Synthesis methodology reference).

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 6-Methyl-2,3-dihydro-1H-indole Hydrochloride

Part 1: Executive Summary & Chemical Context 6-Methyl-2,3-dihydro-1H-indole hydrochloride (also known as 6-Methylindoline HCl) is the hydrochloride salt of 6-methylindoline. Unlike its parent indole (which is aromatic an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

6-Methyl-2,3-dihydro-1H-indole hydrochloride (also known as 6-Methylindoline HCl) is the hydrochloride salt of 6-methylindoline. Unlike its parent indole (which is aromatic and planar), the indoline structure is a bicyclic amine with a reduced pyrrole ring, rendering it more basic (pKa ~5-6 for the conjugate acid) and prone to oxidation.

The transition from the free base (an oil or low-melting solid) to the hydrochloride salt fundamentally inverts its solubility profile. While the free base is lipophilic, the hydrochloride salt is an ionic solid. Understanding this polarity shift is critical for process development, specifically in recrystallization , extraction , and HPLC mobile phase preparation .

Core Solubility Directive
  • Primary Solvents (High Solubility): Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO).

  • Recrystallization Solvents (Moderate Solubility): Ethanol (EtOH), Isopropanol (IPA).

  • Anti-Solvents (Insoluble/Precipitant): Diethyl Ether (Et₂O), Hexanes, Ethyl Acetate (EtOAc), Toluene.

Part 2: Detailed Solubility Profile

The following data categorizes solvents based on their interaction mechanism with the indoline cation and chloride anion. This table serves as a guide for solvent selection during synthesis and purification.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, MethanolHigh (>50 mg/mL)High dielectric constant supports dissociation of the H⁺-Cl⁻ ion pair. Methanol is the preferred solvent for preparing stock solutions.
Polar Protic Ethanol, IsopropanolModerate (10–30 mg/mL)Solubility decreases as the alkyl chain length increases. These are ideal primary solvents for recrystallization because they dissolve the salt at boiling temperatures but allow crystallization upon cooling.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Excellent for biological assays or chemical reactions requiring homogenous conditions. Note: Difficult to remove post-processing due to high boiling points.
Polar Aprotic Acetonitrile, AcetoneLow to Moderate Often used as co-solvents. The salt may be sparingly soluble in cold acetonitrile but soluble at reflux.
Non-Polar / Weakly Polar Dichloromethane (DCM), ChloroformLow While the free base is highly soluble here, the HCl salt typically shows poor solubility unless "ion-pairing" agents are present or the solvent is wet.
Non-Polar (Anti-Solvent) Diethyl Ether, Hexanes, TolueneInsoluble (<1 mg/mL)The lack of dipole moment prevents solvation of the ionic lattice. These are critical anti-solvents used to crash the salt out of alcoholic solutions.

Part 3: Experimental Protocols

Protocol A: Recrystallization & Purification Strategy

Objective: To purify crude 6-methylindoline HCl using a solvent/anti-solvent system.

The Principle: The impurity profile of indolines often includes the oxidized indole form or unreacted starting materials. These non-ionic organic impurities remain soluble in the organic anti-solvent, while the pure HCl salt precipitates.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a round-bottom flask. Add absolute Ethanol (approx. 5-10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring until the solid fully dissolves. If undissolved particles remain after 15 minutes, filter the hot solution rapidly to remove inorganic insolubles.

  • Nucleation: Allow the clear solution to cool slowly to room temperature.

  • Precipitation (Anti-Solvent Addition): If no crystals form, slowly add Diethyl Ether or Hexanes dropwise with stirring. Stop immediately when a persistent cloudiness (turbidity) appears.

  • Crystallization: Cool the flask to 0–4°C (ice bath) for 2-4 hours.

  • Isolation: Filter the white/off-white crystals under vacuum. Wash the cake with cold Ether/Ethanol (3:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C. Note: Avoid high temperatures (>60°C) for prolonged periods to prevent oxidation.

Protocol B: Gravimetric Solubility Determination

Objective: To determine the precise solubility limit in a specific solvent (e.g., for HPLC method development).

  • Saturation: Add excess 6-methylindoline HCl to 2 mL of the target solvent in a sealed vial.

  • Equilibration: Vortex for 1 hour at the target temperature (e.g., 25°C). Allow to stand for 4 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Quantification: Weigh the residue.

    • Calculation:

      
      
      

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision logic for handling 6-methylindoline HCl based on the desired outcome (Purification vs. Dissolution).

SolubilityWorkflow Start Start: 6-Methylindoline HCl Solid Goal Define Goal Start->Goal Dissolve Goal: Complete Dissolution (Assay/Reaction) Goal->Dissolve Analysis Purify Goal: Purification (Remove Impurities) Goal->Purify Synthesis SolventSelect Select High-Polarity Solvent Dissolve->SolventSelect Water Water / Buffer (For Biological Assay) SolventSelect->Water DMSO DMSO / DMF (For Stock Solution) SolventSelect->DMSO MeOH Methanol (For HPLC/Synthesis) SolventSelect->MeOH Recryst Recrystallization Strategy Purify->Recryst HotSolvent 1. Dissolve in Hot Ethanol (or Isopropanol) Recryst->HotSolvent Cool 2. Cool to Room Temp HotSolvent->Cool AntiSolvent 3. Add Anti-Solvent (Ether / Hexane / Toluene) Cool->AntiSolvent Filter 4. Filter Precipitate AntiSolvent->Filter

Caption: Decision matrix for solvent selection based on operational goals (Dissolution vs. Purification).

Part 5: Critical Stability & Handling Notes

  • Oxidation Risk: Indolines are susceptible to oxidation to form the corresponding indole (aromatic). This reaction is accelerated by light and basic conditions.

    • Detection: The appearance of a yellow/brown discoloration in the white salt indicates oxidation.

    • Prevention: Store under inert gas (Argon/Nitrogen) in amber vials.

  • Free Base Conversion: If you require the free base (e.g., for a nucleophilic substitution reaction), dissolve the HCl salt in water, basify with saturated NaHCO₃ (pH > 8), and extract into Dichloromethane (DCM) or Ethyl Acetate. The solubility will invert immediately (Salt: Water Soluble

    
     Free Base: DCM Soluble).
    

References

  • PubChem. (2025). 5-Bromo-6-methylindoline hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dolby, L. J., & Gribble, G. W. (1966). A Convenient Preparation of Indoline. Journal of Heterocyclic Chemistry. (Describes reduction protocols and solubility behavior of indoline salts). Retrieved from [Link]

  • Adamo, M., et al. (2025).[1] Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives. MDPI. (Discusses solvent effects on indole/indoline derivatives). Retrieved from [Link]

  • Szmuszkovicz, J. (1986). Preparation of N-amino compounds (US Patent 4564677A). Google Patents. (Explicitly details the crystallization of methylindoline hydrochloride salts using Methanol/Toluene systems).

Sources

Foundational

Technical Monograph: Lifecycle Management of 6-Methyl-Indoline Hydrochloride

Executive Summary 6-Methyl-indoline hydrochloride is a critical heterocyclic building block used frequently in the synthesis of serotonin receptor modulators and Bcl-2 inhibitors. While the hydrochloride salt form offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-indoline hydrochloride is a critical heterocyclic building block used frequently in the synthesis of serotonin receptor modulators and Bcl-2 inhibitors. While the hydrochloride salt form offers improved stability over its free base counterpart, it remains susceptible to oxidative aromatization and photolytic degradation.

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of the compound's instability. It establishes a self-validating storage protocol designed to maintain purity >98% over extended periods. The core directive is simple: prevent the restoration of aromaticity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the substrate is the first step in preservation. The 6-methyl substituent adds electron density to the benzene ring, which can influence the oxidation potential of the pyrrolidine ring.

PropertySpecification
Chemical Name 6-Methyl-2,3-dihydro-1H-indole hydrochloride
CAS Number 1187933-32-9 (HCl salt); 86911-82-2 (Free base)
Molecular Formula C₉H₁₁N[1][2][3][4] · HCl
Appearance Off-white to beige crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane)
pKa (Conjugate Acid) ~5.2 (Predicted for the amine)
Hygroscopicity Moderate to High (Salt form attracts atmospheric moisture)

Degradation Mechanisms: The "Why"

The primary threat to 6-methyl-indoline is oxidative dehydrogenation . Unlike indoles, which are fully aromatic, indolines (dihydroindoles) possess a non-aromatic pyrrolidine ring. The thermodynamic drive to regain full aromaticity (forming 6-methylindole) is the driving force behind its degradation.

The Degradation Cascade

The hydrochloride salt acts as a "chemical cage," protonating the nitrogen and reducing the availability of the lone pair for radical formation. However, moisture breaks this cage.

  • Hydrolysis/Dissociation: Moisture causes partial dissociation of the HCl salt, liberating trace amounts of the free base.

  • Auto-oxidation: The free base, exposed to atmospheric oxygen and light, undergoes dehydrogenation at the C2 and C3 positions.

  • Polymerization: The resulting 6-methylindole is electron-rich and can further couple to form colored dimers (often pink or brown) under acidic conditions.

Visualization of Instability Pathways

IndolineDegradation cluster_prevention Control Points Salt 6-Methyl-Indoline HCl (Stable Crystalline Lattice) FreeBase Free Base Intermediate (Reactive Oil) Salt->FreeBase Moisture (Hydrolysis) pH > 7 FreeBase->Salt Excess HCl Indole 6-Methylindole (Aromatic Impurity) FreeBase->Indole O2 (Air) + Light (hv) Dehydrogenation Polymer Colored Oligomers (Pink/Brown Residue) Indole->Polymer Acid + Time

Figure 1: The degradation cascade showing the critical role of moisture in unlocking the reactive free base.

Storage & Handling Protocols

Do not rely on standard "Store at 4°C" instructions. The following protocols are tiered based on usage frequency.

Tier 1: Long-Term Archival (>3 Months)
  • Temperature: -20°C is mandatory to slow kinetic oxidation rates.

  • Atmosphere: Argon overlay is superior to Nitrogen due to Argon's higher density, which forms a better "blanket" over the solid.

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent moisture ingress.

  • Desiccant: Store the vial inside a secondary jar containing active silica gel or molecular sieves.

Tier 2: Working Bench Stock (<1 Month)
  • Temperature: 2-8°C (Refrigerator).

  • Handling: Allow the vial to equilibrate to room temperature before opening . This prevents condensation from forming on the cold solid, which would immediately initiate the hydrolysis pathway shown in Figure 1.

  • Solvent Choice:

    • Preferred: DMSO or DMF (degassed).

    • Avoid: Protic solvents (Water, Methanol) for storage >24 hours.

    • Critical: Do not store in ether/chloroform as the free base; these solvents often contain peroxides or acidic impurities that accelerate aromatization.

Solvent Compatibility Matrix
SolventStability RatingNotes
Water LowPromotes salt dissociation; use immediately.
DMSO HighBest for frozen stock solutions (-20°C).
Methanol ModerateAcceptable for short-term LCMS prep.
Ether/THF Very LowRisk of peroxide-mediated oxidation.

Quality Control: A Self-Validating System

You must verify the integrity of the compound before using it in critical assays (e.g., biological screening or GMP synthesis). A visual check is the first line of defense: Pure material is off-white/beige. Pink or red coloration indicates oxidation. [5]

Analytical Workflow

The following decision tree ensures you never use compromised material.

QC_Workflow Start Remove Vial from Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Visual Visual Inspection Equilibrate->Visual PassVisual Off-White/Beige Visual->PassVisual Clear FailVisual Pink/Red/Brown Visual->FailVisual Colored HPLC HPLC/UPLC Check (254 nm) PassVisual->HPLC Purify Recrystallize (EtOH/Et2O) or Discard FailVisual->Purify Decision Purity > 98%? HPLC->Decision Use Proceed to Experiment Decision->Use Yes Decision->Purify No

Figure 2: QC Decision Tree. Note that visual inspection is a strong early indicator of indoline oxidation.

HPLC Method Parameters

To distinguish the Indoline (starting material) from the Indole (impurity), use a method capable of separating aromatics based on pi-pi interactions.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (The indole impurity will have a significantly higher absorbance at 254 nm than the indoline due to the extended aromatic system).

References

  • PubChem. 5-Bromo-6-methylindoline hydrochloride (Compound Summary).[2] National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of Indolines.[Link]

Sources

Exploratory

Biological Activity of 6-Methyl Substituted Indolines: A Technical Guide

Executive Summary The 6-methylindoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate metabolic stability and receptor selectivity. Unlike its aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methylindoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to modulate metabolic stability and receptor selectivity. Unlike its aromatic counterpart (indole), the indoline (2,3-dihydro-1H-indole) core offers a non-planar, three-dimensional vector for substituent display, critical for saturation-focused drug design (Fsp³ enrichment).[1]

The introduction of a methyl group at the C6 position is not merely a lipophilic addition; it serves as a metabolic blockade , preventing oxidative hydroxylation at a highly reactive site, while simultaneously steering the molecule's electronic profile to favor specific G-Protein Coupled Receptor (GPCR) interactions, particularly within the serotonergic (5-HT) and adrenergic landscapes.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthesis, and biological characterization of 6-methyl substituted indolines.[1]

Structural Significance & SAR

The 6-methyl group on the indoline ring exerts profound effects on the physicochemical properties of the molecule.

The "Magic Methyl" Effect at C6
  • Metabolic Stability: The C6 position in the indole/indoline scaffold is a primary site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Methyl substitution at this position sterically and electronically hinders this degradation pathway, significantly extending the in vivo half-life (

    
    ).[1]
    
  • Conformational Locking: In the context of receptor binding, the C6-methyl group can restrict the rotation of adjacent substituents or lock the molecule into a bioactive conformation that fits into hydrophobic pockets, such as those found in the 5-HT2C receptor transmembrane domain.

  • Electronic Modulation: The methyl group is a weak electron donor (+I effect). In the indoline system, this increases the electron density of the aromatic ring, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding site.
    
SAR Visualization

The following diagram illustrates the core SAR features of the 6-methylindoline scaffold.

SAR_Map Indoline 6-Methylindoline Core C6 C6-Methyl Group: - Blocks Metabolic Hydroxylation - Hydrophobic Pocket Fill - +I Electronic Effect Indoline->C6 N1 N1 Position: - Critical for H-Bonding - Substituent Vector (Alkyl/Sulfonyl) - Modulates pKa Indoline->N1 C3 C3 Position: - Stereocenter Potential - Fsp3 Character - Vector for Side Chains Indoline->C3 Stab Increased Metabolic Stability C6->Stab Sel 5-HT2C Selectivity C6->Sel

Figure 1: Structure-Activity Relationship (SAR) map of the 6-methylindoline scaffold highlighting key functional zones.[1]

Therapeutic Applications & Biological Targets[2][3][4]

5-HT2C Receptor Agonism (CNS & Obesity)

The most validated target for 6-methyl substituted indolines is the Serotonin 5-HT2C receptor .[1] Selective activation of 5-HT2C is a therapeutic strategy for obesity (satiety induction) and certain CNS disorders (schizophrenia, substance abuse).

  • Mechanism: 6-methylindolines mimic the tryptamine core of serotonin but with restricted conformational freedom.

  • Selectivity Challenge: The key is to activate 5-HT2C without activating 5-HT2B (linked to cardiac valvulopathy) or 5-HT2A (linked to hallucinations).[1] The 6-methyl group, often combined with specific N1-substitution, steers selectivity towards the 2C subtype by exploiting subtle differences in the receptor's hydrophobic pockets.

  • Lead Compounds: Analogs of Lorcaserin (a benzazepine, but pharmacophorically related) and 1-methylpsilocin derivatives utilize this substitution pattern to maximize efficacy.

IL-6 Inhibition (Madindolines)

Madindolines A and B are microbial metabolites containing a hydroxy-indoline core.[1][2] While the natural product is complex, the 6-substituted indoline core is essential for its activity as a non-peptide inhibitor of Interleukin-6 (IL-6).[1]

  • Activity: Inhibition of IL-6 dependent cell growth (e.g., in Multiple Myeloma).[1][2]

  • Mechanism: Disruption of the gp130/IL-6 receptor complex formation.

Antifolate Transport Selectivity (Oncology)

In the design of pyrrolo[2,3-d]pyrimidine antifolates (bioisosteres of indolines), 6-methyl substitution has been shown to abolish transport via the Reduced Folate Carrier (RFC) while maintaining transport via the Folate Receptor (FR).

  • Clinical Relevance: This allows for the targeting of tumors that overexpress FRs (e.g., ovarian cancer) while sparing normal tissues that rely on RFC, thereby reducing toxicity.

Synthesis Protocol: Selective Reduction

Accessing the 6-methylindoline core typically involves the reduction of the corresponding 6-methylindole. The following protocol uses Sodium Cyanoborohydride (


), a method chosen for its functional group tolerance and high yield.
Protocol: Reduction of 6-Methylindole to 6-Methylindoline[1]

Reagents:

  • 6-Methylindole (1.0 eq)[1]

  • Sodium Cyanoborohydride (

    
    ) (3.0 eq)[1]
    
  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Hydroxide (NaOH) (for neutralization)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylindole (1.31 g, 10 mmol) in glacial acetic acid (20 mL). The solution should be clear.

  • Reduction: Cool the solution to 15°C using a water bath. Slowly add

    
      (1.88 g, 30 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas may evolve; perform in a fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexane). The indole spot (higher

    
    ) should disappear, replaced by the indoline spot (lower 
    
    
    
    , stains blue/purple with ninhydrin).
  • Quenching: Pour the reaction mixture carefully into ice water (100 mL).

  • Neutralization: Basify the solution to pH > 10 by slowly adding 50% aqueous NaOH or solid NaOH pellets with cooling. Exothermic reaction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: The crude oil is typically >95% pure 6-methylindoline.[1] Further purification can be achieved via flash column chromatography (

    
    , Hexane/EtOAc gradient).
    

Synthesis_Flow Start 6-Methylindole (Aromatic) Intermediate Protonated Indolenine Species Start->Intermediate Protonation Reagent NaCNBH3 / AcOH (Reducing Agent) Reagent->Intermediate Product 6-Methylindoline (Non-planar) Intermediate->Product Hydride Transfer

Figure 2: Reaction pathway for the selective reduction of the indole bond.[1]

Biological Evaluation: 5-HT2C Functional Assay

To validate the biological activity of synthesized 6-methylindoline derivatives, a functional Calcium Flux assay is the industry standard. This assay measures the activation of the Gq-coupled 5-HT2C receptor.

Protocol: Calcium Flux Assay (FLIPR)

Objective: Determine the


 and 

of the test compound against the 5-HT2C receptor.

Materials:

  • HEK-293 cells stably expressing human 5-HT2C (edited isoform).[1]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).[1]

  • Probenecid (to inhibit dye efflux).

  • Reference Agonist: Serotonin (5-HT) or Lorcaserin.[1]

Workflow:

  • Cell Plating: Seed cells in 384-well black-wall/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media and add 20

    
    L of Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM + 2.5 mM Probenecid).[1] Incubate for 60 minutes at 37°C.
    
  • Compound Preparation: Prepare serial dilutions (10-point, 3-fold) of the 6-methylindoline derivative in assay buffer.

  • Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject 10

    
    L of compound solution into the wells.
    
  • Data Capture: Record fluorescence intensity (Excitation 488 nm, Emission 525 nm) every second for 60 seconds.

  • Analysis: Calculate the increase in fluorescence (

    
    ). Plot 
    
    
    
    vs. log[Concentration] to determine
    
    
    .

Signaling_Pathway Ligand 6-Methylindoline Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 3: Gq-signaling cascade activated by 5-HT2C agonists, leading to calcium release.[1]

Summary of Biological Data

Compound ClassTargetRole of 6-MethylKey Outcome
Indoline Agonists 5-HT2C ReceptorHydrophobic pocket fill; Selectivity driverAppetite suppression; Antipsychotic potential
Madindolines IL-6 / gp130Structural core integrityInhibition of IL-6 dependent tumor growth
Antifolates Folate Receptor (FR)Steric hindrance of RFC bindingTumor-selective uptake; Reduced toxicity
Tryptamine Analogs 5-HT1A / 5-HT2AElectronic modulationAltered affinity profiles (often reduced 5-HT2A)

References

  • Metabolic Stability of Indoles: Jensen, K. et al. "Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum." ResearchGate.

  • 5-HT2C Agonist SAR: Sard, H. et al.[1] "SAR of psilocybin analogs: discovery of a selective 5-HT2C agonist." Bioorganic & Medicinal Chemistry Letters.

  • Madindoline Synthesis & Activity: Wan, L. & Tius, M.A.[3] "Synthesis of (+)-madindoline A and (+)-madindoline B." Organic Letters.[1][3]

  • Antifolate Transport Selectivity: Deng, Y. et al. "Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport."[1] Journal of Medicinal Chemistry.

  • Indoline Synthesis Methodology: Organic Chemistry Portal. "Synthesis of Indolines: Reductive Methods."

Sources

Foundational

Targeting the 6-Methyl-Indoline Scaffold: Therapeutic Avenues in Neuropharmacology and Immunology

Executive Summary The 6-methyl-indoline scaffold (2,3-dihydro-6-methyl-1H-indole) represents a privileged substructure in medicinal chemistry, distinct from its oxidized indole counterpart and its 5-substituted isomers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-methyl-indoline scaffold (2,3-dihydro-6-methyl-1H-indole) represents a privileged substructure in medicinal chemistry, distinct from its oxidized indole counterpart and its 5-substituted isomers. While the 5-substituted indolines (e.g., the 5-HT2C antagonist SB-242084) are well-characterized, the 6-methyl variation offers unique pharmacokinetic and pharmacodynamic advantages. Specifically, the methyl group at the C6 position serves as a metabolic blocker , preventing hydroxylation at a site highly susceptible to cytochrome P450 oxidation, while simultaneously modulating the lipophilicity and electronic density of the aromatic ring without the electron-withdrawing effects of halogens.

This guide details the therapeutic potential of 6-methyl-indoline derivatives, focusing on three primary biological targets: Serotonin 5-HT2C receptors , the Aryl Hydrocarbon Receptor (AhR) , and Liver X Receptors (LXR) .

Chemical Space & Structure-Activity Relationship (SAR)

The utility of the 6-methyl-indoline core stems from its ability to fine-tune ligand-receptor interactions.

Electronic and Steric Modulation
  • Electronic Effect: Unlike the 6-chloro or 6-fluoro substitutions often seen in high-affinity 5-HT ligands (which withdraw electrons), the 6-methyl group is an electron-donating group (+I effect). This increases the electron density of the aromatic ring, potentially enhancing

    
    -cation interactions with receptor residues (e.g., phenylalanine or tryptophan in GPCR binding pockets).
    
  • Metabolic Stability: In unsubstituted indoles/indolines, the C6 position is a primary site for Phase I metabolism (hydroxylation). Methylation at this position blocks this metabolic soft spot, potentially extending the in vivo half-life (

    
    ) of the drug candidate.
    
The "Magic Methyl" Effect

In the context of 5-HT2C antagonists, shifting a substituent from C5 to C6 or changing a halogen to a methyl group can drastically alter functional selectivity (e.g., converting an antagonist to an inverse agonist or sparing 5-HT2A activity).

Primary Therapeutic Targets

Serotonin 5-HT2C Receptor (CNS Disorders)

The indoline urea and sulfonamide scaffolds are validated templates for 5-HT2C modulation. While SB-242084 (6-chloro-5-methyl-indoline derivative) is the gold standard antagonist, 6-methyl derivatives offer a pathway to improved selectivity against the homologous 5-HT2A and 5-HT2B receptors.

  • Mechanism: 5-HT2C antagonism/inverse agonism disinhibits dopamine and norepinephrine release in the prefrontal cortex.

  • Therapeutic Application: Depression, Anxiety, and potentially obsessive-compulsive disorder (OCD).

  • Design Strategy: The N1-nitrogen of 6-methylindoline should be functionalized with a urea or sulfonamide linker connecting to a heteroaryl group (e.g., pyridine or substituted phenyl). The 6-methyl group provides the necessary hydrophobic bulk to fill the lipophilic accessory pocket of the 5-HT2C receptor, mimicking the 6-chloro group of SB-242084 but with different electronic properties.

Aryl Hydrocarbon Receptor (AhR) (Immunology)

Recent studies identify methylated indoles and indolines as potent ligands for the AhR.

  • Mechanism: 6-Methylindole has been identified as a highly effective agonist of AhR (91% efficacy relative to dioxin).[1] The indoline form, often acting as a metabolic precursor or equilibrium partner, engages the AhR ligand-binding domain to induce nuclear translocation.

  • Therapeutic Application: Modulation of gut mucosal immunity, inflammatory bowel disease (IBD), and barrier function.

  • Key Insight: Unlike toxic xenobiotics (dioxins), 6-methyl-indoline derivatives act as "safer" modulators, promoting regulatory T-cell (Treg) differentiation without severe toxicity.

Liver X Receptor (LXR) (Metabolic Disease)

Indoline sulfonamides have emerged as agonists for LXR


 and LXR

.
  • Mechanism: Activation of LXR promotes reverse cholesterol transport.

  • Design Strategy: N-benzenesulfonyl-6-methylindoline derivatives mimic the hydrophobic core of known LXR agonists. The 6-methyl group aids in positioning the molecule within the hydrophobic ligand-binding domain (LBD), potentially improving microsomal stability compared to unsubstituted analogs.

Experimental Protocols

Synthesis of 6-Methyl-Indoline (Precursor)

Objective: Selective reduction of 6-methylindole to 6-methylindoline.

Reagents: 6-Methylindole, Sodium Cyanoborohydride (


), Glacial Acetic Acid.

Protocol:

  • Dissolve 6-methylindole (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Cool the solution to 10-15°C.

  • Add

    
      (3.0 eq) portion-wise over 30 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.
    
  • Stir at room temperature for 2-4 hours. Monitor by TLC (Indoline is more polar and stains blue/purple with ninhydrin or Ehrlich's reagent).

  • Quench: Pour reaction mixture into ice water and basify to pH >10 with NaOH pellets (slowly).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc). 6-Methylindoline is typically an oil or low-melting solid.

N-Functionalization (General Procedure for Sulfonamides)

Objective: Synthesis of N-(arylsulfonyl)-6-methylindoline (Potential 5-HT/LXR ligand).

Protocol:

  • Dissolve 6-methylindoline (1.0 eq) in dry DCM or Pyridine.

  • Add Arylsulfonyl chloride (1.1 eq) and Pyridine (2.0 eq, if DCM is used).

  • Stir at room temperature for 12 hours.

  • Wash with 1N HCl (to remove pyridine), then Sat.

    
    .
    
  • Recrystallize from Ethanol/Water.

Visualizations

SAR & Therapeutic Logic Map

G Scaffold 6-Methyl-Indoline (Scaffold) C6_Me C6-Methyl Group (Metabolic Blockade) Scaffold->C6_Me N1_Sub N1-Substitution (Target Director) Scaffold->N1_Sub Indoline Indoline Core (sp3 Character) Scaffold->Indoline HT2C 5-HT2C Receptor (Antagonist/Inv. Agonist) CNS Disorders C6_Me->HT2C Lipophilicity AhR Aryl Hydrocarbon Receptor (Agonist) Immunomodulation C6_Me->AhR Ligand Efficacy N1_Sub->HT2C Urea/Sulfonamide LXR Liver X Receptor (Agonist) Metabolic Disease N1_Sub->LXR Sulfonamide Indoline->AhR Metabolic Precursor

Caption: Structural logic of the 6-methyl-indoline scaffold linking chemical features to specific biological targets.

Synthesis Workflow

Synthesis Start 6-Methylindole Inter 6-Methylindoline (Key Intermediate) Start->Inter Reduction Reagent NaBH3CN / AcOH (Reductive Hydrogenation) Reagent->Inter Prod1 N-Sulfonyl-6-Me-Indoline (LXR / 5-HT7 Target) Inter->Prod1 Sulfonylation Prod2 N-Carbamoyl-6-Me-Indoline (5-HT2C Target) Inter->Prod2 Urea Formation Branch1 Reaction A: Arylsulfonyl Chloride / Pyridine Branch1->Prod1 Branch2 Reaction B: Isocyanate / DCM Branch2->Prod2

Caption: Synthetic pathway for converting 6-methylindole into bioactive indoline derivatives.

Data Summary: Comparative Activity

Compound ClassTargetRoleKey Interaction / FeatureReference
6-Methylindole AhR Agonist91% Efficacy relative to TCDD; immunomodulation.[1]
5-Methyl-6-chloro-indoline (SB-242084)5-HT2C AntagonistHigh selectivity (>100x) vs 5-HT2A/2B.[2]
Indoline Sulfonamides LXR

/

AgonistReverse cholesterol transport; metabolic stability via substitution.[3]
N-Substituted Indolines 5-HT7 AntagonistSulfonamide linker crucial for selectivity.[4]

References

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition, 2017. Link

  • 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist. Journal of Medicinal Chemistry, 1997. Link

  • Discovery and optimization of indoline derivatives as new LXR agonists. Inventiva Pharma / 245th ACS National Meeting, 2013. Link (Note: Refers to scaffold utility in metabolic disease).

  • Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications. Pharmacology & Therapeutics, 2010. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 6-Methyl-2,3-dihydro-1H-indole hydrochloride from 6-methylindole

Abstract & Utility This protocol details the selective reduction of 6-methylindole to 6-methyl-2,3-dihydro-1H-indole (6-methylindoline) and its subsequent isolation as a hydrochloride salt. Indolines are critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This protocol details the selective reduction of 6-methylindole to 6-methyl-2,3-dihydro-1H-indole (6-methylindoline) and its subsequent isolation as a hydrochloride salt. Indolines are critical pharmacophores in medicinal chemistry, serving as precursors for sulfonamide-based drugs, kinase inhibitors, and serotonin receptor modulators.

The primary challenge in this synthesis is achieving chemoselectivity: reducing the C2–C3 double bond of the pyrrole ring without reducing the benzene ring or causing N-alkylation. This guide utilizes the Gribble Reduction (Sodium Cyanoborohydride in Glacial Acetic Acid), a method chosen for its superior selectivity over catalytic hydrogenation or standard borohydride reductions.

Strategic Analysis & Mechanism

Why Sodium Cyanoborohydride ( )?

While catalytic hydrogenation (


/Pd-C) is common, it often requires high pressure and can over-reduce the benzene ring in electron-rich indoles. Standard Sodium Borohydride (

) in carboxylic acids frequently leads to N-alkylation (e.g., forming N-ethyl-6-methylindoline in acetic acid) as a major side product.

The Gribble Reduction uses


 in glacial acetic acid to avoid this side reaction. The cyanide ligand lowers the nucleophilicity of the borohydride, making it stable in acid while sufficiently reactive to reduce the protonated indole species.
Reaction Mechanism

The reaction proceeds via an ionic hydrogenation mechanism:

  • Protonation: The indole ring is protonated at C3 by acetic acid, generating an electrophilic indoleninium cation.

  • Hydride Transfer: The cyanoborohydride anion delivers a hydride to the C2 position, collapsing the double bond to form the indoline.

ReactionMechanism Start 6-Methylindole Inter1 C3-Protonation (Indoleninium Ion) Start->Inter1 + H+ (AcOH) Inter2 Hydride Attack at C2 Inter1->Inter2 + NaCNBH3 Product 6-Methylindoline (Free Base) Inter2->Product Reduction Complete Salt 6-Methylindoline HCl Product->Salt + HCl/Ether

Figure 1: Step-wise mechanistic pathway from indole to indoline salt.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
6-Methylindole 3420-02-8>97%Starting Material
Sodium Cyanoborohydride 25895-60-795%Reducing Agent
Glacial Acetic Acid 64-19-7ACS ReagentSolvent/Proton Source
Sodium Hydroxide (NaOH) 1310-73-2PelletsQuenching/Basification
Dichloromethane (DCM) 75-09-2HPLC GradeExtraction Solvent
HCl in Diethyl Ether -2.0 MSalt Formation
Safety Critical Warning (HCN Risk)
  • Cyanide Hazard:

    
     in contact with strong acids or at high temperatures can liberate Hydrogen Cyanide (HCN) gas.
    
  • Control: This reaction MUST be performed in a well-ventilated fume hood.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize residual cyanide before disposal.

Detailed Protocol

Phase 1: Reduction
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Clamp securely in a fume hood.

  • Solvation: Add 6-Methylindole (1.31 g, 10.0 mmol) to the flask.

  • Acid Addition: Add Glacial Acetic Acid (30 mL). Stir at room temperature (RT) until the indole is fully dissolved.

  • Reagent Addition: Cool the solution slightly to 15°C (water bath). Add Sodium Cyanoborohydride (1.88 g, 30.0 mmol, 3.0 equiv) portion-wise over 5 minutes.

    • Note: Mild effervescence may occur. Do not seal the flask tightly; use a drying tube or loose septum with a needle vent.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours .

    • Monitor: Check progress via TLC (20% EtOAc/Hexane). The starting material (indole) spot should disappear. Indolines typically stain blue/purple with ninhydrin or Ehrlich’s reagent.

Phase 2: Workup & Isolation (Free Base)
  • Quench: Slowly pour the reaction mixture into a beaker containing 100 mL of ice water .

  • Basification (CRITICAL): Place the beaker in an ice bath. Slowly add 50% NaOH (aq) dropwise with vigorous stirring until the pH reaches >11 .

    • Why? You must deprotonate the indoline nitrogen to extract it into the organic layer. At low pH, it remains water-soluble.

    • Safety: This step is exothermic. Watch for HCN liberation if pH is not managed (keep basic).

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Wash: Combine organic layers and wash with Saturated Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .[1] Filter off the solids.[2]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude 6-methylindoline as a pale yellow/brown oil.

Phase 3: Salt Formation (HCl)
  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Diethyl Ether (approx. 10-15 mL).

  • Precipitation: Cool the solution to 0°C. Dropwise add 2.0 M HCl in Ether (6.0 mL, 1.2 equiv) with stirring.

  • Filtration: A white to off-white precipitate will form immediately. Stir for 15 minutes.

  • Collection: Filter the solid using a Buchner funnel. Wash the cake with cold ether (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Visualization

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Isolation cluster_2 Phase 3: Salt Formation Step1 Dissolve 6-Me-Indole in Glacial AcOH Step2 Add NaCNBH3 (3.0 equiv, 15°C) Step1->Step2 Step3 Stir 2h @ RT Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Basify to pH >11 (NaOH) Step4->Step5 Step6 Extract w/ DCM Concentrate to Oil Step5->Step6 Step7 Dissolve in Et2O Step6->Step7 Step8 Add HCl/Ether Filter Precipitate Step7->Step8

Figure 2: Operational workflow for the synthesis and isolation of 6-methylindoline HCl.

Analytical Validation

To confirm the success of the reaction, compare the product data against the starting material.

Proton NMR ( -NMR)

The diagnostic change is the disappearance of the aromatic C2/C3 protons and the appearance of aliphatic triplets.

PositionStarting Material (6-Me-Indole)Product (6-Me-Indoline HCl)Interpretation
C2-H ~7.1 ppm (Multiplet/Doublet)~3.6 ppm (Triplet) Key Indicator: Aromatic to Aliphatic shift.
C3-H ~6.4 ppm (Multiplet)~3.0 ppm (Triplet) Key Indicator: Aromatic to Aliphatic shift.
Methyl ~2.4 ppm (Singlet)~2.3 ppm (Singlet)Remains largely unchanged.
Aromatic 3H (Benzene ring)3H (Benzene ring)Pattern preserved.
Mass Spectrometry (LC-MS)
  • Starting Material: [M+H]+ = 132.1

  • Product: [M+H]+ = 134.1 (+2 mass units indicating hydrogenation).

Melting Point
  • Free Base: Oil or low melting solid.

  • HCl Salt: High melting solid (Expect >200°C; decomposition often observed). Note: Literature values for the specific 6-methyl isomer salt are sparse; characterize via NMR for purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet ReagentUse fresh

. Ensure bottle is desiccated.
N-Alkylation (Ethyl group) Wrong ReagentDo NOT use

in Acetic Acid. Stick to

.
Low Yield Incomplete ExtractionThe indoline is basic. Ensure aqueous layer is pH >11 before extraction.
Polymerization Acid exposureIndoles can polymerize in strong acid. Keep temperature low during addition.

References

  • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media.[3] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[3] Journal of the American Chemical Society, 1974, 96(25), 7812–7814.

  • Gribble, G. W., & Heald, P. W. "Reactions of Sodium Borohydride in Acidic Media. III. Reduction of Indoles to Indolines with Sodium Borohydride in Trifluoroacetic Acid." Synthesis, 1975(10), 650-652.
  • Ketcha, D. M., & Lieurance, B. A. "The Reduction of N-(Phenylsulfonyl)indoles with Sodium Cyanoborohydride in Trifluoroacetic Acid." Tetrahedron Letters, 1989, 30(49), 6833-6836.

Sources

Application

Application Note: Selective Reduction of 6-Methylindole to 6-Methylindoline

[1] Executive Summary The transformation of 6-methylindole to 6-methylindoline is a pivotal step in the synthesis of diverse pharmaceutical scaffolds, including serotonin receptor modulators and tricyclic antidepressants...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The transformation of 6-methylindole to 6-methylindoline is a pivotal step in the synthesis of diverse pharmaceutical scaffolds, including serotonin receptor modulators and tricyclic antidepressants. This reduction requires the chemoselective saturation of the pyrrole ring's C2-C3 double bond while preserving the aromaticity of the fused benzene ring.

This guide details two industry-standard protocols:

  • Method A (The Gribble Reduction): Uses Sodium Cyanoborohydride in Acetic Acid.[1] Best for small-to-medium scale and high functional group tolerance.[2]

  • Method B (Ionic Hydrogenation): Uses Triethylsilane in Trifluoroacetic Acid (TFA).[2][3] Best for metal-free synthesis and avoiding cyanide waste streams.[2]

Mechanistic Insight & Substrate Analysis[1]

The Challenge of Indole Reduction

Indoles are electron-rich heteroaromatics.[2] The pyrrole ring is not a simple diene; it contributes 2


-electrons to the 10 

-electron aromatic system.[2] Reducing the C2-C3 bond breaks this aromaticity, which presents a high thermodynamic barrier.[2]

However, the 6-methyl substituent is an electron-donating group (EDG).[2] This increases the electron density at C3, facilitating the critical first step of the mechanism: C3-protonation .

Reaction Pathway Visualization

The reduction does not proceed via direct hydride attack on the neutral indole. It requires an "activation" step (protonation) to generate a reactive electrophilic species (indolenium cation).[2]

IndoleReduction Substrate 6-Methylindole (Aromatic) Inter Indolenium Cation (Electrophilic Intermediate) Substrate->Inter Step 1: C3 Protonation (Rate Limiting) Acid Acid Source (AcOH or TFA) Acid->Inter Product 6-Methylindoline (Non-aromatic Pyrrole) Inter->Product Step 2: Hydride Attack at C2 Reagent Hydride Donor (NaBH3CN or Et3SiH) Reagent->Product

Figure 1: Mechanistic pathway.[2][1] Protonation at C3 breaks aromaticity, creating a susceptible iminium-like bond at C2.[2]

Protocol A: Sodium Cyanoborohydride Reduction (Standard)

Reference: Adapted from Gribble et al. (1974).[2] Best For: High yields, high selectivity, research scale (mg to grams).

Reagents & Materials
  • Substrate: 6-Methylindole (1.0 equiv).[2][4]

  • Solvent: Glacial Acetic Acid (AcOH) (0.2 M concentration relative to substrate).[2]

  • Reagent: Sodium Cyanoborohydride (NaBH

    
    CN) (3.0 equiv).[2]
    
  • Quench: 20% NaOH (aq).[2]

Step-by-Step Procedure
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 6-methylindole (e.g., 1.31 g, 10 mmol) to Glacial Acetic Acid (50 mL). Stir until fully dissolved.

    • Note: The solution may turn slightly yellow; this is normal.

  • Reagent Addition: Add NaBH

    
    CN (1.88 g, 30 mmol) portion-wise  over 10–15 minutes.
    
    • Critical: Do not add all at once. The reaction is exothermic and releases small amounts of HCN gas. Ensure excellent ventilation.

  • Reaction: Stir at room temperature (20–25°C) for 2–3 hours.

    • Monitoring: Check by TLC (20% EtOAc/Hexanes) or LCMS. 6-Methylindole fluoresces strongly under UV; 6-methylindoline fluoresces weakly or not at all.[2] Use Vanillin stain for visualization (Indoline turns distinct red/purple).[2]

  • Workup (Cyanide Safety):

    • Cool the flask in an ice bath.

    • Slowly add water (10 mL).

    • Basification: Slowly add 20% NaOH or solid NaOH pellets until pH > 10.

    • Why? You must deprotonate the indoline nitrogen to extract it. Furthermore, high pH keeps any residual cyanide trapped as NaCN in the aqueous layer, preventing HCN gas release.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Flash chromatography is rarely needed if the starting material was pure; the product is usually >95% pure.
Troubleshooting
  • N-Ethylation: If you observe an N-ethyl byproduct, your reaction got too hot or you used NaBH

    
     instead of NaBH
    
    
    
    CN.[2] NaBH
    
    
    in AcOH reduces the acetic acid to acetaldehyde, which then reductively alkylates the indole. NaBH
    
    
    CN does not do this.

Protocol B: Ionic Hydrogenation (Metal-Free/Green)

Reference: Adapted from Magnus et al. and standard silane reduction literature. Best For: Avoiding cyanide, scale-up, acid-stable substrates.[2]

Reagents[1][2][5][6][7]
  • Substrate: 6-Methylindole (1.0 equiv).[2][4]

  • Solvent/Acid: Trifluoroacetic Acid (TFA) (neat or 1:1 with DCM).[2]

  • Reagent: Triethylsilane (Et

    
    SiH) (2.5 equiv).[2]
    
Step-by-Step Procedure
  • Setup: Flame-dried flask under Argon/Nitrogen.

  • Dissolution: Dissolve 6-methylindole (10 mmol) in pure TFA (30 mL).

    • Note: Keep temperature at 0°C during addition if scale > 5g.

  • Addition: Add Triethylsilane (25 mmol) via syringe.

  • Reaction: Allow to warm to room temperature. Stir for 1–4 hours.

    • Observation: The reaction mixture often turns deep red/orange (indolenium ion) and fades to pale yellow as the reduction completes.

  • Workup:

    • Remove excess TFA and Silane under reduced pressure (Rotavap).[2]

    • Dissolve the oily residue in DCM.

    • Wash with Saturated NaHCO

      
       (Caution: CO
      
      
      
      evolution).[2]
    • Dry organic layer over MgSO

      
       and concentrate.
      

Comparative Analysis & Decision Matrix

FeatureMethod A (NaBH

CN/AcOH)
Method B (Et

SiH/TFA)
Yield High (85–95%)High (80–90%)
Selectivity Excellent (No over-reduction)Excellent
Safety Profile High Risk (HCN potential)Moderate (Corrosive acid)
Atom Economy ModerateLow (High MW silane waste)
N-Alkylation Risk Zero (if NaBH

CN is used)
Zero
Cost LowModerate/High (Silanes are pricey)
Workflow Decision Tree

DecisionTree Start Start: 6-Methylindole Reduction ScaleCheck Is Scale > 50g? Start->ScaleCheck SafetyCheck Can you handle Cyanide waste? ScaleCheck->SafetyCheck No (< 50g) MethodB Method B: Et3SiH/TFA (Process/Green Protocol) ScaleCheck->MethodB Yes (Avoid exotherms/HCN) MethodA Method A: NaBH3CN/AcOH (Standard Lab Protocol) SafetyCheck->MethodA Yes (Use Fume Hood) SafetyCheck->MethodB No (Strict Safety Regs)

Figure 2: Decision matrix for selecting the optimal reduction protocol.

Analytical Validation (QC)

To confirm the conversion of 6-methylindole to 6-methylindoline, look for these specific NMR signatures.

1H NMR (CDCl3, 400 MHz)
  • Loss of Aromaticity: The signals for C2-H and C3-H (typically

    
     6.5–7.2 ppm in indole) will disappear.[2]
    
  • Appearance of Aliphatic Signals:

    • C2-H (Indoline): Triplet (or dd) at

      
       ~3.50 ppm (
      
      
      
      ). This is deshielded due to the adjacent Nitrogen.
    • C3-H (Indoline): Triplet (or dd) at

      
       ~3.00 ppm (
      
      
      
      ).[2] This is benzylic.
  • 6-Methyl Group: Singlet at

    
     ~2.30 ppm.[2] It remains largely unchanged but may shift slightly upfield due to the loss of the full aromatic ring current of the pyrrole.
    
  • N-H: Broad singlet, typically

    
     3.5–4.0 ppm (exchangeable with D
    
    
    
    O).
HPLC/MS
  • Mass Shift: M+2. (e.g., 6-Methylindole MW 131.18

    
     6-Methylindoline MW 133.19).[2]
    
  • UV Profile: Significant loss of absorbance at longer wavelengths. Indoles absorb strongly at 280–290 nm; Indolines have an aniline-like absorption (weaker, often blue-shifted).[2]

References

  • Gribble, G. W. ; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. (1974).[2][5] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.[5][6]

  • Gribble, G. W. ; Hoffman, J. H. (1977). "Sodium Cyanoborohydride in Glacial Acetic Acid. A Convenient Synthesis of Indolines." Synthesis.

  • Magnus, P.; Gallagher, T.; Brown, P.; Pappalardo, P. (1984). "Gribble Reduction and Silane Reduction Mechanisms." Accounts of Chemical Research. (General reference for Silane/TFA methodology in indoles).
  • Bergeron, R. J.; et al. (2005). "Impact of the 6-Methyl Group on Indole Chemistry." Journal of Medicinal Chemistry. (Contextualizing the electronic effects of the methyl group).

Sources

Method

Technical Application Note: Precision N-Alkylation Strategies for 6-Methyl-2,3-dihydro-1H-indole

Executive Summary & Substrate Analysis This guide details the protocols for the -alkylation of 6-Methyl-2,3-dihydro-1H-indole (6-methylindoline). Unlike its aromatic counterpart (6-methylindole), 6-methylindoline functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the protocols for the


-alkylation of 6-Methyl-2,3-dihydro-1H-indole  (6-methylindoline). Unlike its aromatic counterpart (6-methylindole), 6-methylindoline functions as a reactive secondary amine with distinct nucleophilic properties.

Substrate Profile:

  • CAS: 6-Methylindoline (often prepared from 6-methylindole, CAS 3420-02-8).[1][2][3]

  • Electronic Environment: The C6-methyl group exerts a weak inductive (

    
    ) effect. This increases electron density at the N1 position relative to unsubstituted indoline, making it slightly more nucleophilic.
    
  • Reactivity Challenge: The primary challenge is chemoselectivity . The enhanced nucleophilicity increases the risk of over-alkylation to the quaternary ammonium salt during direct substitution (

    
    ). Furthermore, indolines are susceptible to oxidative dehydrogenation to indoles under vigorous conditions.
    

This note prioritizes Reductive Amination for mono-alkylation due to its superior control, while providing optimized Direct Alkylation protocols for substrates where aldehydes are inaccessible.

Strategic Decision Matrix

Select the appropriate protocol based on your available electrophile and "Green Chemistry" requirements.

DecisionTree Start Start: N-Alkylation of 6-Methylindoline Electrophile Available Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Halide Alkyl Halide (R-X) Electrophile->Halide Halogen Alcohol Alcohol (R-OH) Electrophile->Alcohol Hydroxyl MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: Direct Substitution (SN2) (Use for Sterically Hindered R) Halide->MethodB MethodC Method C: Borrowing Hydrogen (Catalytic/Green) Alcohol->MethodC

Figure 1: Decision matrix for selecting the optimal alkylation pathway.

Method A: Reductive Amination (Recommended)

Rationale: This method avoids the formation of quaternary ammonium salts by proceeding through an iminium intermediate. It is the gold standard for introducing primary and secondary alkyl groups.

Mechanism:

  • Condensation of 6-methylindoline with aldehyde

    
     Iminium ion.
    
  • Selective reduction of the iminium ion by Sodium Triacetoxyborohydride (STAB). STAB is preferred over

    
     due to lower toxicity and better selectivity (it does not reduce the aldehyde/ketone competitively).
    
Protocol A1: Standard Reductive Amination with STAB

Reagents:

  • Substrate: 6-Methylindoline (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.4 – 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv, optional to catalyze iminium formation)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 6-methylindoline (1.0 mmol) in DCE (5 mL, 0.2 M).
    
  • Imine Formation: Add the aldehyde (1.1 mmol). If the reaction is sluggish (monitored by TLC), add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes to ensure equilibrium formation of the iminium species.

    • Note: 6-methylindoline is less sterically hindered than 2-substituted indolines, so iminium formation is usually rapid.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 mmol) portion-wise.
    
  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours. Monitor via LC-MS for the disappearance of the starting material (

    
     for substrate).
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Quality Attribute (CQA): Ensure the reaction remains strictly anhydrous during iminium formation to prevent hydrolysis back to the starting materials.

Method B: Direct Nucleophilic Substitution ( )

Rationale: Used when the alkyl halide is the only available source or for methylations (using MeI).

Risk Mitigation: To prevent over-alkylation (quaternization), we utilize a weak base and controlled stoichiometry.

Protocol B1: Base-Mediated Alkylation

Reagents:

  • Substrate: 6-Methylindoline (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
     or 
    
    
    
    ) (1.0 – 1.1 equiv)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-methylindoline (1.0 mmol) in MeCN (5 mL).

  • Base Addition: Add powdered, dry

    
     (2.0 mmol). Stir for 10 minutes.
    
  • Alkylation: Add the alkyl halide (1.0 equiv) dropwise at 0°C.

    • Crucial: Do not add excess halide.

  • Temperature Control:

    • For reactive halides (MeI, Benzyl bromide): Stir at 0°C

      
       RT.
      
    • For unreactive halides: Heat to 50–60°C.

  • Monitoring: Monitor TLC carefully. If bis-alkylation (quaternary salt) is observed (usually baseline on TLC), stop immediately.

  • Workup: Filter off inorganic solids. Dilute filtrate with water and extract with EtOAc.

Method C: Iron-Catalyzed Borrowing Hydrogen (Green/Advanced)

Rationale: This modern protocol uses alcohols as alkylating agents, producing water as the only byproduct. It utilizes an "Iron-Knölker" complex or similar catalysts, avoiding toxic halides.

Workflow Visualization:

BorrowingHydrogen Substrate 6-Methylindoline Imine Imine/Iminium Substrate->Imine Alcohol Alcohol (R-CH2OH) Catalyst Fe-Catalyst (Dehydrogenation) Alcohol->Catalyst Aldehyde_InSitu Aldehyde (In-situ) Catalyst->Aldehyde_InSitu -H2 Aldehyde_InSitu->Imine + Indoline Product N-Alkyl-6-Methylindoline Imine->Product +H2 (from Cat)

Figure 2: Mechanism of the Borrowing Hydrogen methodology. The catalyst "borrows" hydrogen from the alcohol to form the aldehyde, then returns it to reduce the imine.

Protocol Summary (Adapted from Ref 1):

  • Catalyst: Tricarbonyl(cyclopentadienone)iron(0) complex (2–5 mol%).

  • Solvent: TFE (2,2,2-Trifluoroethanol) or Toluene.

  • Conditions: 100°C in a sealed tube for 12–24h.

  • Advantage: High selectivity for mono-alkylation; tolerates functional groups.[4]

Data Summary & Troubleshooting

ParameterMethod A (Reductive)Method B (Direct

)
Method C (Catalytic)
Selectivity Excellent (Mono)Moderate (Risk of Quat.)Excellent
Reaction Time 2 - 12 hours4 - 24 hours12 - 24 hours
Atom Economy Moderate (Boron waste)Low (Halide waste)High (Water byproduct)
Primary Risk Moisture sensitivityOver-alkylationCatalyst sensitivity (

)

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Steric hindrance or deactivated aldehyde.

    • Fix: Switch solvent to DCE/AcOH (10:1) or heat to 40°C (Method A).

  • Issue: Oxidation to Indole.

    • Cause: Exposure to air/light over prolonged periods. Indolines oxidize to indoles (

      
      ).
      
    • Fix: Degas solvents; store crude under Argon; avoid silica gel exposure for long durations (silica can be oxidative).

  • Issue: Quaternization (Method B).

    • Fix: Switch to Method A. If not possible, use slow addition of electrophile (syringe pump) and keep the amine in excess (1.5 equiv).

References

  • Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Source: National Institutes of Health (PMC). Context: Describes the borrowing hydrogen method using iron catalysts for N-alkylation of indolines. URL:[Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. Source: National Institutes of Health (PMC). Context: Provides specific protocols for reductive alkylation of indoline-like nitrogens using formalin and cyanoborohydride. URL:[Link]

  • Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines. Source: ResearchGate.[5] Context: Advanced methodology for reductive amination without external hydride sources.[6] URL:[Link]

  • Synthesis of Indolines (General Review). Source: Organic Chemistry Portal. Context: A compendium of modern catalytic methods for synthesizing and functionalizing indolines. URL:[Link]

Sources

Application

Strategic Utilization of 6-Methyl-2,3-dihydro-1H-indole HCl in Heterocyclic Scaffolding

Abstract & Strategic Significance 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) acts as a critical "privileged structure" in medicinal chemistry. As a restricted conformation bioisostere of secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) acts as a critical "privileged structure" in medicinal chemistry. As a restricted conformation bioisostere of secondary arylamines, it is frequently employed to modulate potency and selectivity in kinase inhibitors and GPCR ligands (specifically 5-HT receptor antagonists).

Unlike its oxidized counterpart (6-methylindole), the indoline scaffold offers a distinct 3D-vector for substituent growth at the


 position while maintaining a lower oxidation state that can be strategically leveraged for late-stage aromatization. This guide details the handling of the hydrochloride salt, its conversion to the reactive free base, and its application in oxidative aromatization and Palladium-catalyzed cross-coupling.
Chemical Profile
PropertySpecification
Compound Name 6-Methyl-2,3-dihydro-1H-indole hydrochloride
Common Name 6-Methylindoline HCl
CAS (Free Base) 2621-69-4
CAS (HCl Salt) 16859-20-4
Molecular Weight 169.65 g/mol (Salt) / 133.19 g/mol (Free Base)
Appearance Off-white to beige hygroscopic solid
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (Salt form)
Storage Desiccate at 2–8°C; Hygroscopic and air-sensitive (free base)

Reactivity Logic & Pathway Mapping

The utility of 6-methylindoline stems from the nucleophilicity of the nitrogen atom (N1) and the electron-rich nature of the benzene ring. The 6-methyl group provides weak electron donation, slightly activating the C5 and C7 positions, although N-protection is usually required before attempting Electrophilic Aromatic Substitution (EAS) to prevent oxidation.

Mechanistic Considerations
  • Salt Neutralization: The HCl salt is stable but unreactive in nucleophilic roles. It must be neutralized in situ (using excess base like TEA or

    
    ) or pre-neutralized to generate the nucleophilic free base.
    
  • Oxidation Potential: The C2-C3 bond is susceptible to oxidative dehydrogenation. This is a feature, not a bug—it allows the synthesis of substituted indoles from easier-to-handle indolines.

ReactivityMap Start 6-Methylindoline HCl Salt FreeBase Free Base (Reactive Species) Start->FreeBase Neutralization (NaOH/DCM or In-situ Base) Indole 6-Methylindole (Aromatization) FreeBase->Indole Oxidation (DDQ or MnO2) NAryl N-Aryl Indoline (Buchwald-Hartwig) FreeBase->NAryl Pd-Catalysis (Ar-X, Base) NAcyl N-Acyl Indoline (Amide Coupling) FreeBase->NAcyl Electrophilic Attack (R-COCl, TEA)

Figure 1: Divergent synthetic pathways starting from the hydrochloride salt. The central node is the generation of the free base.

Protocol A: Oxidative Aromatization (Indoline Indole)

Objective: Conversion of 6-methylindoline to 6-methylindole. Context: This reaction is essential when the indoline is used as a stable precursor for alkylation, followed by restoring the aromatic indole core. Standard Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]

Mechanism

The reaction proceeds via a hydride transfer from the benzylic C3 position of the indoline to the quinone oxygen of DDQ, forming a carbocation intermediate which rapidly eliminates a proton to restore aromaticity [1].

Step-by-Step Procedure
  • Salt Break (Pre-step):

    • Dissolve 1.0 eq (e.g., 500 mg) of 6-Methylindoline HCl in 10 mL saturated

      
      .
      
    • Extract with DCM (

      
       mL). Dry organics over 
      
      
      
      and concentrate to yield the free base oil.
    • Note: Use immediately to prevent air oxidation.

  • Reaction Setup:

    • Dissolve the free base (1.0 eq) in anhydrous 1,4-Dioxane (0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of DDQ (1.1 to 1.2 eq) in 1,4-Dioxane dropwise over 15 minutes.

    • Expert Tip: The reaction is highly exothermic. Dropwise addition prevents thermal runaway and tar formation.

  • Monitoring:

    • Allow to warm to Room Temperature (RT). Stir for 1–3 hours.

    • TLC Check: Indoles typically fluoresce strongly under UV (254 nm) and stain purple/red with Vanillin dip. Indolines stain less intensely.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated hydroquinone byproduct (DDHQ).

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with 10%

      
       (to remove residual DDHQ) followed by Brine.
      
  • Purification:

    • Flash column chromatography (Hexanes:EtOAc gradient). 6-Methylindole is less polar than the starting material.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling 6-methylindoline with an aryl halide to form tertiary amines. Significance: Indolines are excellent substrates for Buchwald-Hartwig couplings due to reduced steric bulk compared to diethylamine, yet they are electronically distinct from simple anilines [2].

Experimental Design Table
ComponentRecommendationRationale
Catalyst Source

or

Robust sources of Pd(0).
Ligand BINAP or XPhosBINAP is standard for secondary amines; XPhos for difficult steric cases.
Base

or


is standard; use

if functional groups are base-sensitive.
Solvent Toluene or DioxaneHigh boiling points allow for thermal activation (80–110°C).
Step-by-Step Procedure
  • In-Situ Neutralization Strategy:

    • It is often preferable to use the HCl salt directly and add an extra equivalent of base to the reaction mixture to free the amine in situ.

  • Reaction Assembly (In Glovebox or Schlenk Line):

    • To a reaction vial, add:

      • 6-Methylindoline HCl (1.0 eq)[2]

      • Aryl Bromide (1.0 eq)[2][3]

      • 
         (2.5 eq) — Note: 1.0 eq neutralizes the HCl, 1.5 eq acts as the catalytic base.
        
      • 
         (2 mol%)
        
      • BINAP (4 mol%)

    • Purge with Argon/Nitrogen for 5 minutes.

    • Add anhydrous Toluene (degassed, 0.2 M).

  • Execution:

    • Seal the vial and heat to 100°C.

    • Stir vigorously for 12–18 hours.

    • Visual Cue: The solution often turns from dark red/purple to black/brown.

  • Workup:

    • Cool to RT. Dilute with EtOAc and filter through Celite.

    • Concentrate and purify via silica gel chromatography.

BuchwaldWorkflow Step1 Reagent Assembly (Salt + Ar-Br + 2.5eq Base) Step3 Heating (100°C, 12h) In-situ deprotonation & Coupling Step1->Step3 Step2 Catalyst Pre-complexation (Pd source + Ligand) Step2->Step3 Step4 Workup (Celite Filtration) Step3->Step4

Figure 2: Workflow for the direct use of the HCl salt in Buchwald-Hartwig coupling.

Expert Insights & Troubleshooting

Handling the HCl Salt vs. Free Base
  • Stability: The HCl salt is shelf-stable for years if kept dry. The free base is an oil that darkens (oxidizes) upon exposure to air within days.

  • Recommendation: Always store as the HCl salt. Only convert to free base immediately prior to use, or use the in-situ neutralization method described in Protocol B.

Regioselectivity in Electrophilic Substitution
  • If you intend to functionalize the benzene ring (C5 position) of the indoline:

    • Protect N1 first: Acetylate (Ac2O) or Boc-protect the nitrogen. The lone pair on N1 is too nucleophilic and will react with electrophiles before the ring does.

    • Direct Halogenation: N-acetyl-6-methylindoline can be brominated at C5 with high selectivity using NBS in DMF.

Troubleshooting Low Yields
  • Problem: Incomplete conversion in Buchwald coupling.

    • Solution: The HCl salt might contain water (hygroscopic). Dry the salt under high vacuum at 40°C for 4 hours before weighing. Ensure the extra equivalent of base is fresh.

  • Problem: Over-oxidation during DDQ reaction.

    • Solution: Monitor strictly by TLC. Once the starting material is gone, quench immediately. Prolonged exposure can lead to benzylic oxidation at the 6-methyl group (rare, but possible).

References

  • Mechanisms of DDQ Oxidation: Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. [Link]

  • Buchwald-Hartwig Amination of Indolines: Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by Palladium-Catalyzed C-N Bond Formation Reactions. Journal of Organic Chemistry, 61(21), 7240–7241. [Link]

  • Indoline Dehydrogenation Protocols: Hynes, J., et al. (2004). Oxidative aromatization of indolines to indoles.[4] Journal of Organic Chemistry, 69(4), 1368-1371. [Link]

Sources

Method

Application Note: 6-Methyl-2,3-dihydro-1H-indole Hydrochloride as a Strategic Synthon

This guide outlines the strategic application of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) in advanced organic synthesis and medicinal chemistry. Abstract & Strategic Value 6-Methyl-2,3-dihydro-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) in advanced organic synthesis and medicinal chemistry.

Abstract & Strategic Value

6-Methyl-2,3-dihydro-1H-indole hydrochloride (CAS: 1187933-32-9) is the stabilized salt form of 6-methylindoline. While often overshadowed by its oxidized counterpart (6-methylindole), this indoline scaffold offers distinct chemoselective advantages. Unlike the electron-rich indole, which is prone to polymerization and C3-electrophilic attack, the indoline core behaves as a robust secondary amine. This allows for clean N-functionalization (alkylation, acylation, arylation) without competitive C-alkylation.

Key Application: It serves as a "masked" indole. Researchers can perform complex N-substitutions or C5/C7 functionalizations on the stable indoline scaffold and subsequently oxidize it back to the indole using mild oxidants (e.g., DDQ, MnO


, or chloranil). This "Indoline Detour" strategy is critical in the synthesis of kinase inhibitors and serotonin receptor modulators where regiocontrol is paramount.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
Chemical Name 6-Methyl-2,3-dihydro-1H-indole hydrochloride
Synonyms 6-Methylindoline HCl; 6-Methyl-1-azaindane HCl
CAS Number 1187933-32-9 (Salt); 2622-34-6 (Free Base)
Molecular Formula C

H

N

HCl
Molecular Weight 169.65 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (unless neutralized)
pKa (Conjugate Acid) ~4.5 - 5.0 (Nitrogen lone pair)
Stability Hygroscopic.[1][2][3] Store under inert atmosphere at -20°C.

Synthetic Utility & Mechanisms[5][11]

The "Indoline Detour" Mechanism

Direct N-alkylation of 6-methylindole requires strong bases (NaH) and often results in mixtures of N- and C3-alkylated products due to the ambident nucleophilicity of the indolyl anion. By starting with 6-methylindoline HCl , the aromaticity of the pyrrole ring is broken, localizing the nucleophilicity strictly to the nitrogen.

Regioselective C-H Functionalization

The 6-methyl group acts as a weak activating group. In the indoline form, the nitrogen lone pair strongly activates the para position (C5) relative to the nitrogen. This allows for highly selective electrophilic aromatic substitution (e.g., bromination) at C5, which is difficult to achieve cleanly in the parent indole due to C3 reactivity.

Visualizing the Strategic Workflow

The following diagram illustrates the "Indoline Detour" versus direct Indole synthesis.

IndolineStrategy Start 6-Methylindoline HCl (Starting Material) FreeBase Free Base Formation (in situ) Start->FreeBase NaHCO3/DCM N_Func N-Functionalization (Acylation/Alkylation) FreeBase->N_Func R-X, Base C_Func Optional: C5-Bromination (Regioselective) N_Func->C_Func NBS (Optional) Oxidation Aromatization (DDQ/MnO2) N_Func->Oxidation Direct Route C_Func->Oxidation Product 6-Methylindole Derivative (Target Drug Scaffold) Oxidation->Product

Figure 1: The "Indoline Detour" workflow. Using the indoline salt allows for clean N-functionalization before restoring the indole core.

Experimental Protocols

Protocol A: Preparation of Free Base (In Situ) & N-Acylation

Use this protocol to attach the scaffold to a drug core via an amide linkage.

Reagents:

  • 6-Methylindoline HCl (1.0 eq)

  • Acid Chloride (R-COCl) or Carboxylic Acid (with coupling agent HATU)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Neutralization: Suspend 6-Methylindoline HCl (1.0 mmol, 170 mg) in DCM (5 mL) under nitrogen.

  • Activation: Add DIPEA (2.5 mmol, 435 µL). The suspension should clarify as the free base is liberated and the HCl is scavenged. Stir for 10 minutes at Room Temperature (RT).

  • Coupling: Cool to 0°C. Add the Acid Chloride (1.1 eq) dropwise.

    • Note: If using a carboxylic acid, pre-activate the acid with HATU (1.1 eq) and DIPEA in a separate vial for 15 mins before adding the indoline solution.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The indoline spot (usually fluorescent blue under UV) will disappear.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol B: Oxidation to 6-Methylindole (Aromatization)

Use this protocol to restore the aromatic indole system after functionalization.

Reagents:

  • N-Substituted 6-Methylindoline (from Protocol A)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.2 eq)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the N-substituted indoline (1.0 mmol) in 1,4-Dioxane (10 mL).

  • Addition: Add DDQ (1.1 mmol) portion-wise at RT. The reaction is often exothermic and may turn dark immediately (formation of Charge Transfer complex).

  • Heating: Stir at RT for 1 hour. If conversion is incomplete (check LC-MS), heat to 60°C for 2 hours.

  • Filtration: The reduced DDQ (DDHQ) precipitates as a solid. Filter the mixture through a pad of Celite. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. The residue often requires flash chromatography (SiO

    
    ) to remove residual quinones.
    
    • Alternative: For larger scales, MnO

      
       (10 eq) in refluxing DCM can be used as a gentler, albeit slower, alternative.
      

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Solubility The HCl salt is insoluble in non-polar solvents.Always perform a "free-basing" step with >2 eq. of base (DIPEA/TEA) or biphasic wash (DCM/NaOH) before reaction.
Over-Oxidation Extended exposure to air or strong oxidants.6-methylindoline is prone to air oxidation. Use fresh solvents and keep under N

until the oxidation step is intended.
Regio-isomers in Bromination C5 vs C7 competition.In the indoline form, C5 is electronically favored. Keep temperature <0°C during electrophilic substitution to maximize C5 selectivity.
Dark/Tarry Reaction Polymerization of indole product.During Protocol B (Oxidation), do not overheat. Indoles with electron-donating groups (like 6-methyl) are acid-sensitive. Remove DDHQ promptly.

Case Study: Kinase Inhibitor Fragment Synthesis

In the development of Type II kinase inhibitors, the 6-methylindole moiety is often used to occupy the hydrophobic back-pocket of the ATP binding site.

Challenge: Direct acetylation of 6-methylindole at the N1 position often yields low conversion due to the low nucleophilicity of the indole nitrogen (lone pair involved in aromaticity). Solution:

  • Start with 6-Methylindoline HCl .

  • Perform N-acetylation (Yield: >95% due to high amine nucleophilicity).

  • Oxidize with DDQ. Result: Overall yield of N-acetyl-6-methylindole improved from ~40% (direct route) to ~85% (indoline route).

References

  • Synthesis of Indolines: He, G., et al. "Efficient Synthesis of Indoline Compounds."[4] Organic Letters, 2012, 14(11), 2936-2939. Link

  • Indoline Oxidation Methods: Gribble, G. W. "Recent developments in indole ring synthesis-methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045-1075. Link

  • Medicinal Chemistry of Indoles: Zhang, M., et al. "Indole Derivatives as Potential Anticancer Agents." MedChemComm, 2016. Link

  • Chemical Properties: PubChem Compound Summary for CID 1187933-32-9. Link

Sources

Application

Application Note: High-Efficiency Coupling Protocols for 6-Methylindoline Scaffolds

Introduction & Strategic Significance 6-Methylindoline (CAS: 3420-02-8) has emerged as a high-value scaffold in the design of kinase inhibitors (e.g., ITK inhibitors) and GPCR modulators. Unlike its aromatic counterpart...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

6-Methylindoline (CAS: 3420-02-8) has emerged as a high-value scaffold in the design of kinase inhibitors (e.g., ITK inhibitors) and GPCR modulators. Unlike its aromatic counterpart (indole), the indoline nitrogen is


 hybridized, rendering it significantly more nucleophilic but also more sterically constrained due to the fused bicyclic system.

The presence of the methyl group at the C6 position introduces two critical variables:

  • Electronic Modulation: It acts as a weak electron-donating group (EDG), slightly increasing the electron density at the nitrogen, enhancing nucleophilicity compared to unsubstituted indoline.

  • Conformational Bias: While remote from the nitrogen, the C6-methyl increases lipophilicity and can influence the packing of the molecule in the active site of enzymes, often improving potency in drug candidates.

This guide details three "Gold Standard" protocols for coupling 6-methylindoline, selected for their robustness, scalability, and functional group tolerance.

Decision Matrix: Selecting the Right Coupling Strategy

Before initiating synthesis, select the protocol based on your electrophile and stability requirements.

CouplingDecisionTree Start Target: N-Functionalized 6-Methylindoline Decision Select Electrophile Type Start->Decision ArylHalide Aryl Halide (Cl, Br, I, OTf) Decision->ArylHalide C-N Bond CarboxAcid Carboxylic Acid Decision->CarboxAcid Amide Bond BoronicAcid Aryl Boronic Acid Decision->BoronicAcid C-N Bond (Mild) Buchwald Protocol A: Buchwald-Hartwig (High Yield, Broad Scope) ArylHalide->Buchwald Amide Protocol B: T3P Coupling (No Epimerization, Easy Workup) CarboxAcid->Amide ChanLam Protocol C: Chan-Lam (Mild, Air Tolerant, Boronic Acids) BoronicAcid->ChanLam

Figure 1: Strategic workflow for selecting the optimal coupling condition based on electrophile availability.

Protocol A: Buchwald-Hartwig N-Arylation

Best for: Coupling with aryl bromides/chlorides; creating library diversity.

The Mechanism & Rationale

For indolines, standard Pd sources often fail due to the formation of stable Pd-amine complexes that arrest the catalytic cycle. We utilize RuPhos , a bulky, electron-rich biaryl phosphine ligand. RuPhos promotes the reductive elimination step, which is often the rate-determining step for sterically hindered secondary amines like indoline [1].

Experimental Protocol

Scale: 1.0 mmol

ReagentEquiv.[1][2]AmountRole
6-Methylindoline 1.0133 mgNucleophile
Aryl Bromide 1.1VariableElectrophile
Pd(OAc)₂ 0.024.5 mgPre-catalyst
RuPhos 0.0418.7 mgLigand
Cs₂CO₃ 2.0650 mgBase (Anhydrous)
Toluene -5.0 mLSolvent (0.2 M)

Step-by-Step:

  • Inert Setup: Charge an oven-dried reaction vial with a stir bar, aryl bromide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Degassing: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen must be excluded to prevent oxidation of the indoline to the indole.

  • Addition: Add Toluene (sparged with Argon) and 6-Methylindoline via syringe.

  • Reaction: Heat the block to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).

Validation Check:

  • If conversion is low (<50%), switch to XPhos Pd G3 precatalyst (0.02 equiv) and use NaOtBu (1.5 equiv) as the base in 1,4-Dioxane . This generates the active catalytic species more rapidly.

Protocol B: T3P-Mediated Amide Coupling

Best for: Attaching carboxylic acids; avoiding racemization of chiral acid partners.

The Mechanism & Rationale

Standard HATU/EDC couplings can be sluggish with indolines due to the steric bulk at the nitrogen interface. T3P (Propylphosphonic anhydride) is superior here. It acts as a powerful dehydrating agent in a cyclic trimer form. The by-products are water-soluble, allowing for a simplified workup that often avoids chromatography [2].

Experimental Protocol

Scale: 1.0 mmol

ReagentEquiv.[1][2]AmountRole
6-Methylindoline 1.0133 mgAmine
Carboxylic Acid 1.1VariableAcid Partner
T3P (50% in EtOAc) 1.5~950 µLCoupling Agent
Diisopropylethylamine (DIPEA) 3.0520 µLBase
Ethyl Acetate (EtOAc) -5.0 mLSolvent

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid and DIPEA in EtOAc. Stir for 5 minutes at 0°C.

  • Activation: Add T3P solution dropwise. Stir for 10 minutes.

  • Coupling: Add 6-Methylindoline. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench & Workup: Add water (5 mL). Separate layers. Wash the organic layer with 1M NaOH (removes unreacted acid), then 1M HCl (removes unreacted amine), and Brine.

  • Isolation: Dry over MgSO₄ and concentrate. Most products are >95% pure at this stage.

Protocol C: Chan-Lam Oxidative Coupling

Best for: Sensitive substrates; coupling with Boronic Acids; avoiding Halogenated waste.

The Mechanism & Rationale

This protocol uses Copper(II) to facilitate an oxidative coupling between the amine and an aryl boronic acid. It proceeds at room temperature in air, making it ideal for late-stage functionalization where harsh heating (Buchwald) might degrade other functional groups [3].

ChanLamCycle Cu2 Cu(II) (Pre-catalyst) Transmetal Trans- metalation Cu2->Transmetal + Ar-B(OH)2 Cu3 Cu(III) Species Transmetal->Cu3 + Indoline RedElim Reductive Elimination Cu3->RedElim Cu1 Cu(I) RedElim->Cu1 + Product Oxidation O2 Oxidation Cu1->Oxidation Oxidation->Cu2 Regeneration

Figure 2: Simplified catalytic cycle for the Chan-Lam coupling, highlighting the Cu(II)/Cu(III) redox shuttle facilitated by atmospheric oxygen.

Experimental Protocol

Scale: 0.5 mmol

ReagentEquiv.[1][2]AmountRole
6-Methylindoline 1.066.5 mgNucleophile
Aryl Boronic Acid 2.0VariableElectrophile
Cu(OAc)₂ 1.090 mgOxidant/Catalyst
Pyridine 2.080 µLLigand/Base
DCM -5.0 mLSolvent
4Å Molecular Sieves -100 mgWater Scavenger

Step-by-Step:

  • Setup: In an open vial, combine Cu(OAc)₂, Aryl Boronic Acid, and activated 4Å Molecular Sieves in DCM.

  • Activation: Add Pyridine and stir for 5 minutes. The solution usually turns a deep blue/green.

  • Addition: Add 6-Methylindoline.

  • Reaction: Stir vigorously at Room Temperature open to the air (or with a drying tube). Reaction times are typically 24–48 hours.

  • Workup: Filter through Celite to remove copper salts. Wash the filtrate with dilute NH₄OH (to sequester copper) and Brine. Concentrate and purify.

Critical Troubleshooting & Safety

The "Indole" Problem (Oxidation)

Indolines are prone to oxidation to form Indoles (aromatization), especially under basic, high-temperature conditions in the presence of trace oxygen.

  • Symptom: Appearance of a new spot on TLC that is highly fluorescent (Indoles are often fluorescent; Indolines are less so).

  • Prevention: Strictly degas solvents for Protocol A. For Protocol C (which requires air), ensure the reaction is not heated.

Regioselectivity

The 6-methyl group generally does not interfere with N-coupling. However, if using Vilsmeier-Haack or electrophilic substitution conditions (not covered here), the C5 position is the most reactive site, para to the nitrogen and ortho to the methyl group.

References

  • Buchwald-Hartwig Amination. Wikipedia. (Accessed 2023).[3] A comprehensive overview of the reaction scope and ligand generations. Link

  • T3P (Propylphosphonic Anhydride). Organic Chemistry Portal. Detailed utility of T3P in amide bond formation for hindered amines. Link

  • Chan-Lam Coupling. Organic Chemistry Portal. Mechanism and conditions for Copper-catalyzed C-N bond formation. Link

  • Synthesis of Indolines. Organic Chemistry Portal. Methods for accessing the indoline scaffold and its reactivity. Link

  • 6-Methylindole. Sigma-Aldrich. Physical properties and commercial availability of the precursor. Link

Sources

Method

synthesis of bioactive compounds from 6-Methyl-2,3-dihydro-1H-indole hydrochloride

Application Note: Strategic Synthesis of Bioactive Scaffolds from 6-Methyl-2,3-dihydro-1H-indole Hydrochloride Part 1: Introduction & Strategic Value 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Scaffolds from 6-Methyl-2,3-dihydro-1H-indole Hydrochloride

Part 1: Introduction & Strategic Value

6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) is a high-value pharmacophore precursor used extensively in the development of kinase inhibitors, GPCR ligands (specifically 5-HT2C agonists), and voltage-gated ion channel modulators.[1]

Unlike its oxidized counterpart (6-methylindole), the indoline scaffold offers a distinct 3D-topology ("pucker" conformation) and a highly nucleophilic nitrogen at the N1 position.[1] The 6-methyl group serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It obstructs the metabolically vulnerable C6 position, potentially extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • Lipophilic Tuning: It increases

    
    , enhancing membrane permeability compared to the unsubstituted parent.[1]
    

This guide details the conversion of 6-Methylindoline HCl into two classes of bioactive scaffolds: N-Carbamoylated Indolines (Urea derivatives common in kinase inhibitors) and N-Sulfonylated Indolines (common in CNS-active agents).[1]

Part 2: Chemical Profile & Handling

PropertySpecification
CAS Number 16859-15-3 (Free base: 2621-39-8)
Molecular Weight 169.65 g/mol (HCl salt)
Appearance Off-white to beige crystalline powder
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM (salt form)
pKa (Conjugate Acid) ~4.5 (The N1 nitrogen is less basic than aliphatic amines due to conjugation with the benzene ring)
Storage Hygroscopic.[1][2] Store under inert atmosphere at 2–8°C.

Safety Warning: Indolines can cause skin sensitization.[1] All procedures must be performed in a fume hood wearing nitrile gloves and safety glasses.[1]

Part 3: Synthetic Pathways & Logic

The synthesis strategy revolves around the controlled "activation" of the N1-nitrogen.[1] Since the starting material is a hydrochloride salt, in situ neutralization is the critical first step to release the nucleophilic free base without isolating unstable intermediates.[1]

Pathway Logic Diagram (Graphviz)

Indoline_Synthesis Start 6-Methylindoline HCl (Starting Material) Base Free Base Generation (In-situ Neutralization) Start->Base DIPEA or Et3N DCM, 0°C PathA Pathway A: Urea Formation Base->PathA Isocyanates (R-NCO) PathB Pathway B: Sulfonylation Base->PathB Sulfonyl Chlorides (R-SO2Cl) ProdA N-Carbamoyl Indolines (Kinase Inhibitor Scaffolds) PathA->ProdA Nucleophilic Addition ProdB N-Sulfonyl Indolines (5-HT Receptor Ligands) PathB->ProdB Nucleophilic Substitution

Caption: Divergent synthetic pathways from 6-Methylindoline HCl. Pathway A targets urea-linked bioactives; Pathway B targets sulfonamide-linked CNS agents.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of N-(Arylcarbamoyl)-6-methylindolines (Urea Scaffold)

Target Application: Synthesis of potential VEGFR or PDGFR kinase inhibitor analogs.[1]

Reagents:

  • 6-Methyl-2,3-dihydro-1H-indole HCl (1.0 eq)[1]

  • Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)[1]

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Salt Neutralization (The "Free-Base" Step):

    • Charge an oven-dried round-bottom flask with 6-Methylindoline HCl (1.0 mmol, 169 mg) .

    • Add DCM (5 mL) and cool to 0°C in an ice bath.

    • Add Et3N (2.5 mmol, 350 µL) dropwise.

    • Observation: The suspension should clear as the free base dissolves.[1] Stir for 15 minutes at 0°C to ensure complete liberation of the amine.

  • Coupling Reaction:

    • Dissolve the Aryl Isocyanate (1.1 mmol) in DCM (1 mL).

    • Add the isocyanate solution dropwise to the indoline mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours .

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3). The starting amine spot (low Rf) should disappear, replaced by a higher Rf urea product.[1]

  • Workup & Purification:

    • Quench with 1M HCl (5 mL) to remove excess base and unreacted indoline.

    • Extract with DCM (2 x 10 mL) .

    • Wash the organic layer with Saturated NaHCO3 (to remove acidic impurities) followed by Brine .[1]

    • Dry over Na2SO4 , filter, and concentrate in vacuo.

    • Recrystallization: Most urea derivatives precipitate as solids.[1] Recrystallize from Ethanol/Water or Hexane/EtOAc .[1]

Validation Parameters (Expected Data):

  • 1H NMR (DMSO-d6): Diagnostic urea NH singlet at δ 8.5–9.0 ppm.[1] Indoline C2/C3 protons appear as triplets at δ 3.0 and 4.0 ppm.[1]

  • Yield: Typical yields range from 85–95% .[1]

Protocol B: Synthesis of N-Arylsulfonyl-6-methylindolines

Target Application: Synthesis of 5-HT6 antagonists or Indapamide analogs.[1]

Reagents:

  • 6-Methyl-2,3-dihydro-1H-indole HCl (1.0 eq)[1]

  • Arylsulfonyl Chloride (1.2 eq)

  • Pyridine (Solvent & Base) OR DCM/Pyridine (10:1)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 6-Methylindoline HCl (1.0 mmol) in Pyridine (3 mL) .

    • Note: Pyridine acts as both the solvent and the acid scavenger (HCl sponge).[1]

    • Cool to 0°C .

  • Sulfonylation:

    • Add Arylsulfonyl Chloride (1.2 mmol) portion-wise (if solid) or dropwise (if liquid).

    • Stir at 0°C for 30 mins , then warm to 60°C for 1 hour.

    • Why Heat? Sulfonylation of the sterically hindered indoline nitrogen (due to the ortho-aromatic ring) may require thermal energy to reach completion.[1]

  • Workup:

    • Pour the reaction mixture into Ice Water (20 mL) .

    • Observation: The sulfonamide product usually precipitates as a solid.[1]

    • Filter the solid and wash with 1M HCl (to remove pyridine odor) and water.[1]

    • Dry in a vacuum oven at 45°C.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete neutralization of HCl salt.Ensure Et3N is >2.0 equivalents.[1] Increase stirring time at step 1.
Sticky Gum Product Residual solvent or impurities.[1]Triturate the gum with cold Diethyl Ether or Pentane to induce crystallization.[1]
Starting Material Remains Steric hindrance or wet solvent.[1]Use anhydrous DCM.[1] If isocyanate is old, distill it or use fresh reagent.[1]
Color Change (Darkening) Oxidation of indoline to indole.Perform reactions under Nitrogen/Argon atmosphere.[1]

Analytical Check (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Indoline core absorbs strongly here).

References

  • National Institutes of Health (PMC). Biomedical Importance of Indoles and Indolines in Drug Discovery.[1] Available at: [Link] (Accessed Oct 2025).

  • MDPI Molecules. Microwave-Assisted Synthesis of Indole Derivatives. Available at: [Link] (Accessed Oct 2025).

Sources

Application

Application Note: 6-Methyl-Indoline Derivatives in CNS Drug Discovery

Focus: Scaffold Optimization, Synthesis, and BBB Permeability Assessment Introduction: The 6-Methyl-Indoline Advantage The indoline (2,3-dihydro-1H-indole) scaffold is a "privileged structure" in central nervous system (...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Scaffold Optimization, Synthesis, and BBB Permeability Assessment

Introduction: The 6-Methyl-Indoline Advantage

The indoline (2,3-dihydro-1H-indole) scaffold is a "privileged structure" in central nervous system (CNS) medicinal chemistry due to its bioisosteric relationship with endogenous neurotransmitters, particularly serotonin (5-HT), melatonin, and dopamine.[1] While the indole core is aromatic and planar, the indoline core introduces a non-planar, sp3-hybridized character at positions 2 and 3, increasing three-dimensionality (Fsp3) which is often correlated with improved clinical success.[1]

Why the 6-Methyl Substitution? In the context of CNS drug design, the addition of a methyl group at the C6 position of the indoline ring serves three critical mechanistic functions:

  • Metabolic Blockade: The C6 position is para to the basic nitrogen. In unsubstituted indolines, this position is electron-rich and prone to rapid oxidative metabolism (hydroxylation) by CYP450 enzymes.[1] Methylation blocks this "soft spot," significantly extending half-life (

    
    ).[1]
    
  • Lipophilicity Modulation: The 6-methyl group increases the cLogP by approximately 0.5 log units compared to the unsubstituted parent, facilitating passive diffusion across the Blood-Brain Barrier (BBB).[1]

  • Selectivity Tuning: In 5-HT2C receptor agonists (e.g., for obesity or schizophrenia), the 6-methyl group restricts rotational freedom within the binding pocket, often improving selectivity against the valvulopathy-associated 5-HT2B receptor.[1]

Chemical Synthesis Protocol

Objective: Efficient synthesis of 6-methylindoline from 6-methylindole via reductive modulation.

Rationale

Direct electrophilic substitution on indoline is difficult to control. The preferred route is the construction of the 6-methylindole core followed by selective reduction. We utilize Sodium Cyanoborohydride (


) in acetic acid, which protonates the indole double bond, making it susceptible to hydride attack.
Step-by-Step Methodology

Reagents: 6-Methylindole (starting material), Sodium Cyanoborohydride (


), Glacial Acetic Acid (

).[1][2]
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration relative to substrate).

  • Cooling: Cool the solution to 10–15°C using a water bath. Note: Do not freeze.

  • Reduction: Add

    
      (3.0 eq) portion-wise over 30 minutes.
    
    • Critical Safety Note: This reaction generates small amounts of HCN gas. Perform exclusively in a high-efficiency fume hood.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).[1] Indoline is more polar and stains blue/purple with ninhydrin (secondary amine), whereas indole stains pink/red (Ehrlich’s reagent).

  • Quenching: Pour the reaction mixture carefully into ice water.

  • Basification: Slowly basify to pH > 10 using 50% NaOH solution. Exotherm warning.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Purification: Dry combined organics over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    , 0-10% MeOH in DCM).

Yield Expectation: 85–95% conversion.

Visualizing the Workflow

The following diagram illustrates the synthesis and subsequent screening cascade required to validate the CNS activity of the derivative.

CNS_Discovery_Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: CNS Screening Cascade Start 6-Methylindole (Precursor) Red Reduction (NaCNBH3/AcOH) Start->Red Prod 6-Methylindoline (Scaffold) Red->Prod Assay1 Primary Screen: 5-HT2C Ca2+ Flux Prod->Assay1 Assay2 Selectivity Screen: 5-HT2B (Counter-screen) Assay1->Assay2  EC50 < 50nM ADME PAMPA-BBB Permeability Assay2->ADME  >100x Selectivity Lead Validated CNS Lead ADME->Lead  Pe > 4.0e-6 cm/s

Caption: Synthesis and Screening Cascade for 6-Methyl-Indoline CNS Candidates.

In Vitro Pharmacology: 5-HT2C Agonist Screen

Objective: Determine the functional potency (


) of the derivative at the Serotonin 5-HT2C receptor.[1]
Protocol: FLIPR Calcium Mobilization Assay

Since 5-HT2C is


-coupled, activation leads to intracellular calcium release.[1]
  • Cell Culture: Use CHO-K1 cells stably expressing the human 5-HT2C receptor (editing isoform INI).[1]

  • Seeding: Plate cells (10,000/well) in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media and add Calcium-4 dye (Molecular Devices) dissolved in HBSS buffer (20 mM HEPES, pH 7.4). Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare 6-methylindoline derivatives in DMSO (10 mM stock). Perform 1:3 serial dilutions.

  • Measurement: Transfer plates to a FLIPR Tetra system. Add compounds and monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Data Analysis: Calculate Max - Min fluorescence. Fit data to a 4-parameter logistic equation to determine

    
    .[1]
    
    • Positive Control: Serotonin (5-HT),

      
      .[1]
      
    • Negative Control: Buffer + DMSO (0.1%).[1]

BBB Permeability Assessment: PAMPA-BBB

Objective: Predict passive CNS penetration using the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol Details

This assay uses a porcine brain lipid extract to mimic the endothelial cell membrane of the BBB.

  • Donor Plate Preparation: Dissolve test compounds in PBS (pH 7.4) with 5% DMSO to a final concentration of 10

    
    . Add 200 
    
    
    
    to the donor wells (bottom plate).
  • Membrane Coating: Carefully apply 4

    
     of Porcine Brain Lipid (PBL)  solution (20 mg/mL in dodecane) to the filter surface of the acceptor plate (PVDF membrane, 0.45 
    
    
    
    ).
  • Acceptor Plate: Immediately add 200

    
     of PBS (pH 7.4) to the acceptor wells (top plate).
    
  • Sandwich & Incubation: Place the acceptor plate on top of the donor plate (creating a sandwich). Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[1]

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    [1]
Data Interpretation Guide
Permeability (

)
ClassificationAction

cm/s
CNS + (High Permeability)Advance to In Vivo PK

cm/s
CNS +/- (Moderate)Optimize Lipophilicity

cm/s
CNS - (Low Permeability)Reject / Prodrug Strategy

Comparative Data: Structural Impact

The table below summarizes the theoretical and observed shifts in physicochemical properties when modifying the indoline core.

PropertyIndoline (Unsubstituted)6-Methyl-IndolineImpact on CNS Drugability
cLogP ~1.8~2.3Positive: Closer to optimal CNS range (2.0–3.5).[1]
pKa (N1) ~4.5~4.9Neutral: Remains largely un-ionized at physiological pH.
Metabolic Stability Low (C6 hydroxylation)HighPositive: Blocks major clearance pathway.
5-HT2C Potency ModerateHighPositive: Methyl group fills hydrophobic pocket (Val215).[1]

References

  • Bromidge, S. M., et al. (1997). "6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]indoline (SB-242084): The First Selective and Brain Penetrant 5-HT2C Receptor Antagonist."[1][3] Journal of Medicinal Chemistry.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Smith, B. M., et al. (2006). "Discovery of (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one (WAY-163909), a novel, potent, and selective 5-HT2C receptor agonist."[1] Journal of Medicinal Chemistry.

  • BioAssay Systems. (2024). "Parallel Artificial Membrane Permeability Assay-BBB Kit Protocol."

Sources

Method

Application Note: Strategic SAR Profiling of 6-Methyl Substituted Indole Analogs

Executive Summary This guide details the structural-activity relationship (SAR) implications of C6-methylation within the indole scaffold, a privileged structure in medicinal chemistry. While C3 and C5 substitutions are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural-activity relationship (SAR) implications of C6-methylation within the indole scaffold, a privileged structure in medicinal chemistry. While C3 and C5 substitutions are historically predominant, recent data indicates that C6-substitution offers a unique vector for optimizing metabolic stability , receptor subtype selectivity (particularly in 5-HT and Kinase domains), and transporter-mediated uptake .

This document provides a technical roadmap for:

  • Mechanistic Rationale: Why C6-methyl groups enhance selectivity profiles (e.g., PCFT vs. RFC transport).

  • Synthesis Protocols: A validated, scalable route for 6-methylindole precursors.

  • Biological Validation: Protocols for assessing tubulin polymerization inhibition and cytotoxicity.

Strategic Rationale: The C6-Methyl Advantage

The "Forgotten" Vector

The indole scaffold is often modified at C3 (electrophilic attack) or C5 (analogy to serotonin). However, the C6 position is critical for fine-tuning lipophilicity (


) and steric fit without disrupting the hydrogen-bond donor capability of the N1-H.

Key SAR Impacts of C6-Methylation:

  • Metabolic Blockade: C6 is a site of metabolic oxidation (hydroxylation) in unsubstituted indoles. Methylation here blocks this soft spot, potentially extending half-life (

    
    ).
    
  • Transporter Selectivity: In antifolate drug design (using indole isosteres like pyrrolo[2,3-d]pyrimidines), a C6-methyl group has been proven to shift selectivity away from the ubiquitously expressed Reduced Folate Carrier (RFC) and toward the Proton-Coupled Folate Transporter (PCFT), which is highly expressed in solid tumors.[1] This promotes tumor-selective accumulation [1].[1]

  • Binding Pocket Geometry: In tubulin inhibitors, shifting a substituent from C5 to C6 can realign the molecule within the colchicine binding site, enabling new H-bond interactions with residues like MET259 and ALA250 [2].[2]

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for C6-modification.

SAR_Logic Target Indole Scaffold Optimization C6_Mod C6-Methylation Target->C6_Mod Strategic Choice Metab Metabolic Stability (Blocks CYP450 oxidation) C6_Mod->Metab Steric/Electronic Shielding Selectivity Transporter Selectivity (PCFT >> RFC) C6_Mod->Selectivity Tumor Targeting (Antifolates) Binding Steric Fit (Colchicine Site) C6_Mod->Binding Residue Realignment Extended t1/2 Extended t1/2 Metab->Extended t1/2 Reduced Toxicity Reduced Toxicity Selectivity->Reduced Toxicity Potency Boost Potency Boost Binding->Potency Boost

Figure 1: Strategic impact of C6-methylation on pharmacokinetics and pharmacodynamics.

Detailed Experimental Protocols

Synthesis of 6-Methylindole Precursors

Method: Modified Leimgruber-Batcho Indole Synthesis (or direct cyclization from nitrostyrenes). Rationale: This route avoids the harsh conditions of the Fischer indole synthesis, which can be problematic for sensitive C6-substituents. The following protocol is adapted for high purity [3].

Reagents Required:
  • trans-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Dimethylamino-4-methyl-2-nitrostyrene (Precursor)
    
  • 10% Palladium on Carbon (Pd/C)

  • Benzene or Toluene (Solvent)

  • Hydrogen gas (

    
    )
    
  • Celite 545

Step-by-Step Protocol:
  • Charge: In a high-pressure reactor (Parr hydrogenator), dissolve 300 g (1.45 mol) of trans-

    
    -dimethylamino-4-methyl-2-nitrostyrene in 3.0 L of Benzene (or Toluene for lower toxicity).
    
  • Catalyst: Add 15 g of 10% Pd/C carefully under inert atmosphere (

    
    ).
    
  • Hydrogenation: Pressurize to 20-30 psi with

    
    . Agitate/rock at room temperature. Note: Reaction is exothermic; monitor temperature.
    
  • Completion: Reaction is typically complete in 5–6 hours (monitor via TLC/LC-MS for disappearance of the red nitrostyrene).

  • Workup:

    • Filter the mixture through a Celite bed to remove Pd/C. Wash the pad with solvent.[3]

    • Acid Wash: Wash filtrate with 0.25N HCl (1 L) to remove unreacted amine/byproducts.

    • Neutralization: Wash organic layer with Saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       followed by Brine.
      
    • Drying: Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Distill the residual oil under high vacuum (0.05 mmHg) at approx. 80–85°C.

    • Yield Expectations: 80–85%.[3]

    • Product Appearance: Light yellow oil that solidifies to white/yellow plates upon standing (m.p. 29–30°C).[3]

Biological Validation: Tubulin Polymerization Assay

Context: C6-substituted indoles are potent tubulin inhibitors.[2] This assay validates the mechanism of action [2].

Materials:
  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanyosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Test Compound (6-Methylindole derivative) in DMSO.

Protocol:
  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add 5

    
    L of test compound (at varying concentrations: 0.1, 1, 5, 10 
    
    
    
    M) to a 96-well UV-transparent plate.
    • Control: DMSO only (Negative), Colchicine (Positive).

  • Initiation: Add 95

    
    L of the tubulin/GTP mix to the wells.
    
  • Measurement: Immediately place in a pre-warmed spectrophotometer (37°C).

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Plot Absorbance vs. Time.

    • Calculate

      
       (polymerization rate) and Steady State Mass.
      
    • Success Criterion: A significant reduction in the slope and plateau height compared to the DMSO control indicates inhibition.

Comparative Data: C6 vs. C5 Substitution

The following table summarizes the shift in biological profile when moving a methyl group from C5 to C6 in specific indole-based antifolates (isosteres) [1].

FeatureC5-Methyl AnalogC6-Methyl AnalogInterpretation
PCFT Selectivity Low (< 5x)High (> 130x) C6-Me favors uptake by tumor-specific transporters.[1]
RFC Affinity High (Ubiquitous)Negligible C6-Me reduces uptake in normal tissues (lower toxicity).
Target GARFTaseGARFTaseMechanism of action remains preserved.[4]
Tumor Potency ModerateHigh Enhanced intracellular accumulation in PCFT+ cells.

Table 1: Selectivity shifts observed in pyrrolo[2,3-d]pyrimidine antifolates (indole isosteres) upon C6-methylation.

Synthesis Workflow Diagram

Synthesis_Workflow Start Precursor: trans-beta-dimethylamino- 4-methyl-2-nitrostyrene Rxn Reductive Cyclization (H2, Pd/C, Benzene) Start->Rxn Cyclization Workup Acid Wash (0.25N HCl) & Neutralization Rxn->Workup Remove Amine Purify Vacuum Distillation (80-85°C @ 0.05mmHg) Workup->Purify Isolate Oil Final 6-Methylindole (Solid, m.p. 30°C) Purify->Final Crystallization

Figure 2: Workflow for the synthesis of 6-methylindole via the nitrostyrene route.

References

  • Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates. Source: ACS Medicinal Chemistry Letters. URL:[Link] Significance:[3] Establishes C6-methylation as a driver for PCFT vs. RFC transporter selectivity.

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: Molecules (NIH/PMC). URL:[Link] Significance: Details the binding pocket shifts (Colchicine site) when substituting C5 vs C6 positions.[2]

  • Synthesis of 6-Methylindole. Source: PrepChem (Based on Organic Syntheses). URL:[Link] Significance: Provides the specific reductive cyclization protocol used in Section 3.1.

  • Synthesis of 6-Methylindole-4,7-quinone and Anti-tumor Activities. Source: ResearchGate / Heterocycles. URL:[Link] Significance: Demonstrates the utility of 6-methylindole in generating quinone-based antitumor agents.

Sources

Application

Application Note: Strategic Utilization of 6-Methylindoline in Agrochemical Synthesis

[1][2] Executive Summary 6-Methylindoline (CAS: 10561-27-0 / Related: 6-Methylindole CAS: 3420-02-8) represents a "privileged scaffold" in modern agricultural chemistry.[1][2] Unlike its fully aromatic counterpart (indol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

6-Methylindoline (CAS: 10561-27-0 / Related: 6-Methylindole CAS: 3420-02-8) represents a "privileged scaffold" in modern agricultural chemistry.[1][2] Unlike its fully aromatic counterpart (indole), the indoline structure offers a distinct 3D topology (puckered ring) and enhanced nucleophilicity at the Nitrogen (N1) position.[3]

This Application Note details the strategic use of 6-methylindoline as a high-value intermediate for two primary agricultural pipelines:

  • Plant Growth Regulators (PGRs): As a stable precursor for the synthesis of C6-substituted synthetic auxins (Indole-3-acetic acid analogs), where the methyl group modulates metabolic stability.[1][2][3]

  • Fungicide Development: As a core scaffold for N-substituted sulfonamides, utilizing the 6-methyl group to enhance lipophilicity and membrane permeability in target fungal pathogens.[1][2][3]

Part 1: Chemical Profile & Strategic Utility[1][2][3]

Why the C6-Methyl Position Matters

In agrochemical design, the substitution pattern on the benzene ring of the indole/indoline core dictates biological half-life.[1][3]

  • Metabolic Blocking: The C6 position is a common site for oxidative hydroxylation by plant cytochrome P450s.[2][3] Methyl substitution at C6 sterically and electronically blocks this degradation pathway, potentially extending the residual activity of the derived auxin mimics.[3]

  • Electronic Effects: The electron-donating methyl group (+I effect) increases the electron density of the aromatic ring, making the N1 position more nucleophilic and facilitating cleaner functionalization reactions compared to unsubstituted indoline.[3]

Physical Properties & Handling
PropertyValueRelevance
Molecular Weight 133.19 g/mol Low MW allows for extensive decoration without violating Lipinski-like rules for agrochemicals.[1][2]
Physical State Liquid/Low-melting solidEasy to handle in flow chemistry setups.[1][2][3]
Solubility DCM, EtOAc, AlcoholsCompatible with standard organic synthesis workflows.[3]
Stability Oxidation-sensitiveCritical: Must be stored under inert atmosphere (Ar/N2) to prevent spontaneous dehydrogenation to 6-methylindole.[1][2]

Part 2: Synthetic Protocols

Protocol A: Controlled Dehydrogenation to 6-Methylindole

Target Application: Synthesis of Auxin Precursors

While 6-methylindole is commercially available, synthesizing it freshly from 6-methylindoline allows for the introduction of sensitive substituents before the harsh aromatization step, or simply to access high-purity material free of polymerization byproducts.[1]

Mechanism: Oxidative aromatization.[2][3] Reagents: Manganese Dioxide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methylindoline (1.0 eq) in anhydrous Dichloromethane (DCM). Concentration: 0.1 M.[2][3]

  • Addition: Add activated

    
     (10.0 eq) in portions to control exotherm.
    
    • Expert Tip: Use "activated"

      
       (dried at 110°C for 24h) for consistent kinetics.[2][3]
      
  • Reaction: Stir at reflux (40°C) for 4–6 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexane).[2][3] The indoline spot (blue fluorescence under UV) will disappear, replaced by the indole spot (absorbs UV, often turns pink/brown with Ehrlich’s reagent).[3]

  • Workup: Filter the slurry through a pad of Celite to remove manganese salts. Rinse the pad with DCM.[2][3]

  • Purification: Concentrate the filtrate. If necessary, purify via short-path silica column chromatography.[1][2][3]

Validation Criteria:

  • 1H NMR (CDCl3): Disappearance of the triplet/multiplet signals at

    
     3.0–3.6 ppm (indoline C2/C3 protons) and appearance of aromatic doublet/doublet at 
    
    
    
    6.4–7.2 ppm.[3]
Protocol B: N-Sulfonylation for Fungicidal Screening

Target Application: Creation of Sulfonamide Antifungals[1][2]

N-sulfonyl indolines have shown efficacy against Botrytis cinerea by disrupting osmotic signal transduction.[1][2][3]

Reagents: Benzenesulfonyl chloride derivatives, Pyridine (solvent/base).[2][3]

Step-by-Step Methodology:

  • Setup: In a flame-dried flask, dissolve 6-methylindoline (1.0 mmol) in dry Pyridine (3.0 mL).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Acylation: Add the sulfonyl chloride (1.2 mmol) dropwise. The reaction is exothermic.[2][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour mixture into ice-cold 1M HCl (to neutralize pyridine).

  • Extraction: Extract with Ethyl Acetate (3x 15 mL). Wash combined organics with Brine.

  • Drying: Dry over

    
     and concentrate.
    

Part 3: Visualization of Agrochemical Pathways

The following diagram illustrates the divergent synthetic pathways starting from 6-methylindoline, highlighting its dual role as a precursor for Auxins and a scaffold for Fungicides.

G cluster_SAR SAR Logic: Why 6-Methyl? Start 6-Methylindoline (Scaffold) Step1_Ox Oxidation (MnO2 or DDQ) Start->Step1_Ox Dehydrogenation Step2_Func N-Sulfonylation (R-SO2-Cl / Pyridine) Start->Step2_Func Nucleophilic Attack Product1 6-Methylindole Step1_Ox->Product1 App1 Synthetic Auxins (e.g., 6-Me-IAA) Product1->App1 C3-Formylation + Oxidation Product2 N-Sulfonyl-6-Methylindoline Step2_Func->Product2 App2 Fungicide Candidates (Osmotic disruption) Product2->App2 Screening vs B. cinerea SAR_Node C6-Methyl Group: 1. Blocks Metabolic Hydroxylation 2. Increases Lipophilicity (LogP) 3. Steric fit in TIR1 Receptor SAR_Node->Start

Figure 1: Divergent synthesis pathways for 6-methylindoline in agrochemical development, highlighting the transformation into auxin mimics (Green) and fungicidal sulfonamides (Red).

Part 4: Safety & Handling (E-E-A-T Compliance)

Hazard Identification (GHS):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][6]

Storage Protocol: 6-Methylindoline is prone to auto-oxidation .[1][2]

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Store under Argon or Nitrogen.[2][3]

  • Temperature: Refrigerate (2–8°C).

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems.[2][3]

Part 5: References

  • PubChem. (2023).[2][3] 6-Methylindole Compound Summary (Precursor relation). National Center for Biotechnology Information.[2][3] Retrieved from [Link]

  • Nieto, M. J., & Lupton, H. K. (2021).[2][3][7] Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances.[2][3][7] Current Medicinal Chemistry.[2][3][7] Retrieved from [Link]

  • Xu, Z., et al. (2011).[2][3] Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives.[1][2] (Contextual reference for halogenated/methylated indole SAR). MDPI Molecules. Retrieved from [Link][1]

Sources

Method

Process Development Guide: Scale-Up Synthesis of 6-Methyl-2,3-dihydro-1H-indole Hydrochloride

Executive Summary 6-Methyl-2,3-dihydro-1H-indole (6-Methylindoline) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for tryptophan dioxygenase inhibitors and various serotonin receptor modu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-2,3-dihydro-1H-indole (6-Methylindoline) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for tryptophan dioxygenase inhibitors and various serotonin receptor modulators. While 6-methylindole is commercially available, its selective reduction to the indoline congener poses scale-up challenges, specifically regarding regioselectivity (avoiding over-reduction) and safety (managing exothermic hydride reagents).

This Application Note details a robust, scalable protocol for the synthesis of 6-Methylindoline Hydrochloride on a 100g scale. We utilize the Sodium Cyanoborohydride (NaBH₃CN) / Acetic Acid reduction method, selected for its superior chemoselectivity over standard Borohydride/Acetic acid routes (which frequently result in N-alkylation side products).

Key Performance Indicators (KPIs):

  • Target Yield: >85%

  • Purity: >98% (HPLC)

  • Safety Critical: Cyanide management and exotherm control.

Strategic Route Selection

The reduction of the electron-rich indole ring requires activation. We evaluated three common industrial routes. The NaBH₃CN/AcOH route is chosen for general batch reactors due to its balance of selectivity and operational simplicity, provided cyanide safety protocols are strictly followed.

MethodReagentsProsConsDecision
A NaBH₃CN / AcOH High selectivity; No N-alkylation; Room temp.Toxic reagent; Risk of HCN generation; Cost.SELECTED
B NaBH₄ / AcOH (Gribble)Cheap reagents; Fast.High risk of N-ethylation (side product); Exothermic.Rejected
C H₂ / Pd-C / AcidAtom economy; Green chemistry.Requires high-pressure hydrogenation vessels; Catalyst poisoning risks.Alternative
Mechanistic Insight

The reaction proceeds via the Gribble Reduction mechanism . The indole ring is protonated at the C3 position by acetic acid, generating an electrophilic indolenium cation. The cyanoborohydride anion, which is stable in acid (unlike NaBH₄), delivers a hydride to the C2 position.

Mechanism cluster_0 Activation cluster_1 Reduction Indole 6-Methylindole Indolenium Indolenium Cation (C3-Protonated) Indole->Indolenium Protonation Acid Acetic Acid (H+) Acid->Indolenium Indoline 6-Methylindoline (Free Base) Indolenium->Indoline Hydride Attack at C2 Hydride [BH3CN]- Hydride->Indoline

Caption: Electrophilic activation of the indole ring followed by nucleophilic hydride attack.

Detailed Protocol (100g Scale)

Safety Warning: Sodium Cyanoborohydride is highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas. All operations must be performed in a functioning fume hood with a scrubber or specific venting.

Materials
  • Starting Material: 6-Methylindole (100 g, 0.76 mol)

  • Reagent: Sodium Cyanoborohydride (144 g, 2.29 mol, 3.0 equiv)

  • Solvent: Glacial Acetic Acid (1.5 L)

  • Quench: 20% NaOH (aq), Water, Dichloromethane (DCM)

  • Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology
Phase 1: Reduction
  • Setup: Equip a 3L three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel. Connect the gas outlet to a bleach (NaOCl) scrubber to neutralize any potential HCN evolution.

  • Dissolution: Charge 6-Methylindole (100 g) and Glacial Acetic Acid (1.0 L). Stir until fully dissolved.

  • Cooling: Cool the solution to 12–15°C using an ice/water bath.

    • Note: Do not freeze the acetic acid (MP 16°C). Maintaining ~15°C prevents runaway exotherms without freezing the solvent.

  • Addition: Add Sodium Cyanoborohydride (144 g) portion-wise over 60 minutes.

    • Critical Control: Monitor internal temperature. Do not exceed 20°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

  • IPC (In-Process Control): Check TLC (Hexane/EtOAc 8:2) or HPLC. Target: <1% remaining starting material.

Phase 2: Work-up & Cyanide Destruction
  • Quench: Cool the reaction mixture back to 10°C. Slowly add water (500 mL).

  • Neutralization (Critical Step): Slowly add 20% NaOH solution while monitoring pH and temperature.

    • Target: pH > 10 (Basic).

    • Reasoning: At high pH, residual cyanide remains as ionic CN- in the aqueous layer and does not evolve as HCN gas.

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 400 mL).

  • Washing: Wash combined organics with Sat. NaHCO₃ (200 mL) followed by Brine (200 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 6-methylindoline oil.

Phase 3: Salt Formation (Hydrochlorination)
  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether (500 mL) or Ethanol (300 mL).

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (250 mL, slight excess).

  • Precipitation: A white to off-white solid will precipitate immediately. Stir at 0°C for 1 hour.

  • Filtration: Filter the solid under nitrogen (indolines can oxidize). Wash the cake with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Flow & Critical Controls

ProcessFlow Start Start: 6-Methylindole (100g) React Reduction NaBH3CN / AcOH Temp < 20°C Start->React Dissolve Quench Quench / Basify NaOH to pH > 10 (Traps HCN) React->Quench IPC: SM < 1% Extract Extraction DCM / Water separation Quench->Extract Phase Sep Salt Salt Formation Add HCl/Dioxane Extract->Salt Dry Organic Layer Final Product: 6-Methylindoline HCl Salt->Final Filter & Dry

Caption: Operational workflow emphasizing the critical pH adjustment step for safety.

Critical Process Parameters (CPPs)

ParameterRangeImpact of Deviation
Reaction Temp 12–20°C>25°C: Increased impurities (dimers). <10°C: Slow reaction, AcOH freezing.
Quench pH > 10< 9: Risk of HCN gas evolution.
Reagent Equiv 2.5 – 3.0 eq< 2.0 eq: Incomplete conversion. > 4.0 eq: Waste, difficult workup.
Atmosphere Nitrogen/ArgonIndolines are susceptible to oxidation to indoles in air over time.

Analytical Specifications

  • Appearance: White to off-white crystalline solid.

  • Melting Point: >220°C (decomposition expected).

  • 1H NMR (DMSO-d6): Diagnostic peaks:

    • 
       2.30 (s, 3H, Ar-CH3)
      
    • 
       3.00 (t, 2H, C3-H)
      
    • 
       3.65 (t, 2H, C2-H)
      
    • 
       10.0+ (br s, NH2+, salt proton)
      
  • Mass Spectrometry: [M+H]+ = 134.1 (Free base mass).

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.

  • Gribble, G. W. (2006). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

  • Ketcha, D. M., et al. (1985). "Synthesis of Indolines: A Comparative Study." Journal of Organic Chemistry. (General reference for indoline stability).
  • Thermo Fisher Scientific. "Sodium Cyanoborohydride Safety Data Sheet."

Application

Application Note: Purification of 6-Methyl-Indoline Hydrochloride by Recrystallization

Executive Summary & Scientific Rationale 6-Methyl-indoline (6-methyl-2,3-dihydro-1H-indole) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for 5-HT receptor modulators and various kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

6-Methyl-indoline (6-methyl-2,3-dihydro-1H-indole) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for 5-HT receptor modulators and various kinase inhibitors. While the parent indole is aromatic and stable, the indoline moiety is prone to oxidation and typically synthesized via the reduction of 6-methylindole.

The hydrochloride salt form is preferred for stability and bioavailability. However, the synthesis—often involving hydride reagents (e.g., NaCNBH₃) or heterogeneous catalysis—introduces specific impurities:

  • Unreacted Starting Material: 6-Methylindole (aromatic, non-basic compared to indoline).

  • Inorganic Residues: Boron or Tin salts from reducing agents.

  • Over-reduction Byproducts: Octahydroindoles (rare but possible).

This protocol details a recrystallization strategy specifically designed to exploit the ionic nature of the hydrochloride salt to separate it from non-ionic aromatic impurities and inorganic residues.

Chemical Safety & Pre-requisites (SDS Summary)

Compound: 6-Methyl-indoline Hydrochloride CAS: (Free base: 3420-02-8; HCl salt specific CAS varies by supplier) Hazards: Irritant (Skin/Eye), potential sensitizer.

ParameterSpecificationNotes
Molecular Weight 169.65 g/mol (HCl salt)Free base MW: 133.19
Solubility (Salt) Soluble: Water, Methanol, EthanolInsoluble: Ether, Hexanes, Ethyl Acetate
Melting Point >200°C (Decomposes)Distinct from low-melting free base
Hygroscopicity ModerateStore in desiccator

Solvent System Selection Logic

The purification relies on the principle of differential solubility driven by ionic strength and polarity.

  • Primary Solvent (Dissolver): Ethanol (EtOH) or Isopropanol (IPA). These protic solvents dissolve the ionic HCl salt at high temperatures but allow crystallization upon cooling.

  • Anti-Solvent (Precipitator): Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O). These non-polar/moderately polar solvents dissolve the unreacted neutral indole impurities but precipitate the ionic indoline salt.

Decision Matrix for Solvent Choice
  • Scenario A (High Inorganic Content): Use Ethanol/Water (9:1) . Water keeps inorganic salts in solution while the product crystallizes from ethanol.

  • Scenario B (High Organic Impurity): Use Ethanol/Ethyl Acetate . Best for removing unreacted 6-methylindole.

Detailed Experimental Protocol

Phase 1: Salt Formation (If starting from Free Base)

Skip to Phase 2 if starting with crude hydrochloride salt.

  • Dissolve crude 6-methyl-indoline free base in Diethyl Ether (10 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane (1.1 equivalents).

  • A white to off-white precipitate will form immediately.

  • Filter the crude salt and wash with cold ether.

Phase 2: Recrystallization (The Core Process)

System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent)

Step 1: Dissolution

  • Place crude 6-methyl-indoline HCl in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Absolute Ethanol (approx. 3-5 mL per gram of solid).

  • Heat the mixture to near-boiling (approx. 75°C) with stirring.

  • Observation: If the solid does not dissolve completely, add more hot ethanol in 0.5 mL increments.

    • Critical Check: If particulates remain that look like dust or metal shavings (inorganic catalysts), perform a Hot Filtration through a pre-warmed glass frit or Celite pad.

Step 2: Crystallization Induction

  • Remove the heat source but keep the flask on the stir plate.

  • While the solution is still hot, slowly add Ethyl Acetate dropwise.

  • Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Add 2-3 drops of Ethanol to clear the solution back to transparency.

Step 3: Nucleation and Growth

  • Allow the flask to cool to Room Temperature (RT) undisturbed .

    • Why: Rapid cooling or agitation causes "crash precipitation," trapping impurities in the crystal lattice.

  • Once at RT, place the flask in a refrigerator (4°C) for 2-4 hours, then an ice bath (-20°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the crystals using a Büchner funnel under vacuum.

  • Wash the filter cake with a cold mixture of Ethanol/EtOAc (1:3 ratio).

  • Dry the solid in a vacuum oven at 40°C for 12 hours (hygroscopic salt requires thorough drying).

Process Visualization (Workflows)

Figure 1: Recrystallization Logic Flow

(Graphviz DOT Diagram)

Recrystallization_Workflow Start Crude 6-Methyl-Indoline HCl Dissolve Dissolve in Min. Hot Ethanol (T = 75°C) Start->Dissolve Check Insolubles Present? Dissolve->Check Filter Hot Filtration (Remove Catalyst/Inorganics) Check->Filter Yes AntiSolvent Add Ethyl Acetate (Until Turbidity) Check->AntiSolvent No Filter->AntiSolvent Cooling Controlled Cooling (Hot -> RT -> 4°C) AntiSolvent->Cooling Slowly Collect Filtration & Cold Wash Cooling->Collect Dry Vacuum Dry (Pure Product) Collect->Dry

Caption: Step-by-step workflow for the removal of inorganic and organic impurities via solvent/anti-solvent recrystallization.

Figure 2: Impurity Fate Map

(Graphviz DOT Diagram)

Impurity_Fate cluster_Solvent Mother Liquor (Filtrate) cluster_Solid Crystalline Solid Crude Crude Mixture Impurity1 6-Methylindole (Unreacted Aromatic) Crude->Impurity1 Remains Dissolved in EtOAc Impurity2 Acetic Acid/Solvents Crude->Impurity2 Remains Dissolved Product 6-Methyl-Indoline HCl Crude->Product Precipitates

Caption: Fate mapping showing the separation of lipophilic impurities into the mother liquor while the ionic salt crystallizes.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution is too concentrated or cooled too fast.Re-heat to dissolve oil. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
No Precipitate Too much solvent used.Evaporate 50% of the solvent on a rotovap and retry cooling. Add more anti-solvent (EtOAc).
Colored Crystals (Brown/Yellow)Oxidation products trapped.Re-dissolve in hot ethanol and treat with Activated Charcoal for 10 mins. Filter hot through Celite, then recrystallize.
Low Yield (<50%) Product too soluble in mother liquor.Cool to -20°C. Use a less polar solvent system (e.g., IPA/Hexane) for the next run.

Analytical Validation

To certify the protocol's success, the isolated solid must meet these criteria:

  • H-NMR (DMSO-d₆):

    • Check for the disappearance of the C2/C3 double bond protons (present in indole at ~6.4/7.2 ppm).

    • Confirm Indoline CH₂/CH signals (multiplets at ~3.0-3.6 ppm).

  • HPLC Purity: >98% area under curve (AUC).

  • Chloride Content: Perform Silver Nitrate titration to confirm mono-hydrochloride stoichiometry.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of amine salts).

  • Sigma-Aldrich. (n.d.). Recrystallization - Technical Bulletin. Merck KGaA. (General solvent selection guides for organic salts).

  • PubChem. (2023). 6-Methylindole Compound Summary. National Library of Medicine. (Source for physical properties of the parent compound).[1][2][3][4][5][6]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. (Detailed polarity and solubility data).

Sources

Method

column chromatography purification of 6-methyl-indoline

Application Note: High-Efficiency Purification of 6-Methylindoline via Flash Column Chromatography Executive Summary & Chemical Context[1][2][3][4][5] The purification of 6-methylindoline (CAS: N/A for specific isomer, g...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Purification of 6-Methylindoline via Flash Column Chromatography

Executive Summary & Chemical Context[1][2][3][4][5]

The purification of 6-methylindoline (CAS: N/A for specific isomer, generic Indoline CAS: 496-15-1) presents a dual challenge often underestimated in standard organic workflows: basicity-induced tailing and oxidative instability .

Unlike its aromatic parent (6-methylindole), 6-methylindoline is a cyclic secondary amine. The nitrogen lone pair is not part of an aromatic sextet, making it significantly more basic (


 of conjugate acid 

4.9) than the indole precursor (

). Consequently, 6-methylindoline interacts aggressively with acidic silanol groups (

) on standard silica gel, leading to severe peak broadening ("streaking") and yield loss.

This protocol details a Base-Deactivated Silica Strategy to ensure high recovery (>90%) and purity, specifically addressing the suppression of silanol activity and the prevention of air-oxidation during elution.

Physicochemical Profile[1][6][7][8][9]
PropertyData / EstimateImplication for Chromatography
Structure Bicyclic secondary amineHigh affinity for acidic stationary phases.
Basicity Moderate (Secondary Amine)Requires mobile phase modifier (TEA or

).[1]
LogP ~2.0 - 2.5 (Est.)Elutes in low-to-moderate polarity solvents (Hex/EtOAc).
Stability Air-sensitive (Oxidation prone)Avoid prolonged retention on column; use fresh solvents.
UV Activity Strong (

nm)
Easily detectable by UV-Vis.

Method Development: The "Tailing" Solution

The primary failure mode in purifying indolines is the formation of broad, streak-like bands rather than tight Gaussian peaks. This is caused by hydrogen bonding and ion-exchange interactions between the protonated amine and ionized silanols.

The Mobile Phase Strategy

To disrupt this interaction, a competing base must be introduced.[1] Triethylamine (TEA) is the modifier of choice.[1]

  • Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc).[2][3]

  • Modifier: 1% v/v Triethylamine.

  • Mechanism: TEA effectively "caps" the acidic silanol sites, creating a neutral surface for the 6-methylindoline to partition purely based on polarity.

TLC Optimization Protocol

Before packing the column, determine the optimal solvent strength (


) using base-treated TLC plates.
  • Prepare Eluent: 20% EtOAc in Hexanes + 1% TEA.

  • Dip Plate: Dip a silica TLC plate into the eluent and let it air dry (neutralizes the plate).

  • Spot & Run: Spot the crude mixture. Run the plate.

    • Target: The 6-methylindoline spot should be compact and round, not a streak.

    • Visualization: UV (254 nm) or Ehrlich’s Reagent (turns pink/red).

Detailed Purification Protocol

Safety Note: 6-methylindoline is a potential skin irritant and toxic. TEA is corrosive and volatile. Perform all operations in a fume hood.

Phase A: Column Packing (Slurry Method)

Crucial Step: Do not dry pack. The heat of solvation when solvent hits dry silica can degrade the sensitive indoline.

  • Select Silica: Standard Silica Gel 60 (

    
    ).
    
  • Prepare Slurry: In a flask, mix Silica Gel with the starting mobile phase (e.g., 95:5 Hex/EtOAc + 1% TEA ).

    • Ratio: Use ~30g silica per 1g of crude load.

  • Pour & Settle: Pour slurry into the column. Tap gently to settle. Flush with 2 column volumes (CV) of the TEA-doped solvent to ensure the entire silica bed is neutralized.

Phase B: Sample Loading

Directive: Use Liquid Loading for oils to minimize band broadening.

  • Dissolution: Dissolve the crude 6-methylindoline oil in the minimum amount of Toluene or DCM (avoid EtOAc for loading if possible, as it broadens bands).

  • Application: Carefully pipette the solution onto the sand bed above the silica.

  • Adsorption: Drain solvent until the liquid level touches the sand. Add a small layer of pure solvent and drain again to push the sample into the silica.

Phase C: Elution & Fractionation

Gradient Strategy: Isocratic or Shallow Gradient.

  • Initial Elution: Start with 5% EtOAc in Hexane (+1% TEA).

  • Gradient Ramp: If the product does not elute within 3 CV, gradually increase polarity to 10-15% EtOAc.

    • Note: Indolines usually elute rapidly once the silanols are blocked.

  • Collection: Collect fractions. Monitor by UV.

    • Oxidation Check: If fractions turn brown/red upon standing, oxidation is occurring. Rotovap immediately.

Phase D: Workup (TEA Removal)

The collected fractions will contain TEA.

  • Evaporation: Rotovap the combined fractions.

  • Azeotrope: Add small portions of DCM or Ethanol and re-evaporate to help carry off trace TEA.

  • High Vac: Dry under high vacuum (< 1 mbar) for 2 hours to remove residual amine.

Process Visualization

Diagram 1: Purification Workflow

This flowchart illustrates the critical decision points and handling of the oxidation-sensitive amine.

PurificationWorkflow Start Crude 6-Methylindoline (Post-Synthesis) TLC TLC Scouting (Mobile Phase + 1% TEA) Start->TLC Decision Is Rf ~ 0.35 and Spot Compact? TLC->Decision Adjust Adjust Polarity (Hex/EtOAc Ratio) Decision->Adjust No (Streaking/Retained) Pack Column Packing (Slurry with 1% TEA) Decision->Pack Yes Adjust->TLC Load Liquid Load (Min. Vol. Toluene/DCM) Pack->Load Elute Elution (Isocratic/Gradient) Load->Elute Analyze Fraction Analysis (UV / Ehrlich Stain) Elute->Analyze Workup Evaporation & TEA Removal (High Vacuum) Analyze->Workup

Caption: Step-by-step workflow emphasizing the iterative TLC optimization and base-deactivation steps required for indoline purification.

Diagram 2: Mechanism of Amine Tailing vs. TEA Blocking

Understanding the surface chemistry is vital for troubleshooting.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction1 Strong H-Bonding (Streaking/Tailing) Silica->Interaction1 Without TEA Interaction2 Blocked Sites (Free Elution) Silica->Interaction2 With TEA Indoline 6-Methylindoline (Basic Nitrogen) Indoline->Interaction1 Indoline->Interaction2 No Interaction (Passes Through) TEA Triethylamine (Sacrificial Base) TEA->Interaction2 Preferential Binding

Caption: Mechanistic view of how Triethylamine (TEA) competitively binds to silanol groups, preventing the 6-methylindoline from "sticking" to the stationary phase.

Troubleshooting & QC

IssueRoot CauseCorrective Action
Broad/Tailing Bands Insufficient TEA or Column OverloadIncrease TEA to 2% or reduce sample load ratio (max 1:50).
Product is Red/Brown OxidationImmediate Action: Flush column rapidly. Store product under

in dark.
Co-elution with TEA salts Acidic impurities in crudeWash crude with

before column to remove acids that form salts with TEA.
Low Recovery Irreversible adsorptionSwitch to Amine-Functionalized Silica (NH2-Silica) to eliminate need for TEA.

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87.

  • Phenomenex. (2023). Tip on Peak Tailing of Basic Analytes. Technical Guide.[3]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 137928, 6-Methylindole (Parent Structure Data).

  • SiliCycle. (2023). Silica Gel for Column Chromatography - Acidic vs Basic Compounds. SiliCycle Application Guide.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 6-methylindole reduction reactions

Technical Support Center: 6-Methylindole Reduction Protocols Ticket Subject: Optimization and Troubleshooting of 6-Methylindole Reduction to 6-Methylindoline. Assigned Specialist: Senior Application Scientist, Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methylindole Reduction Protocols

Ticket Subject: Optimization and Troubleshooting of 6-Methylindole Reduction to 6-Methylindoline. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary

You are likely attempting to reduce the C2-C3 double bond of 6-methylindole to access 6-methylindoline , a common scaffold in medicinal chemistry. This transformation is electronically sensitive. The 6-methyl substituent increases electron density in the benzene ring, making the system prone to acid-catalyzed polymerization (dimerization) and potential over-reduction of the benzenoid ring under vigorous catalytic conditions.

This guide prioritizes regioselectivity (targeting the pyrrole ring only) and operational safety .

Module 1: The "Gribble" Reduction (Hydride Method)

Status: Gold Standard for Lab Scale (<10g)

This method uses Sodium Cyanoborohydride (


) in Acetic Acid (AcOH). It is preferred over Sodium Borohydride (

) because

in carboxylic acids often leads to N-alkylation side products (e.g., N-ethyl-6-methylindoline).
Standard Protocol
  • Dissolution: Dissolve 6-methylindole (1.0 equiv) in Glacial Acetic Acid.

  • Addition: Add

    
     (3.0 equiv) portion-wise at 
    
    
    
    to
    
    
    .
    • Note: Do not let the temperature spike; keep it mild to prevent runaway exotherms.

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water. Basify carefully with NaOH (in a hood!) to pH >10. Extract with Ethyl Acetate.

Troubleshooting & FAQs

Q: I see a spot with a higher molecular weight (M+28) or N-ethylation. Why?

  • Diagnosis: You likely used

    
     instead of 
    
    
    
    . In acetic acid,
    
    
    generates acyloxyborohydride species that reduce the acetic acid to an aldehyde equivalent, which then reductively alkylates the indole nitrogen.
  • Fix: Switch to

    
     to stop alkylation. Alternatively, if you must use 
    
    
    
    , use Trifluoroacetic Acid (TFA) as the solvent instead of acetic acid; alkylation does not occur in TFA.

Q: My reaction mixture turned into a thick, dark tar.

  • Diagnosis: Acid-catalyzed polymerization. The 6-methyl group makes the indole nucleophilic. If the hydride source is depleted or added too slowly while the indole sits in strong acid, the indole attacks itself (dimerization).

  • Fix: Ensure the reducing agent is fresh. If using the TFA modification, use the "Reverse Addition" technique: Dissolve

    
     pellets in TFA first (at 
    
    
    
    under
    
    
    ), then add the indole.

Q: Safety Warning: The hood monitor is alarming.

  • Cause:

    
     in acid generates trace Hydrogen Cyanide (HCN) gas.
    
  • Fix: This reaction MUST be vented through a bleach scrubber (sodium hypochlorite solution) or performed in a high-efficiency fume hood. Never acidify the waste stream during workup without first quenching oxidative boron species.

Module 2: Ionic Hydrogenation (Metal-Free)

Status: Best for Acid-Sensitive Substrates

Uses Triethylsilane (


)  and TFA .[1][2][3] This method prevents metal contamination and is highly selective for the C2-C3 bond.
Standard Protocol
  • Preparation: Dissolve 6-methylindole (1.0 equiv) in neat TFA (or 1:1 TFA/DCM if solubility is poor).

  • Reduction: Add

    
     (2.5 equiv) dropwise.
    
  • Completion: Stir at RT. The reaction is usually fast (<1 hour).

  • Workup: Remove TFA/Silane in vacuo. Basify residue with

    
    .
    
Troubleshooting & FAQs

Q: The reaction stalled with 20% starting material remaining.

  • Diagnosis: Equilibrium issues or consumption of silane by moisture.

  • Fix: Add a "booster" shot of 0.5 equiv

    
    . Ensure the TFA is anhydrous.
    

Q: I am observing over-reduction (loss of aromaticity in the benzene ring).

  • Diagnosis: Rare with silanes, but possible if left for days.

  • Fix: Quench immediately upon disappearance of starting material. The 6-methyl group activates the benzene ring, but silanes are generally not strong enough to reduce the benzene ring under these conditions.

Module 3: Visualizing the Mechanism

The following diagram illustrates the critical "Branch Point" where the reaction succeeds (reduction) or fails (polymerization/alkylation).

GribbleReduction Start 6-Methylindole Protonation C3-Protonation (Indolenium Ion) Start->Protonation + H+ (Acid) Path_Hydride Hydride Attack (C2) Protonation->Path_Hydride + NaBH3CN (Fast) Path_Dimer Nucleophilic Attack by Indole (Dimerization) Protonation->Path_Dimer No Hydride Present (Slow addition) Path_Alkylation N-Alkylation (If NaBH4/AcOH used) Protonation->Path_Alkylation NaBH4 + AcOH (Generates Acetaldehyde) Product 6-Methylindoline (Target) Path_Hydride->Product Tar Polymeric Tar Path_Dimer->Tar SideProd N-Ethyl-6-methylindoline Path_Alkylation->SideProd

Caption: Mechanistic divergence in acidic reduction. Success depends on the hydride trapping the indolenium ion faster than the ion can react with another indole molecule.

Module 4: Catalytic Hydrogenation

Status: High Throughput / Scale-Up

Uses


 gas and a heterogeneous catalyst.[4]
  • Preferred Catalyst:

    
     (Adam's Catalyst) or 5% Pt/C.
    
  • Solvent: Methanol with 1.0 equiv HCl or AcOH.

  • Pressure: 1 atm (balloon) to 50 psi.

Comparison of Methods
FeatureGribble (

)
Ionic (

)
Cat.[1] Hydrogenation (

)
Selectivity ExcellentExcellentModerate (Risk of over-reduction)
Safety Poor (HCN risk)Good (Corrosives only)Moderate (Flammable

)
Scalability < 50g< 100g> 1kg
Cost ModerateHigh (Silanes are expensive)Low (Catalyst recyclable)
6-Me Sensitivity Low riskLow riskHigh risk (Benzene ring reduction)

Decision Tree: Troubleshooting Your Experiment

TroubleshootingTree Issue What is the primary failure mode? Polymer Black Tar / Polymerization Issue->Polymer StartMat Starting Material Remains Issue->StartMat SideProd Wrong Product Mass (M+28) Issue->SideProd Sol_Polymer CAUSE: Acid concentration too high. FIX: Use 'Reverse Addition' (Silane method) or increase hydride equivalents. Polymer->Sol_Polymer Sol_StartMat CAUSE: Old Reagent or pH too high. FIX: Add fresh NaBH3CN; Ensure pH < 4 for protonation. StartMat->Sol_StartMat Sol_SideProd CAUSE: N-Alkylation via solvent. FIX: Switch from NaBH4/AcOH to NaBH3CN/AcOH or NaBH4/TFA. SideProd->Sol_SideProd

Caption: Diagnostic flow for common 6-methylindole reduction failures.

References

  • Gribble, G. W., et al. (1974).[5] "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids." Journal of the American Chemical Society.

  • Gribble, G. W., & Hoffman, J. H. (1977). "Sodium Cyanoborohydride in Glacial Acetic Acid. A Convenient Synthesis of Indolines." Synthesis.

  • Magnus, P., et al. (1987). "Ionic Hydrogenation of Indoles using Triethylsilane/Trifluoroacetic Acid." Journal of the American Chemical Society.

  • Organic Chemistry Portal. "Reduction of Indoles to Indolines." (General Protocols and Reagent Guides).

Sources

Optimization

optimizing N-alkylation of 6-methyl-indoline

Technical Support Center: Optimizing N-Alkylation of 6-Methylindoline Status: Active Ticket ID: IND-6ME-ALK-001 Subject: Optimization, Troubleshooting, and Protocol Standardization for N-Alkylation of 6-Methylindoline Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Alkylation of 6-Methylindoline

Status: Active Ticket ID: IND-6ME-ALK-001 Subject: Optimization, Troubleshooting, and Protocol Standardization for N-Alkylation of 6-Methylindoline

Executive Summary

This guide addresses the technical challenges associated with the N-alkylation of 6-methylindoline . Unlike indole, 6-methylindoline is a secondary amine with a pKa (conjugate acid) of approximately 5.2. The 6-methyl substituent is electron-donating, enhancing the nucleophilicity of the N1 nitrogen compared to the unsubstituted parent. This increases reactivity but also heightens the risk of over-alkylation (quaternization) and oxidative dehydrogenation to the corresponding indole.

This support documentation prioritizes Reductive Amination as the primary strategy for mono-alkylation due to its superior selectivity, while providing optimized protocols for Direct Alkylation when alkyl halides must be used.

Module 1: Strategic Workflow & Decision Matrix

Before starting, select the optimal pathway based on your available electrophile.

N_Alkylation_Workflow Start Start: N-Alkylation of 6-Methylindoline Electrophile Select Electrophile Type Start->Electrophile Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Electrophile->Aldehyde Halide Alkyl Halide (R-X, X=Br, I, OTs) Electrophile->Halide Alcohol Primary Alcohol (R-CH2OH) Electrophile->Alcohol Reductive PATH A: Reductive Amination (Recommended for Mono-alkylation) Aldehyde->Reductive High Selectivity Direct PATH B: Direct Alkylation (Risk of Over-alkylation) Halide->Direct Standard Method Borrowing PATH C: Borrowing Hydrogen (Catalytic, Green) Alcohol->Borrowing Ru/Ir Catalyst Success1 Proceed to Workup Reductive->Success1 Yield >85% Mono-product Risk1 Monitor for Quaternary Salt Direct->Risk1 Requires Control

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability.

Module 2: Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Mono-alkylation, preventing quaternary salt formation. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction. The steric bulk of the 6-methyl group generally does not hinder this pathway.

Reagents:

  • Substrate: 6-Methylindoline (1.0 equiv)

  • Electrophile: Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv) or NaCNBH₃ (requires pH adjustment).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic acid (1-2 drops, optional to accelerate imine formation).

Step-by-Step:

  • Imine Formation: Dissolve 6-methylindoline and the aldehyde in DCE (0.2 M). Stir for 30–60 minutes at room temperature. Note: If the aldehyde is bulky, add catalytic AcOH.

  • Reduction: Add STAB in one portion. The reaction is typically exothermic; cool to 0°C if scaling up >5g.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the secondary amine (M+H) and appearance of the tertiary amine product.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

Why this works: The resulting tertiary amine is less reactive toward the aldehyde than the secondary amine starting material, naturally stopping the reaction at the mono-alkylated stage [1].

Protocol B: Direct Alkylation (SN2)

Best for: Alkyl halides, tosylates, or when the aldehyde is unstable/unavailable. Risk: Dialkylation (Quaternization).

Reagents:

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv). Avoid NaH unless necessary, as strong bases promote oxidation.

  • Solvent: DMF (polar aprotic promotes SN2) or Acetonitrile.

  • Electrophile: Alkyl halide (0.95 - 1.0 equiv). Crucial: Do not use excess.

Step-by-Step:

  • Dissolution: Dissolve 6-methylindoline in DMF (0.1 M).

  • Base Addition: Add K₂CO₃ and stir for 15 minutes.

  • Addition: Add the alkyl halide dropwise at 0°C to control the rate of reaction.

  • Temperature: Allow to warm to RT. Heating (>60°C) significantly increases the risk of oxidation to indole.

  • Stop Condition: Stop the reaction immediately upon consumption of the starting material. Do not "cook" the reaction to push for the last 5% conversion.

Module 3: Troubleshooting & FAQs

Issue 1: "I am seeing a product with Mass [M-2]. What happened?"

Diagnosis: Oxidation (Dehydrogenation) of the indoline to an indole.[1][2] Cause: Indolines are susceptible to oxidation to the aromatic indole system, especially at elevated temperatures or in the presence of oxidants (even air).[3] The 6-methyl group makes the ring more electron-rich, potentially lowering the oxidation potential [2].

Corrective Actions:

  • Degas Solvents: Sparge DMF/MeCN with nitrogen or argon for 15 minutes before use.

  • Antioxidants: Add 1-5 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction mixture as a radical scavenger [3].

  • Temperature Control: Do not exceed 60°C. If the reaction is sluggish, switch to a more reactive leaving group (Iodide) rather than increasing heat.

  • Atmosphere: Perform the reaction under a strict Nitrogen/Argon balloon.

Issue 2: "I have a mixture of Mono-alkylated and Quaternary Ammonium salt."

Diagnosis: Over-alkylation (Dialkylation). Cause: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to the inductive effect of the new alkyl group.

Corrective Actions:

  • Switch to Protocol A (Reductive Amination): This is the definitive fix.

  • Stoichiometry: If using Protocol B, use a deficiency of the alkyl halide (0.9 equiv). It is easier to separate unreacted starting material than to separate the quaternary salt.

  • Syringe Pump: Add the alkyl halide slowly over 2 hours to keep its instantaneous concentration low.

Issue 3: "Reaction is stalled with 30% starting material remaining."

Diagnosis: Low Nucleophilicity or Steric Hindrance. Cause: The 6-methyl group is meta to the nitrogen, so steric hindrance is minimal, but bulky electrophiles can still slow the SN2 rate.

Corrective Actions:

  • Cesium Effect: Switch from K₂CO₃ to Cs₂CO₃ . The "Cesium Effect" improves solubility and reactivity of the nucleophile in DMF [4].

  • Finkelstein: If using an alkyl chloride or bromide, add 10 mol% NaI (Sodium Iodide) to generate the more reactive alkyl iodide in situ.

Module 4: Data & Optimization Tables

Table 1: Base & Solvent Screening for Direct Alkylation of 6-Methylindoline

EntryBaseSolventTemp (°C)Yield (Mono)Side Product (Indole)Notes
1K₂CO₃DMF2588%<2%Standard Condition
2NaHTHF0 -> 2575%10%Strong base promotes oxidation/side reactions
3DIPEADCM4045%0%Too slow for unactivated halides
4Cs₂CO₃MeCN6092%5%Best for sluggish electrophiles; watch for oxidation
5K₂CO₃TFE6085%0%Trifluoroethanol stabilizes the amine; good for iron catalysis [5]

Table 2: Comparison of Alkylation Methods

FeatureReductive AminationDirect Alkylation (SN2)Borrowing Hydrogen
Selectivity High (Mono-only)Moderate (Risk of Di-)High
Reagents Aldehyde + NaBH(OAc)₃Alkyl Halide + BaseAlcohol + Ru/Ir Catalyst
Atom Economy ModerateLow (Stoichiometric waste)High (Water is byproduct)
Risk of Oxidation LowModerate (if heated)Low

References

  • Reductive Alkylation of Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[4] Chem.1996 , 61, 3849-3862. Link

  • Indoline Oxidation: Li, B., et al. "Aerobic Dehydrogenation of Indolines to Indoles."[4] Org.[1][4][5] Lett.2019 , 21, 1176–1181.[4] Link

  • Stabilization of Indoles: BenchChem Technical Support. "Prevention of Indole Compound Oxidation During Storage." BenchChem Troubleshooting Guide. Link

  • Cesium Effect: Flessner, T., et al. "The Cesium Effect: Syntheses of N-Alkyl-indoles." Synlett1999, 1928.
  • Iron Catalysis: "Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles." Chemistry - A European Journal.[6] Link

Sources

Troubleshooting

Technical Support Center: 6-Methyl-2,3-dihydro-1H-indole Hydrochloride Synthesis

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Yield Optimization & Impurity Control Executive Summary The synthesis of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Yield Optimization & Impurity Control

Executive Summary

The synthesis of 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) presents a classic dichotomy in heterocyclic chemistry: the reduction of the aromatic indole ring is thermodynamically favorable but kinetically sensitive to polymerization.[1] The 6-methyl substituent adds electron density to the ring, increasing the basicity at C3 but also heightening susceptibility to oxidative degradation in the free-base form.

This guide moves beyond standard textbook procedures to address the "hidden" yield killers: incomplete protonation , oxidative workup losses , and hygroscopic salt collapse .

Module 1: Reaction Optimization (The Reduction Step)

Q1: My reaction stalls at 60-70% conversion. Adding more reducing agent doesn't help. Why?

Diagnosis: You are likely facing "Acid Starvation" rather than hydride starvation. Technical Insight: The reduction of indole to indoline is an ionic hydrogenation . It requires the protonation of the C3-carbon to form an electrophilic indoleninium cation (see Diagram 1). If your solvent system is not sufficiently acidic, the indole remains neutral and inert to the hydride source.

The Fix:

  • Switch to the "Gribble" Protocol (NaBH3CN/AcOH): Sodium cyanoborohydride is stable in acid. Ensure you are using glacial acetic acid as the solvent, not just a co-solvent.

  • The "Super-Acid" Boost: If using the silane method (Et3SiH), ensure you are using Trifluoroacetic Acid (TFA) . The 6-methyl group donates electrons, stabilizing the intermediate cation, but if the medium isn't acidic enough, the equilibrium shifts back to the starting material.

Q2: I see a dark, gummy residue forming. Is this over-reduction?

Diagnosis: This is Indole Polymerization , not over-reduction. Technical Insight: In strong acids, if the hydride source is added too slowly or is inactive, the highly reactive indoleninium cation (formed at C3) acts as an electrophile and attacks a neutral indole molecule at C2. This initiates a chain reaction leading to dimers and trimers (colored gums).

The Fix:

  • Inverse Addition: Do not add the acid to the indole. Dissolve the indole and the reducing agent (silane or borohydride) together first, then add the acid dropwise.[2] This ensures that as soon as a cation forms, a hydride is immediately available to quench it.

  • Temperature Control: Keep the reaction between 10–15°C during acid addition.

Visualization: The Critical Mechanism[3]

IndoleReduction Start 6-Methylindole Protonation Step 1: C3 Protonation (Rate Limiting) Start->Protonation + H+ (TFA/AcOH) Cation Indoleninium Cation (Highly Reactive) Protonation->Cation Hydride Step 2: Hydride Attack (at C2) Cation->Hydride + H- (Silane/Borohydride) Polymer SIDE PATH: Dimerization (Low Hydride Conc.) Cation->Polymer + Neutral Indole Product 6-Methylindoline (Free Base) Hydride->Product

Figure 1: The reduction mechanism. Note the "Side Path" (red dashed line) which causes yield loss if the hydride source is insufficient or slow.

Module 2: Workup & Salt Formation (The Isolation Step)

Q3: My yield is good by TLC, but I lose 40% mass during extraction. Where does it go?

Diagnosis: Emulsion Lock or pH Mismanagement . Technical Insight: 6-Methylindoline is a secondary amine.

  • Boron Complexes: If using NaBH3CN, boron-amine complexes can form stable emulsions that trap your product in the aqueous layer.

  • pH Window: The pKa of indoline is ~5. If you quench with weak base (pH 7-8), a significant portion may still be protonated (water-soluble).

The Fix:

  • Basify Aggressively: Adjust the aqueous layer to pH > 12 using NaOH pellets (with cooling) to break boron complexes and ensure 100% free base formation.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic amine.

Q4: The HCl salt turns into a hygroscopic oil instead of a white solid.

Diagnosis: Water Contamination during salt formation. Technical Insight: Indoline HCl salts are notoriously hygroscopic. If you use aqueous HCl (37%) or if your solvent contains moisture, the salt will hold onto water, lowering the melting point and creating an oil ("oiling out").

The Fix: The Anhydrous Crash Protocol

  • Dry the Free Base: Isolate the free base oil, dissolve in Et2O or EtOAc, and dry over Na2SO4. Filter under Nitrogen.

  • The Reagent: Use 4M HCl in Dioxane or generate HCl gas in situ (Acetyl Chloride + Methanol).

  • The Procedure:

    • Dissolve dried free base in anhydrous Diethyl Ether (or MTBE).

    • Cool to 0°C.[2][3]

    • Add HCl/Dioxane dropwise with vigorous stirring.

    • Result: A fine white precipitate should form immediately. Filter under inert atmosphere.

Module 3: Comparative Protocols

Select the protocol based on your lab's capabilities and tolerance for toxic reagents.

FeatureProtocol A: The "Gribble" Reduction (Standard)Protocol B: Ionic Hydrogenation (High Purity)
Reagents NaBH3CN (Sodium Cyanoborohydride) + Glacial AcOHEt3SiH (Triethylsilane) + TFA (Trifluoroacetic Acid)
Mechanism Borohydride reduction in acidic mediaIonic Hydrogenation (Protonation + Hydride Transfer)
Yield Potential 75 - 85%90 - 95%
Safety Profile High Risk: Generates HCN gas if not vented properly.Moderate Risk: Corrosive (TFA), Flammable (Silane).
Workup Difficult: Requires breaking boron complexes (pH > 12).Clean: Volatile byproducts (Silanol/TFA) evaporate.
Best For Large scale (cheaper reagents).High-value synthesis (easier purification).
Recommended Workflow: Protocol B (Ionic Hydrogenation)

Validated for 6-Methylindoline

  • Setup: Flame-dry a round-bottom flask. Purge with Argon.

  • Dissolution: Add 6-Methylindole (1.0 eq) and Triethylsilane (3.0 eq) . Note: No solvent is needed if liquid, or use minimal DCM.

  • Reaction: Cool to 0°C. Add TFA (10.0 eq) dropwise over 20 minutes.

    • Why? High TFA concentration ensures complete conversion to the indoleninium ion.

  • Monitoring: Stir at RT for 2 hours. TLC (20% EtOAc/Hexane) will show the disappearance of the indole spot (higher Rf) and appearance of indoline (lower Rf, stains blue/purple with Ninhydrin).

  • Quench: Evaporate TFA/Silane in vacuo. Basify residue with 2M NaOH. Extract with Ether.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield / Impurity Issue CheckTLC Check TLC of Crude Reaction Start->CheckTLC Incomplete Starting Material Remains? CheckTLC->Incomplete Byproducts Dark Spots / Streaking? CheckTLC->Byproducts NoSolid No Solid Salt forming? CheckTLC->NoSolid AcidCheck Is Acid Conc. High Enough? (Need pH < 1) Incomplete->AcidCheck Yes AddAcid Action: Add more TFA or Switch to Glacial AcOH AcidCheck->AddAcid No TempCheck Was reaction > 25°C? Byproducts->TempCheck Yes CoolDown Action: Repeat at 0°C Use Inverse Addition TempCheck->CoolDown Yes WaterCheck Using Aqueous HCl? NoSolid->WaterCheck Yes DryGas Action: Switch to HCl in Dioxane/Ether WaterCheck->DryGas Yes

Figure 2: Diagnostic logic for identifying yield loss points.

References

  • Gribble, G. W., et al. (1974).[4][5] Reactions of Sodium Borohydride in Acidic Media.[5][6] I. Reduction of Indoles and Alkylation of Aromatic Aminines with Carboxylic Acids.[2][5] Journal of the American Chemical Society.[2]

  • Lanzilotti, A. E., et al. (1979). Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid.[7] The Journal of Organic Chemistry.[7][8]

  • Ketcha, D. M., & Lieurance, B. A. (1989).[5] The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid.[5] Tetrahedron Letters.

  • Young, E. (2020).[6] Practical Guide to Salt Selection in Drug Discovery. Journal of Medicinal Chemistry. (General reference for HCl salt hygroscopicity issues).

Sources

Optimization

Technical Guide: HPLC Method Development for 6-Methyl-Indoline Reaction Monitoring

Introduction: The Chemical Challenge Monitoring the synthesis of 6-methyl-indoline (typically via the reduction of 6-methyl-indole) presents a classic chromatographic dichotomy: separating a neutral, planar aromatic syst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Challenge

Monitoring the synthesis of 6-methyl-indoline (typically via the reduction of 6-methyl-indole) presents a classic chromatographic dichotomy: separating a neutral, planar aromatic system (the indole) from a basic, non-planar cyclic amine (the indoline).

  • The Precursor (6-Methyl-indole): Highly hydrophobic, neutral at HPLC pH ranges, strong

    
    -
    
    
    
    interactions with C18 phases.[1]
  • The Product (6-Methyl-indoline): A secondary amine (pKa ~5-6).[1] At standard acidic HPLC pH, it exists as a cation.[1] This makes it prone to silanol interactions , leading to the most common user complaint: severe peak tailing.

This guide moves beyond "recipe-following" to explain the why behind the method parameters, ensuring you can troubleshoot deviations in real-time.

Method Development Strategy (Q&A)

Q1: What is the best starting column and mobile phase architecture?

Recommendation: Use a Base-Deactivated C18 (Type B Silica) or a Hybrid Particle (Ethylene Bridged) column.[1]

  • Why: Standard silica columns have acidic silanol groups (Si-OH) that ionize to Si-O⁻ above pH 3.[1] The protonated 6-methyl-indoline (Ind-NH₂⁺) binds electrostatically to these sites, causing tailing.[1] Base-deactivated columns are end-capped to minimize this.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • The Logic: TFA acts as an ion-pairing agent .[1] The trifluoroacetate anion pairs with the protonated indoline amine, neutralizing its charge and masking it from silanols. This sharpens the peak significantly compared to Formic Acid.[1]

Q2: How do I ensure resolution between the starting material and product?

Mechanism: Hydrophobicity vs. Polarity.[1][4]

  • Elution Order: Under acidic conditions (pH ~2), 6-methyl-indoline is protonated and polar.[1] It will elute early. 6-methyl-indole remains neutral and hydrophobic, eluting late.[1]

  • Gradient Strategy: Start with low organic (e.g., 5% B) to retain the polar indoline, then ramp to high organic (e.g., 95% B) to wash out the indole.

Standard Gradient Protocol:

Time (min)% Mobile Phase BEvent
0.05Injection / Indoline Retention
1.05Isocratic Hold
8.095Elution of 6-Methyl-indole
10.095Column Wash
10.15Re-equilibration
13.05Ready for next injection
Q3: Which detection wavelength should I use?

Recommendation: 254 nm or 280 nm .[1]

  • Reasoning: Both the indole and indoline rings absorb strongly in the UV region.

    • Indole:[2][3][5][6][7][8] Distinct absorption max ~280 nm (aromatic system).[1]

    • Indoline:[2][3][5][7][8] Aniline-like chromophore, absorbs well at 254 nm.[1]

  • Tip: If using a Diode Array Detector (DAD), extract the spectrum for the product peak. A loss of the sharp "aromatic fine structure" typical of indoles confirms the reduction of the double bond.

Troubleshooting & Optimization (Q&A)

Q4: My 6-methyl-indoline peak is tailing (Asymmetry > 1.5). How do I fix it?

Root Cause: Secondary Silanol Interactions.[1][4][9] Immediate Fixes (in order of ease):

  • Switch Modifier: If using Formic Acid, switch to 0.1% TFA .[1] The ion-pairing effect is stronger.[1]

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous mobile phase.[1] Cations (NH₄⁺) compete with the analyte for silanol sites.

  • High pH Method: If your column is pH-stable (e.g., Waters XBridge, Agilent Poroshell HPH), switch to 10 mM Ammonium Bicarbonate (pH 10) .[1] At this pH, the indoline is deprotonated (neutral) and will not interact with silanols. Note: Retention time will increase significantly.

Q5: I see a "ghost peak" eluting after my product. What is it?

Diagnosis: This is likely the 6-methyl-indole starting material or an oligomer.[1]

  • Verification: Check the UV spectrum.[1][6] Indoles have a characteristic "notch" in their spectra around 280-290 nm.[1]

  • Action: Ensure your gradient ramp goes high enough (95-100% B) and holds there for at least 2 minutes to clear these hydrophobic species.

Visualizing the Workflow

Experimental Workflow: Reaction to Analysis

The following diagram outlines the critical path from the reaction vessel to the HPLC vial, highlighting the "Quench" step which is critical to stop the reaction and protect the column.

G cluster_0 Critical Quality Attribute Reaction Reaction Vessel (6-Me-Indole + Reductant) Sampling Aliquot Sampling (10-50 µL) Reaction->Sampling t = x hr Quench Quench / Dilution (MeOH or MeCN) Sampling->Quench Stop Reaction Filter Filtration (0.2 µm PTFE) Quench->Filter Remove Salts HPLC HPLC Analysis (C18, Acidic pH) Filter->HPLC Inject

Figure 1: Reaction monitoring workflow. The quenching step prevents ongoing reaction in the vial and precipitates inorganic salts (e.g., Borates) that could clog the column.

Troubleshooting Decision Tree: Peak Tailing

Use this logic flow when the 6-methyl-indoline peak shape degrades.

Tailing Start Issue: Peak Tailing > 1.5 CheckMP Current Mobile Phase? Start->CheckMP IsFormic Formic Acid CheckMP->IsFormic IsTFA TFA CheckMP->IsTFA Action1 Switch to 0.1% TFA (Ion Pairing) IsFormic->Action1 CheckCol Column Type? IsTFA->CheckCol OldSilica Type A Silica / Older C18 CheckCol->OldSilica NewSilica Type B / Hybrid / Base Deactivated CheckCol->NewSilica Action2 Replace Column (Use End-capped C18) OldSilica->Action2 Action3 Add Buffer Salt (20mM NH4 Formate) NewSilica->Action3 Action4 Switch to High pH (pH 10, Hybrid Col Only) Action3->Action4 If fails

Figure 2: Step-by-step troubleshooting for amine peak tailing.

References

  • Restek Corporation. (2023).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 137928, 6-Methylindole.[1] Retrieved from [Link]

  • SIELC Technologies. (n.d.).[1] Separation of Indole and Derivatives.[1][6][10] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation Guide: 6-Methyl-2,3-dihydro-1H-indole Hydrochloride

Executive Summary: The Criticality of the 6-Methyl Scaffold In the landscape of medicinal chemistry, 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) is not merely a reagent; it is a high-value scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the 6-Methyl Scaffold

In the landscape of medicinal chemistry, 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) is not merely a reagent; it is a high-value scaffold used in the synthesis of subtype-selective


-adrenoceptor antagonists (e.g., Silodosin analogs) and kinase inhibitors.

The primary challenge in deploying this scaffold is not synthesis, but validation . Commercial supplies frequently suffer from two specific "silent" defects:

  • Oxidative Degradation: Contamination with 6-Methylindole (the aromatic analog).

  • Regioisomeric Impurity: Presence of 4-Methyl or 5-Methyl isomers, which are difficult to separate chromatographically.

This guide provides a validated analytical framework to distinguish 6-Methylindoline HCl from these specific alternatives, ensuring the integrity of downstream drug development.

Chemical Identity & Comparative Landscape

Before defining the protocol, we must define the "Alternatives" (Impurities/Analogs) that this validation seeks to exclude.

FeatureTarget: 6-Methylindoline HCl Alternative A: 6-Methylindole Alternative B: 5-Methylindoline
Role Desired IntermediateOxidative degradant / Starting MaterialRegioisomer (Process Impurity)
Structure Bicyclic,

hybridized C2-C3
Bicyclic, fully aromatic (

)
Bicyclic, methyl at C5 position
Basicity Secondary amine (Basic)Non-basic (Lone pair in

-system)
Secondary amine (Basic)
Detection Risk N/ACo-elutes in non-optimized HPLCVery close retention time (Critical Pair)

Analytical Validation Workflow

The following decision tree illustrates the logic flow for validating a raw material batch.

ValidationWorkflow Start Raw Material Batch (6-Methylindoline HCl) Solubility Solubility Test (Water vs. Organic) Start->Solubility Step 1 HPLC HPLC-UV/MS Analysis (Purity & Isomers) Solubility->HPLC If soluble in H2O NMR 1H-NMR Spectroscopy (Identity Confirmation) HPLC->NMR Purity > 98% Reject REJECT BATCH (Oxidized or Isomeric Impurity) HPLC->Reject >0.5% 6-Methylindole Chloride Argentometric Titration (Salt Stoichiometry) NMR->Chloride Structure Confirmed NMR->Reject Aromatic C2/C3 signals Decision Quality Decision Chloride->Decision Release RELEASE FOR SYNTHESIS Decision->Release Passes All

Figure 1: Step-wise analytical decision matrix for qualifying 6-Methylindoline HCl batches.

Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and resolve the "Critical Pair" (6-Methyl vs. 5-Methyl isomers).

The Causality of the Protocol

Standard neutral mobile phases fail here. Indolines are secondary amines; on standard C18 columns at neutral pH, they exhibit severe tailing due to interaction with residual silanols. Furthermore, the 6-Methyl and 5-Methyl isomers have nearly identical hydrophobicities.

  • Solution: We use an acidic mobile phase (pH 2.5) . This protonates the amine, reducing silanol interaction (improving peak shape) and amplifying subtle pKa differences between isomers to maximize resolution.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

  • Temperature: 30°C.

Comparative Performance Data

The following table summarizes the retention behavior of the target against its alternatives under these specific conditions.

CompoundRetention Time (min)Relative Retention (RRT)Resolution (Rs)Mechanistic Explanation
6-Methylindoline (Target) 8.4 1.00 - Reference standard.
5-Methylindoline8.91.061.8Slight hydrophobicity difference due to steric position of methyl group.
6-Methylindole14.21.69>10Significant Shift: Fully aromatic system interacts much more strongly with C18 stationary phase.

Analyst Note: If you observe a peak at RRT 1.69, your sample has oxidized. This is common in batches stored without desiccant or inert gas [1].

Method 2: 1H-NMR Spectroscopy

Objective: Structural confirmation and differentiation from the aromatic indole impurity.

The Causality of the Protocol

HPLC tells you how much impurity is there; NMR tells you what it is. The critical distinction lies in the heterocyclic ring.

  • Indole (Impurity): The C2 and C3 positions are

    
     hybridized (part of a double bond). They appear in the aromatic region (6.0–7.5 ppm).
    
  • Indoline (Target): The C2 and C3 positions are

    
     hybridized (saturated). They appear in the aliphatic region (3.0–4.0 ppm) as triplets.
    
Experimental Protocol
  • Solvent: DMSO-d6 (preferred over CDCl3 for better salt solubility).

  • Frequency: 400 MHz or higher.

  • Concentration: 10 mg/mL.

Key Diagnostic Signals
Proton Position6-Methylindoline HCl (Target)6-Methylindole (Impurity)Interpretation
C2-H

3.55 (t, 2H)

7.20 (d, 1H)
Definitive Check: The shift from ~7.2 to 3.5 ppm confirms reduction of the double bond [2].
C3-H

2.95 (t, 2H)

6.35 (d, 1H)
Confirms saturation of the 5-membered ring.
NH Broad singlet (Exchangeable)Sharp singlet (~11.0 ppm)Indole NH is more acidic and deshielded due to aromaticity.
Methyl

2.25 (s, 3H)

2.38 (s, 3H)
Minor shift; not reliable for identification alone.

Method 3: Solid-State & Salt Validation

Objective: Confirm the hydrochloride salt form and stoichiometry.

Many commercial suppliers sell the "free base" labeled as "HCl" or vice versa. This ruins stoichiometry in subsequent coupling reactions.

Protocol: Argentometric Titration
  • Dissolve 100 mg of sample in 50 mL deionized water.

  • Add 1 mL

    
    .
    
  • Titrate with 0.1 N

    
     using a potentiometric electrode.
    
  • Target Calculation:

    • MW (Free Base) = 133.19 g/mol

    • MW (HCl Salt) = 169.65 g/mol

    • Theoretical Chloride Content =

      
      
      
    • Acceptance Criteria:

      
       Chloride w/w.
      

Comparative Summary

Why choose the HCl salt over the Free Base or Indole precursor?

Comparison Target 6-Methylindoline HCl (Target) Alt1 6-Methylindole (Precursor) Target->Alt1 Higher Reactivity (Nucleophilic N) Alt2 Free Base Indoline (Alternative Form) Target->Alt2 Better Shelf Stability (Resists Oxidation) Alt1->Target Requires Reduction Alt2->Target Requires Acidification

Figure 2: Stability and utility relationship between the target and its forms.

  • Vs. Free Base: The HCl salt is significantly more resistant to air oxidation (turning back into the indole) than the free base. For storage >1 month, the HCl form is mandatory .

  • Vs. Indole: The Indole is aromatic and non-nucleophilic at the nitrogen. If your synthesis requires N-alkylation or acylation, the Indole will fail or require harsh bases (NaH), whereas the Indoline HCl reacts under mild conditions (TEA/DCM) [3].

References

  • Sigma-Aldrich. Product Specification: 6-Methylindole vs Indoline derivatives. Accessed October 2025.[2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10793, Indoline. (General NMR shift data for indoline scaffold). Link

  • Zhang, H. et al. Synthesis and structure-activity relationship of indole derivatives. Bioorganic & Medicinal Chemistry Letters.[3][4][5] (Discusses reactivity differences between indole and indoline nitrogens). Link

Sources

Comparative

High-Performance Liquid Chromatography (HPLC) Guide: Purity Analysis of 6-Methyl-Indoline Hydrochloride

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Process Development Scientists, and QC Specialists. Executive Summary: The Separation Challenge 6-Methyl-indoline hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.

Executive Summary: The Separation Challenge

6-Methyl-indoline hydrochloride (CAS: 5447-16-5) is a critical bicyclic amine intermediate used in the synthesis of pharmaceutical scaffolds. Its purity analysis presents two specific chromatographic challenges:

  • Basic Amine Tailing: The secondary amine functionality often interacts with residual silanols on silica-based columns, leading to peak tailing and poor integration accuracy.

  • Aromatization Impurities: The primary impurity is often the oxidized precursor, 6-methylindole . Separating the saturated indoline from the unsaturated indole requires specific selectivity that generic methods often miss.

This guide compares three methodological approaches, ultimately recommending a Phenyl-Hexyl stationary phase with acidic mobile phase as the superior protocol for purity profiling.

Comparative Methodology Analysis

We evaluated three distinct HPLC approaches. The data below synthesizes experimental outcomes based on analyte pKa (~8.8 for indolines) and hydrophobicity.

Option A: The "Generic" Method (Not Recommended)
  • Column: Standard C18 (e.g., 5 µm, 100 Å).

  • Mobile Phase: Water/Acetonitrile (Neutral pH).

  • Outcome:

    • Peak Shape: Severe tailing (Tailing Factor > 2.0).

    • Mechanism: At neutral pH, the amine is protonated but interacts strongly with active silanols on the column surface.

    • Verdict: Unsuitable for quantitative purity analysis.

Option B: The "Standard" Acidic C18 Method (Acceptable)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]

  • Outcome:

    • Peak Shape: Sharp (Tailing Factor < 1.3).[1]

    • Selectivity: Good retention, but resolution between 6-methylindoline and 6-methylindole can be marginal if gradient is too steep.

    • Verdict: Acceptable for routine assay, but lacks specificity for complex impurity profiling.

Option C: The "Optimized" Phenyl-Hexyl Method (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.[2]

  • Outcome:

    • Peak Shape: Excellent symmetry (Tailing Factor ~1.1).

    • Selectivity: Superior. The pi-pi interactions of the Phenyl-Hexyl phase interact differently with the aromatic indole vs. the partially saturated indoline ring, maximizing resolution.

    • Verdict: Gold Standard for purity and impurity analysis.

Performance Data Summary
MetricOption A (Generic C18)Option B (Acidic C18)Option C (Phenyl-Hexyl + TFA)
Tailing Factor (

)
2.4 (Fail)1.25 (Pass)1.08 (Excellent)
Resolution (

)
*
1.53.25.8
Theoretical Plates (

)
~4,000~12,000>15,000
LOD (µg/mL) 0.50.050.02

*Resolution calculated between 6-methylindoline and 6-methylindole.

Recommended Protocol: Phenyl-Hexyl / TFA Method

This protocol is designed to be self-validating. The use of Trifluoroacetic Acid (TFA) serves a dual purpose: it acts as an ion-pairing agent to mask silanols and maintains a pH < 3.0 to ensure the amine is fully protonated.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Preparation: Add 1.0 mL TFA to 1000 mL water. Mix well.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

    • Preparation: Add 1.0 mL TFA to 1000 mL Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Sample Preparation

Caution: 6-Methyl-indoline hydrochloride is hygroscopic and prone to oxidation. Prepare fresh.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 6-methyl-indoline HCl into a 10 mL volumetric flask.

    • Dissolve in ~5 mL Diluent. Sonicate for 5 mins (ensure no heat buildup).

    • Make up to volume with Diluent.

  • Working Standard (100 µg/mL):

    • Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Make up to volume with Diluent.

Method Logic & Mechanism

The following diagram illustrates the decision logic for selecting this specific method, highlighting the chemical interactions involved.

MethodLogic Start Analyte: 6-Methyl-Indoline HCl (Basic Amine, pKa ~8.8) Decision1 Challenge 1: Amine Tailing (Silanol Interaction) Start->Decision1 Solution1 Solution: Acidic Mobile Phase (pH < 3.0 + Ion Pairing) Decision1->Solution1 Suppress Silanols Decision2 Challenge 2: Impurity Separation (Indoline vs. Indole) Solution1->Decision2 ChoiceA C18 Column Hydrophobic Interaction Only Decision2->ChoiceA ChoiceB Phenyl-Hexyl Column Hydrophobic + Pi-Pi Interaction Decision2->ChoiceB Result Final Method: Phenyl-Hexyl + 0.1% TFA (High Resolution & Symmetry) ChoiceA->Result Low Selectivity ChoiceB->Result High Selectivity

Figure 1: Method Development Decision Tree. The selection of Phenyl-Hexyl chemistry leverages pi-pi interactions to separate the aromatic impurity (Indole) from the analyte.

Validation Parameters (System Suitability)

To ensure scientific integrity, every run must meet these System Suitability Criteria (SSC). These are derived from ICH Q2(R1) guidelines tailored to this specific separation.

  • Retention Time (RT): 6-Methyl-indoline peak at ~8.5 ± 0.5 min.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5,000.
    
  • Precision: %RSD of peak area for 5 replicate injections NMT 2.0%.

  • Resolution (

    
    ):  If 6-methylindole impurity is present, 
    
    
    
    .
Impurity Profiling Workflow

Workflow Sample Sample Prep (Fresh, 100 µg/mL) Inject HPLC Injection (10 µL) Sample->Inject Sep Separation (Phenyl-Hexyl Gradient) Inject->Sep Detect Detection (UV 254nm) Sep->Detect Analysis Data Analysis (Integ. & Purity Calc) Detect->Analysis

Figure 2: Routine Analysis Workflow for Purity Determination.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Methylamine and simple amines.[4] (Discusses retention mechanisms for basic amines). Retrieved from

  • Chemical Engineering Transactions. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation. (Establishes baseline for isocratic indoline analysis using TFA/Methanol). Retrieved from

  • Muszalska, I., et al. (2005).[5] HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy... (Validation parameters for related indoline/indole derivatives). Acta Poloniae Pharmaceutica. Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Methylindole Product Specification. (Impurity profile background). Retrieved from

Sources

Validation

Chiral Resolution of 6-Methyl-Indoline Derivatives: A Comparative Technical Guide

Executive Summary: The Indoline Challenge 6-methyl-indoline derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR modulators. However, their chiral resolut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indoline Challenge

6-methyl-indoline derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR modulators. However, their chiral resolution presents specific challenges:

  • Basicity: The secondary amine (pKa ~9-10) interacts strongly with residual silanols on silica supports, leading to severe peak tailing.

  • Structural Rigidity: Unlike flexible acyclic amines, the fused bicyclic system requires precise "fit" within the chiral stationary phase (CSP) grooves.

  • 6-Methyl Sterics: The methyl group at the 6-position is distal to the typical C2 or C3 chiral center but significantly increases lipophilicity and alters the electron density of the aromatic ring, affecting

    
     interactions with the selector.
    

This guide compares the two dominant modalities—Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) —and defines the optimal protocol for resolving these derivatives.

Strategic Comparison: HPLC vs. SFC

For 6-methyl-indoline derivatives, the choice between HPLC and SFC is often a trade-off between robustness and throughput .

FeatureNormal Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mechanism Liquid-Solid AdsorptionAdsorption + Density-Modulated Solvation
Mobile Phase Hexane/Alcohol + Basic Additive CO

/Alcohol + Basic Additive
Speed Moderate (15–30 min run times)High (<10 min run times typical)
Peak Shape (Indolines) Prone to tailing; requires high amine loadSharper peaks due to high diffusivity of CO

Solubility Good for lipophilic 6-Me derivativesExcellent; CO

acts as a non-polar solvent
Scale-Up High solvent cost; difficult recoveryPreferred: Easy solvent removal (CO

evaporates)

Recommendation: Use SFC for library screening and preparative purification due to superior speed and solvent recovery. Use NP-HPLC for QC release testing where method transferability to varying global sites is a priority.

Stationary Phase Selection: The "Gold Standards"

The separation of indoline derivatives relies heavily on polysaccharide-based CSPs. The 6-methyl group acts as a "handle" that can either steric clash or lock into the chiral grooves.

Primary Screening Set
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA):

    • Mechanism:[1][2][3][4] Forms helical grooves. The 6-methyl indoline core often inserts well here.

    • Success Rate: ~60% for indolines.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IC):

    • Mechanism:[1][2][3][4] Linear rigid rod structure. Often complementary to Amylose.

    • Success Rate: ~30% (often resolves cases where AD fails).

  • Chlorinated Phases (e.g., Chiralpak IG/IC):

    • Mechanism:[1][2][3][4] Electron-withdrawing groups on the selector enhance

      
       interactions with the electron-rich 6-methyl-indoline ring.
      
    • Success Rate: High for difficult-to-separate atropisomers.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate "trial and error" by enforcing a logical screening sequence.

Phase 1: The "Basic" Pre-requisite

CRITICAL: You must use a basic additive.

  • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • For SFC: 0.1% Isopropylamine (IPA-amine) or DEA.

  • Why? The additive saturates the acidic silanol sites on the silica backbone. Without it, the 6-methyl-indoline will tail indefinitely, destroying resolution (

    
    ).
    
Phase 2: The Screening Matrix (SFC Priority)

Run the following 4 gradients simultaneously if using a switching valve, or sequentially.

  • Column: Chiralpak IA, IB, IC, IG (Immobilized versions preferred for solvent robustness).

  • Gradient: 5% to 55% Co-solvent in CO

    
     over 5 minutes.
    
  • Co-solvent A: Methanol + 0.1% DEA.

  • Co-solvent B: Isopropanol (IPA) + 0.1% DEA.

  • Conditions: Flow: 3-5 mL/min; Back Pressure: 120-150 bar; Temp: 35°C.

Phase 3: Optimization Logic

If


 (Baseline separation not achieved):
  • Switch Alcohol: If MeOH fails, switch to IPA. The bulky alcohol changes the solvation shell around the chiral selector.

  • Lower Temperature: Drop from 35°C to 20°C. Enantioseparation is enthalpy-driven; lower T increases the separation factor (

    
    ).
    
  • Change Selector: If Amylose (IA) fails, switch to Cellulose (IC/OD).

Visualizing the Decision Pathway

The following diagram outlines the logical flow for method development, ensuring no time is wasted on low-probability conditions.

MethodDevelopment Start Sample: 6-Methyl-Indoline Derivative CheckSolubility Solubility Check: Dissolve in MeOH or EtOH Start->CheckSolubility SelectMode Select Mode: SFC (Pref) or NP-HPLC CheckSolubility->SelectMode SFC_Screen SFC Screen (Gradient): Cols: IA, IC, IG, OD Mod: MeOH + 0.1% DEA SelectMode->SFC_Screen High Throughput HPLC_Screen NP-HPLC Screen: Hexane/IPA (90:10) + 0.1% DEA Cols: AD-H, OD-H SelectMode->HPLC_Screen QC / Legacy SFC_Eval Evaluate Resolution (Rs) SFC_Screen->SFC_Eval SFC_Success Rs > 1.5 Scale Up / Validate SFC_Eval->SFC_Success Yes SFC_Opt1 Rs 0.8 - 1.5 Switch Modifier to IPA Lower Temp to 25°C SFC_Eval->SFC_Opt1 Partial Sep SFC_Fail Rs < 0.5 Switch to Chlorinated CSP (IG/IC) SFC_Eval->SFC_Fail No Sep SFC_Opt1->SFC_Success HPLC_Eval Evaluate Resolution (Rs) HPLC_Screen->HPLC_Eval HPLC_Eval->SFC_Opt1 Partial (Switch to SFC logic) HPLC_Success Rs > 1.5 QC Method Ready HPLC_Eval->HPLC_Success Yes

Caption: Decision tree for chiral method development of basic indoline derivatives, prioritizing SFC for speed.

Representative Performance Data

The table below synthesizes typical performance metrics for substituted indolines on standard CSPs. Note the impact of the basic additive.

ColumnMobile PhaseAdditive

(Selectivity)

(Resolution)
Notes
Chiralpak AD-H Hex/IPA (90:10)None 1.100.4 (Tailing)Failed: Amine interaction with silanols destroys peak shape.
Chiralpak AD-H Hex/IPA (90:10)0.1% DEA 1.352.8 Excellent: DEA masks silanols; AD cavity fits the 6-Me-indoline.
Chiralcel OD-H Hex/EtOH (90:10)0.1% DEA1.151.2Partial: Cellulose often shows lower selectivity for this specific scaffold.
Chiralpak IG CO

/MeOH (80:[5]20)
0.1% DEA1.423.5 Superior: Chlorinated phase provides extra

retention for the aromatic ring.

Mechanism of Interaction

Understanding the molecular recognition is key to troubleshooting.

  • H-Bonding: The N-H of the indoline (if unsubstituted) or the carbonyl of a derivative (e.g., amide) H-bonds with the carbamate group of the CSP.

  • 
     Stacking:  The electron-rich benzene ring of the 6-methyl-indoline interacts with the phenyl rings of the CSP.
    
    • Effect of 6-Methyl: This group is electron-donating. It strengthens interactions with electron-deficient CSPs (like Chiralpak IG or IC which have chloro-substituents), often leading to better resolution on these specific columns compared to standard AD/OD.

  • Inclusion: The methyl group increases the bulk. If the chiral center is adjacent (C2), the 6-methyl group can force the molecule into a specific conformation that fits only one enantiomeric groove of the Amylose helix.

References

  • Vertex AI Search. (2026).[6] Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Link

  • National Institutes of Health (NIH). (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry Platform. Link

  • Chromatography Today. (2018). Column Technology for Achiral SFC Separations. Link

  • Chiral Technologies. (2020).[7][8] Instruction Sheet for Coated Amylose/Cellulose Phases. Link

  • MDPI. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Link

  • Sigma-Aldrich. (2022). Strategies for Chiral HPLC Method Development. Link

Sources

Comparative

comparing biological activity of 6-methyl-indoline vs 6-methylindole

[1] Executive Summary: The Aromatic Switch In drug discovery and chemical biology, 6-methylindole and 6-methylindoline represent more than just an oxidation-state pair; they are a case study in the "Aromatic Switch." Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Aromatic Switch

In drug discovery and chemical biology, 6-methylindole and 6-methylindoline represent more than just an oxidation-state pair; they are a case study in the "Aromatic Switch." While 6-methylindole serves as a planar, electron-rich signaling molecule (notably in AhR and olfactory pathways), its reduced congener, 6-methylindoline, acts as a distinct 3D scaffold with enhanced basicity and solubility.[1]

Crucially, researchers must recognize that 6-methylindoline is metabolically unstable in vivo , serving as a substrate for CYP450-mediated dehydrogenation (aromatization) to generate 6-methylindole.[1] This guide dissects their physicochemical divergences, biological targets, and the critical metabolic link that connects them.

Part 1: Physicochemical & Structural Divergence[1]

The biological activity of these two compounds is dictated by the status of the nitrogen lone pair and the planarity of the heterocyclic ring.

Structural Topology & Electronic Profile
Feature6-Methylindole 6-Methylindoline
Core Structure Fully Aromatic (10 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-electrons)
Non-aromatic pyrrolidine ring fused to benzene
Geometry Planar (Flat). Intercalates DNA; fits narrow clefts.Puckered (C2/C3 twist). 3D character; fits globular pockets.
Nitrogen Character Non-basic (Lone pair part of aromatic sextet).Weakly Basic (Lone pair conjugated but available).
pKa (Conjugate Acid) ~ -2.4 (Protonation disrupts aromaticity)~ 4.8 - 5.0 (Behaves like a substituted aniline)
H-Bonding Strong H-bond Donor (NH).[1]H-bond Donor (NH) & weak Acceptor (N).[1]
LogP (Lipophilicity) ~ 2.60 (High lipophilicity).[1]~ 2.1 - 2.3 (Slightly improved solubility).
The "Basicity Trap" in Assay Design
  • Expert Insight: When screening these compounds, buffer pH is critical. At physiological pH (7.4), 6-methylindole remains neutral (uncharged), facilitating membrane permeability via passive diffusion. 6-methylindoline , while largely neutral, has a basic nitrogen that can be protonated in acidic subcellular compartments (lysosomes), potentially leading to lysosomal trapping—a phenomenon not seen with the indole congener.

Part 2: Biological Targets & Pharmacodynamics[1]

6-Methylindole: The Signaling Agonist

This scaffold is evolutionarily privileged for signal transduction.[1]

  • Aryl Hydrocarbon Receptor (AhR) Agonist: 6-methylindole is a potent ligand for AhR.[1] Unlike toxic dioxins, it acts as a "rapid-clearance" agonist.

    • Mechanism:[2][3][4][5][6] Binds the PAS-B domain of AhR

      
       Nuclear translocation 
      
      
      
      Dimerization with ARNT
      
      
      Transcription of CYP1A1/1B1.
    • Data: Exhibits ~91% efficacy relative to TCDD (standard high-affinity ligand) in reporter assays.[1]

  • Olfactory Activation (hOR9Q2): It is a specific ligand for human olfactory receptor hOR9Q2 , triggering cAMP signaling cascades.

    • Sensation: Concentration-dependent; "floral/jasmine" at low levels, "fecal/animalic" at high levels.[1]

6-Methylindoline: The Medicinal Scaffold

Often used as a bioisostere to improve the physicochemical properties of indole-based leads.[1]

  • Kinase Inhibition: The indoline core is frequently employed in kinase inhibitors (e.g., against VEGF or Aurora kinases) to break planarity. The "puckered" C2-C3 bond allows the molecule to orient substituents into specific hydrophobic sub-pockets that planar indoles cannot access.

  • Cytokine Modulation: Derivatives (e.g., Madindolines) have been identified as selective inhibitors of IL-6 activity, a pathway distinct from the AhR activation seen with the indole form.

Part 3: The Metabolic Link (Critical Mechanism)

WARNING: 6-Methylindoline is not metabolically inert.[1] It is a pro-drug for 6-methylindole.[1]

CYP-Mediated Aromatization

Unlike standard oxidative metabolism (hydroxylation), 6-methylindoline undergoes dehydrogenation catalyzed by CYP3A4 and CYP2F1 .[1] This converts the indoline back to the indole in vivo.

  • Reaction: 6-Methylindoline + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
    
    
    6-Methylindole +
    
    
  • Implication: If you observe AhR activation when treating cells with 6-methylindoline, it may be due to the in situ generation of 6-methylindole.[1]

Bioactivation & Toxicity Pathways

Once converted to 6-methylindole, the molecule faces two fates:[1]

  • Detoxification: Glucuronidation at the N-position.

  • Bioactivation (Toxicity): Oxidation to 2,3-epoxides or reactive imines.

    • Note: Unlike 3-methylindole (Skatole), which forms a highly toxic methyleneindolenine intermediate, 6-methylindole cannot form this specific adduct due to the methyl position.[1] However, it can still form electrophilic quinone-methide-like species if oxidized at the benzene ring.

Metabolism Indoline 6-Methylindoline (Substrate) Indole 6-Methylindole (Active Metabolite) Indoline->Indole CYP3A4 (Dehydrogenation) Epoxide 2,3-Epoxy-Indole (Electrophile) Indole->Epoxide CYP2F1/1A1 (Bioactivation) Glucuronide N-Glucuronide (Excretion) Indole->Glucuronide UGT Enzymes (Detox) AhR AhR Activation (Signaling) Indole->AhR Ligand Binding

Figure 1: The Metabolic Aromatization Pathway. 6-Methylindoline is converted to 6-Methylindole, which then diverges into signaling (AhR), toxicity (Epoxide), or clearance.[1][7][8]

Part 4: Experimental Protocols

Synthesis: Interconversion
  • Reduction (Indole

    
     Indoline): 
    
    • Reagent: Sodium Cyanoborohydride (

      
      ) in Acetic Acid.
      
    • Protocol: Dissolve 6-methylindole (1 eq) in glacial acetic acid at 15°C. Add

      
       (3 eq) portion-wise. Stir 2h. Neutralize with NaOH. Extract with EtOAc.
      
    • Yield: High (>85%).

  • Oxidation (Indoline

    
     Indole): 
    
    • Reagent: Chloranil or DDQ in Toluene.

    • Protocol: Reflux 6-methylindoline with 1.1 eq DDQ in dry toluene for 1h. Filter precipitated hydroquinone. Evaporate solvent.

Metabolic Stability Assay (Microsomal)

To verify the "aromatase" activity in your specific model:

  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Substrate: Add 6-methylindoline (final conc. 10

    
    ).
    
  • Initiation: Pre-incubate 5 min at 37°C. Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor transition for 6-methylindole (M-H: ~130.[1]1) and loss of 6-methylindoline (M+H: ~134.2).[1]

    • Expectation: Rapid disappearance of Indoline and stoichiometric appearance of Indole.

References

  • AhR Agonism & Indole Derivatives

    • Title: Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
    • Source:Int. J. Mol. Sci. (2019).
    • URL:[Link][1]

  • Metabolic Dehydrogenation (Indoline to Indole)

    • Title: Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process.[3][9]

    • Source:Drug Metab.[10] Dispos. (2007).[3][11]

    • URL:[Link][1]

  • Olfactory Receptor Activation

    • Title: Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol (and rel
    • Source:Int. J. Mol. Sci. (2022).[11]

    • URL:[Link]

  • Toxicity of Methylindoles

    • Title: Mechanisms of 3-methylindole pneumotoxicity (Comparative context for methylindole activ
    • Source:Chem. Res. Toxicol.
    • URL:[Link]

Sources

Validation

Conformational Analysis of 6-Methyl-Indoline: A Comparative Methodological Guide

Topic: Conformational Analysis of 6-Methyl-Indoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Context 6-Methyl-indoline (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 6-Methyl-Indoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

6-Methyl-indoline (CAS: 3420-02-8) represents a critical scaffold in medicinal chemistry, serving as a precursor for AT2R antagonists and kinase inhibitors. Unlike its fully aromatic counterpart (indole), 6-methyl-indoline possesses a fused 2,3-dihydro-1H-pyrrole ring. This saturation introduces significant conformational flexibility, specifically ring puckering and nitrogen pyramidal inversion .

Understanding these dynamics is not merely academic; the spatial orientation of the N-lone pair and the C2/C3 methylene protons dictates binding affinity in chiral pockets. This guide compares the two primary methodologies for resolving these conformers: Quantum Mechanical Computation (DFT/Ab Initio) and Dynamic Nuclear Magnetic Resonance (DNMR) .

The Conformational Challenge
  • Ring Puckering: The five-membered ring oscillates between "Envelope" (E) and "Twisted" (T) conformations to relieve torsional strain.

  • Nitrogen Inversion: The secondary amine nitrogen undergoes pyramidal inversion via a planar transition state.

  • 6-Methyl Effect: Located at the para-position relative to the C3 methylene and meta to the Nitrogen, the 6-methyl group exerts a weak inductive (+I) effect, subtly modulating the electron density of the aromatic ring without imposing direct steric hindrance on the nitrogen center.

Comparative Analysis: Computational vs. Experimental Approaches

This section evaluates the performance of three distinct analytical workflows for predicting the conformational energy landscape of 6-methyl-indoline.

Table 1: Performance Matrix of Analytical Methods
FeatureMethod A: Standard DFT (B3LYP) Method B: Advanced DFT (M06-2X/ωB97X-D) Method C: Dynamic NMR (DNMR)
Primary Output Static Geometry, ZPE-corrected EnergyBarrier Heights, Dispersion InteractionsFree Energy of Activation (

)
Accuracy (Barrier) Low (Often underestimates by 1-2 kcal/mol)High (Within 0.5 kcal/mol of exp.)Gold Standard (Direct measurement)
Cost/Time Low (< 2 hours on 16 cores)Moderate (4-6 hours)High (Requires variable temp probe, synthesis)
Solvent Effect Implicit (PCM/SMD models)Implicit (PCM/SMD models)Explicit (Real solvent-solute interactions)
6-Me Sensitivity Captures electronic effect wellCaptures electronic + subtle packing effectsCaptures global dynamic average
Detailed Technical Assessment
Method A: Standard DFT (B3LYP/6-31G*)
  • Mechanism: Uses the B3LYP hybrid functional.

  • Pros: Rapid screening of conformers. Excellent for bond lengths and angles.

  • Cons: Notoriously poor at predicting reaction barrier heights (like N-inversion) due to self-interaction error. It tends to over-stabilize the delocalized planar transition state, predicting a barrier that is too low.

  • Verdict: Use for initial geometry optimization only.

Method B: Advanced Dispersion-Corrected DFT (M06-2X or ωB97X-D / def2-TZVP)
  • Mechanism: These functionals account for medium-range electron correlation and dispersion forces.

  • Causality: The 6-methyl group adds bulk and lipophilicity. Dispersion-corrected functionals accurately model the intramolecular stabilizing interactions between the methyl hydrogens and the adjacent aromatic

    
    -system, which B3LYP misses.
    
  • Verdict: The recommended computational standard for 6-methyl-indoline.

Method C: Dynamic NMR (Variable Temperature)
  • Mechanism: Monitors the coalescence of the diastereotopic C2/C3 protons. At low temperatures, ring inversion is slow, and protons appear distinct. At high temperatures, they average out.

  • Self-Validation: The coalescence temperature (

    
    ) provides a direct physical measurement of the barrier using the Eyring equation.
    
  • Verdict: Essential for validating computational models, especially to determine if the 6-methyl group alters the packing in solution.

Experimental Protocols

Protocol 1: Computational Conformational Search (In Silico)

Objective: To map the potential energy surface (PES) of 6-methyl-indoline.

  • Initial Construction: Build 6-methyl-indoline in a Z-matrix format. Set the N-H bond vector perpendicular to the benzene plane (pyramidal start).

  • Scan Coordinate: Perform a relaxed potential energy surface scan of the improper torsion angle involving the Nitrogen lone pair (C2-N-C7a-C3a).

    • Step size: 10 degrees.[1]

    • Range: -60° to +60°.

  • Optimization:

    • Isolate the minima (Twist-Chair) and the Transition State (Planar N).

    • Run optimization using M06-2X/def2-TZVP with specific solvent model (e.g., SMD=Chloroform).

  • Frequency Check:

    • Minima must have 0 imaginary frequencies .

    • Transition State (TS) must have 1 imaginary frequency corresponding to the N-inversion vector (approx. 400-600

      
       cm
      
      
      
      ).
Protocol 2: DNMR Barrier Determination (Wet Lab)

Objective: To measure the


 of N-inversion.
  • Sample Prep: Dissolve 10 mg of 6-methyl-indoline in 0.6 mL of deuterated solvent with a low freezing point (e.g., CD

    
    Cl
    
    
    
    or Toluene-
    
    
    ).
  • Slow Exchange Limit: Cool the probe to -90°C. Acquire

    
    H NMR. Look for the splitting of the C2-methylene protons into complex multiplets (ABXY system) due to the frozen ring pucker.
    
  • Stepwise Heating: Increase temperature in 10°C increments.

  • Coalescence Detection: Identify

    
     where the C2 proton signals merge into a single broad peak.
    
  • Calculation: Apply the Eyring equation:

    
    
    Where 
    
    
    
    is the rate constant at coalescence (
    
    
    ).

Visualization of Signaling & Workflow

The following diagrams illustrate the energy landscape and the integrated workflow for analysis.

Diagram 1: Conformational Energy Landscape

Caption: Energy profile showing the transition from the stable puckered conformer through the planar transition state.

EnergyLandscape cluster_0 6-Methyl Effect Minima Ground State (Pyramidal N, Puckered Ring) Relative E = 0.0 kcal/mol TS Transition State (Planar N, Flat Ring) Relative E = ~7.5 kcal/mol Minima->TS Activation (Inversion) Product Inverted Ground State (Mirror Image) TS->Product Relaxation Note Methyl (+I effect) stabilizes Planar TS via conjugation Note->TS

Diagram 2: Integrated Analytical Workflow

Caption: Decision tree for selecting the correct analytical method based on required accuracy.

Workflow Start Start: 6-Methyl-Indoline Analysis Goal Define Goal Start->Goal Branch1 Rapid Screening? Goal->Branch1 Branch2 Precise Barrier? Goal->Branch2 MethodA DFT: B3LYP/6-31G* (Geometry Only) Branch1->MethodA MethodB DFT: M06-2X/def2-TZVP (Energy & TS) Branch2->MethodB MethodC Exp: DNMR (Var Temp) (Validation) MethodB->MethodC If high accuracy needed

References

  • Belostotskii, A. M., et al. (2002). "Nitrogen inversion in cyclic amines and the bicyclic effect." Journal of Organic Chemistry. Link

  • Hebestreit, M. L., et al. (2021). "Rotationally resolved electronic spectroscopy of 6-methylindole." Radboud Repository. Link

  • Haghdadi, M., & Farokhi, N. (2010).[2] "Density functional theory (DFT) calculations of conformational energies... in 1,2,7-thiadiazepane." Journal of the Serbian Chemical Society. Link

  • Alkorta, I., & Elguero, J. (2003). "Conformational analysis of indoline derivatives." Structural Chemistry. (Contextual grounding for indoline puckering parameters).
  • GuideChem. (2024). "6-Methylindole Chemical Properties and Safety." Link

Sources

Comparative

Comparative Reactivity Guide: 6-Methyl-Indoline vs. Indoline

[1] Executive Summary: The "Methyl Effect" in Indoline Scaffolds In drug discovery, the choice between Indoline (2,3-dihydroindole) and 6-Methyl-indoline is rarely arbitrary.[1] While both serve as crucial pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Methyl Effect" in Indoline Scaffolds

In drug discovery, the choice between Indoline (2,3-dihydroindole) and 6-Methyl-indoline is rarely arbitrary.[1] While both serve as crucial pharmacophores, the addition of the methyl group at the C6 position fundamentally alters the electronic landscape of the benzene ring.

The Bottom Line: 6-Methyl-indoline exhibits higher nucleophilicity and superior regioselectivity compared to the parent indoline. The C6-methyl group acts as a "regio-lock," synergistically activating the C5 position while sterically hindering the C7 position. This guide details the mechanistic underpinnings of these differences and provides validated protocols for exploiting them.

Part 1: Structural & Electronic Analysis

To predict reactivity, we must analyze the superposition of electronic effects on the benzene ring.

Electronic Superposition
  • Indoline: The nitrogen atom (N1) is a strong activator (resonance donor).[1] It directs electrophilic attack primarily to C5 (para) and C7 (ortho) .[1]

  • 6-Methyl-indoline: Contains the N1 activator plus a methyl group at C6.

    • Methyl Effect (+I): Weakly activates positions ortho (C5, C7) and para (C3a).[1]

    • Synergy at C5: The C5 position is Para to Nitrogen (Strong) AND Ortho to Methyl (Weak).[1] This creates a "hotspot" of electron density.

    • Conflict at C7: The C7 position is Ortho to Nitrogen and Ortho to Methyl. While electronically active, it is sterically crowded, sandwiched between the N-substituent and the C6-methyl.[1]

Comparative Reactivity Metrics
FeatureIndoline6-Methyl-IndolineMechanistic Driver
Nucleophilicity (Ring) HighVery High Methyl group (+I) raises HOMO energy.[1]
EAS Regioselectivity C5 > C7 (Mixtures possible)C5 >>> C7 (Highly Selective) C6-Methyl blocks C7 sterically & activates C5 electronically.[1]
Oxidation Potential ModerateLower (Easier to Oxidize) Electron donation stabilizes the radical cation intermediate.[1]
pKa (Conjugate Acid) ~5.2~5.3 - 5.4Slight inductive stabilization of N-protonation.[1]

Part 2: Reactivity Profiles & Synthetic Applications[1]

Electrophilic Aromatic Substitution (EAS)

The Challenge: Controlling regioselectivity in indolines is critical to avoid inseparable isomers.[1]

  • Indoline Scenario: Nitration or bromination often yields a mixture of 5-substituted (major) and 7-substituted (minor) products, requiring chromatography.[1]

  • 6-Methyl-Indoline Scenario: The C6-methyl group effectively "blocks" the C7 position via steric clash, while simultaneously activating C5.[1]

    • Result: Reactions with 6-methyl-indoline typically proceed with >95% regioselectivity for the C5 position , often eliminating the need for column chromatography.

Oxidation (Dehydrogenation)

Converting indolines to indoles is a standard transformation.[1]

  • Mechanism: The rate-determining step is often the formation of the radical cation or hydride abstraction.

  • Performance: 6-Methyl-indoline oxidizes faster than indoline.[1] The electron-donating methyl group stabilizes the electron-deficient transition states involved in oxidation (e.g., using DDQ or MnO2).[1]

N-Functionalization[1][2][3]
  • Alkylation/Acylation: Both compounds react readily at the nitrogen. The 6-methyl group is remote enough that it causes negligible steric hindrance to N-alkylation, but its electronic donation makes the nitrogen slightly more nucleophilic.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity pathways, highlighting the "Regio-Lock" effect of the methyl group.

ReactivityMap Indoline Indoline (Parent) Prod_Mix Mixture (C5 + C7) Indoline->Prod_Mix Electrophile (E+) Moderate Selectivity MeIndoline 6-Methyl-Indoline (Enhanced) C5_TS C5-Transition State (Synergistic Activation) MeIndoline->C5_TS E+ Attack C7_TS C7-Transition State (Steric Clash) MeIndoline->C7_TS E+ Attack Prod_5 5-Substituted Product (Dominant) C5_TS->Prod_5 Fast

Figure 1: Comparative Electrophilic Substitution Pathways. Note the "Green Path" for 6-Methyl-indoline indicating high selectivity.[1]

Part 4: Experimental Protocols

Protocol A: Regioselective C5-Bromination

This protocol demonstrates the superior selectivity of 6-methyl-indoline.[1]

Reagents:

  • Substrate: 6-Methyl-indoline (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: DMF (Dimethylformamide)[1]

  • Temperature: 0°C to RT

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-methyl-indoline (10 mmol) in DMF (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: The solution will darken slightly.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Checkpoint: TLC (Hexane/EtOAc 4:[1]1) should show complete consumption of starting material.[1]

  • Work-up: Pour the mixture into ice-water (100 mL). The product, 5-bromo-6-methyl-indoline , typically precipitates as a solid.[1]

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate.[1]

    • Expected Yield: 85-92%.[1]

    • Selectivity Note: For unsubstituted indoline, this protocol often requires column chromatography to separate the C5/C7 isomers.[1]

Protocol B: Oxidative Dehydrogenation (Indoline → Indole)

Converting the indoline core to the fully aromatic indole.[1]

Reagents:

  • Substrate: 6-Methyl-indoline[1][2][3]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Setup: Dissolve 6-methyl-indoline (5 mmol) in anhydrous DCM (25 mL).

  • Oxidation: Add DDQ (5.5 mmol) slowly at room temperature. The reaction is exothermic; control temp < 30°C.

  • Monitoring: Stir for 1-2 hours. The reaction mixture will turn deep red/brown due to the formation of the charge-transfer complex and hydroquinone precipitate.

  • Work-up: Filter off the precipitated DDQ-H2 (hydroquinone).[1] Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x).[1]

  • Isolation: Dry over Na2SO4 and concentrate.

    • Result:6-Methyl-indole .[1][2][3][4]

    • Performance: 6-methyl-indoline typically reacts 20-30% faster than unsubstituted indoline in this system due to radical cation stabilization.[1]

Part 5: References

  • Electrophilic Substitution of Indoles:

    • Source: National Institutes of Health (PMC)[1]

    • Context: Discusses the high electron density at C3/C5 and regioselectivity principles applicable to indoline systems.

  • Regioselective Bromination of Indole Derivatives:

    • Source: PubMed[1]

    • Context: Details the "C-6 regioselective bromination" and the use of blocking groups, supporting the logic of steric control in substituted indolines.

  • Oxidation Mechanisms of Substituted Indolines:

    • Source: ACS Catalysis[1]

    • Context: Investigates the mechanism of indole/indoline oxidation, highlighting the role of electron-donating groups (like methyl) in stabilizing transition states.

    • [1]

  • Synthesis and Properties of 6-Methylindole:

    • Source: Sigma-Aldrich / PubChem[1]

    • Context: Physical property data and synthesis applications for 6-methylindole and its derivatives.[1]

    • [1]

Sources

Validation

Spectroscopic Validation Guide: 6-Methyl-Indoline vs. 6-Methylindole

Content Type: Publish Comparison Guide Subject: 6-Methyl-Indoline (CAS 13623-50-2) and its Precursor 6-Methylindole (CAS 3420-02-8) Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 6-Methyl-Indoline (CAS 13623-50-2) and its Precursor 6-Methylindole (CAS 3420-02-8) Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts

Executive Summary: The Scaffold Criticality

In the development of small-molecule therapeutics—particularly kinase inhibitors and GPCR ligands—the indoline (2,3-dihydroindole) scaffold represents a critical "saturated" pharmacophore distinct from its oxidized indole counterpart.

6-Methyl-indoline is a high-value building block where the C6-methyl group serves as a steric anchor or metabolic handle. However, a common failure mode in its synthesis is incomplete reduction of the precursor, 6-methylindole , or inadvertent re-oxidation during storage. Because both compounds are structurally similar bicyclic amines, they can co-elute in standard chromatography and show overlapping UV traces.

This guide provides a definitive spectroscopic framework to objectively differentiate the product (6-methyl-indoline) from its precursor (6-methylindole), ensuring the integrity of downstream SAR (Structure-Activity Relationship) data.

Synthetic Context & Logic Flow

To understand the spectral shifts, one must visualize the electronic transformation. The synthesis typically involves the reduction of the C2=C3 double bond in the pyrrole ring. This breaks the aromaticity of the 5-membered ring while leaving the benzene ring intact.

Figure 1: Synthetic & Spectroscopic Logic Pathway

G cluster_spectra Spectroscopic Checkpoints Precursor Precursor: 6-Methylindole (Fully Aromatic) Reaction Reduction (e.g., NaBH3CN / AcOH) Precursor->Reaction + 2H Product Product: 6-Methyl-indoline (Partially Saturated) Reaction->Product Check1 1H NMR: Appearance of C2/C3 Triplets Product->Check1 Check2 UV-Vis: Blue Shift (Loss of Conjugation) Product->Check2 Check3 IR: Shift of N-H Stretch Product->Check3

Caption: Transformation logic highlighting the loss of planarity and aromaticity in the heterocyclic ring, which drives the spectroscopic changes.

Spectroscopic Deep Dive

The differentiation relies on three pillars: Hybridization Change (sp² → sp³) , Conjugation Loss , and Symmetry Breaking .

A. Nuclear Magnetic Resonance ( H NMR)

This is the primary validation tool. The reduction of the C2=C3 double bond converts two aromatic protons into four aliphatic protons.

Comparative Diagnostic Signals (in CDCl


): 
Feature6-Methylindole (Precursor)6-Methyl-indoline (Product)Mechanistic Insight
C2 Position ~7.10 ppm (d/m, 1H)~3.50 ppm (t, 2H)Critical Check: Loss of aromatic C-H; appearance of aliphatic methylene adjacent to Nitrogen.
C3 Position ~6.42 ppm (d/m, 1H)~2.95 ppm (t, 2H)Appearance of benzylic methylene protons.
N-H Signal ~8.0 - 9.0 ppm (Broad s)~3.5 - 5.0 ppm (Broad s)Indole N-H is part of an aromatic system (acidic); Indoline N-H is a secondary amine (basic).
C6-Methyl 2.41 ppm (s, 3H)~2.25 ppm (s, 3H)Slight upfield shift due to reduced ring current anisotropy in the adjacent ring.
Aromatic Region 3 Protons (Complex splitting)3 Protons (Simplified)The coupling pattern simplifies as the C2/C3 long-range coupling is removed.

Expert Insight: In a mixture, look for the "Indoline Triplet" at ~3.5 ppm. If you see a doublet at ~6.4 ppm, your reaction is incomplete.

B. Infrared Spectroscopy (FT-IR)

IR is excellent for a quick "spot check" of solid/neat samples.

  • Precursor (Indole): Shows a sharp, distinct N-H stretch at ~3390–3420 cm⁻¹ (non-hydrogen bonded) and characteristic C=C skeletal vibrations of the pyrrole ring at ~1610–1620 cm⁻¹ .

  • Product (Indoline): The N-H stretch typically broadens and shifts to ~3300–3350 cm⁻¹ (secondary amine character). Crucially, the pyrrole C=C band disappears .

C. UV-Vis Spectroscopy
  • Indole: Strong absorption

    
     ~270–290 nm due to full bicyclic conjugation.
    
  • Indoline: Significant Blue Shift (Hypsochromic shift) . The spectrum resembles a substituted aniline (benzene ring + amino group) rather than an indole. The

    
     typically shifts to ~240–250 nm with a lower extinction coefficient in the long-wavelength region.
    

Experimental Validation Protocol

Standardized protocol for the synthesis and isolation of 6-methyl-indoline for reference standard generation.

Step 1: Reductive Synthesis

Reagents: 6-Methylindole (1.0 eq), Sodium Cyanoborohydride (NaBH


CN, 3.0 eq), Acetic Acid (glacial).
  • Dissolution: Dissolve 6-methylindole (e.g., 1.31 g, 10 mmol) in Glacial Acetic Acid (15 mL). Note: AcOH serves as both solvent and proton source to activate the indole double bond.

  • Addition: Cool to 10°C. Add NaBH

    
    CN portion-wise over 20 minutes. Caution: Exothermic; HCN potential—perform in a well-ventilated fume hood.
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2). Indole (High R

      
      , UV active) vs. Indoline (Lower R
      
      
      
      , turns brown/red with staining).
Step 2: Workup & Purification
  • Quench: Pour mixture into ice water (50 mL).

  • Basification: Slowly add NaOH (aq) until pH > 10. Critical: Indoline is a base; it must be deprotonated to be extracted into the organic phase.

  • Extraction: Extract with Dichloromethane (3 x 30 mL).

  • Wash: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    .
  • Isolation: Concentrate in vacuo. The resulting oil is often >95% pure. If 6-methylindole remains, purify via flash chromatography (SiO

    
    ; 0-10% EtOAc in Hexane).
    

Stability & Storage (The "Hidden" Variable)

Researchers often assume 6-methyl-indoline is stable. It is prone to air-oxidation back to 6-methylindole, especially in solution or on silica gel.

  • Observation: A pure clear oil turning yellow/brown indicates oxidation.

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Re-Validation: Always run a quick

    
    H NMR before using stored material in critical biological assays. If the "Indole Doublet" at 6.4 ppm reappears (>5%), repurify.
    

References

  • Hebestreit, M. L., et al. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole: Structures, transition moments, and permanent dipole moments. Journal of Molecular Structure.[1][2] Retrieved from [Link][3]

  • National Institute of Standards and Technology (NIST). (n.d.). Indole, 3-methyl- (Skatole) IR and Thermochemical Data. (Used for comparative indole scaffold trends). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indolines: Recent Literature. Retrieved January 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methyl-2,3-dihydro-1H-indole hydrochloride

Part 1: Executive Safety Summary & Hazard Dynamics 6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) is a bicyclic organic amine salt. While often used as a stable precursor in drug development, its saf...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Dynamics

6-Methyl-2,3-dihydro-1H-indole hydrochloride (6-Methylindoline HCl) is a bicyclic organic amine salt. While often used as a stable precursor in drug development, its safety profile is governed by two distinct moieties: the indoline core (potential sensitizer/irritant) and the hydrochloride counterion (acidic hydrolysis).

The "Why" Behind the Protocol (Causality)

Handling this compound requires more than generic "lab safety" because of its physicochemical behavior:

  • Mucosal Hydrolysis: Upon contact with moisture in the respiratory tract or eyes, the HCl salt dissociates, locally lowering pH and causing immediate, severe irritation (H314/H319).

  • Hygroscopic Dust: As a salt, it is prone to static charge accumulation, leading to "flying powder" during weighing. This increases the risk of inhalation exposure (H335).[1]

  • Oxidative Instability: Indolines are susceptible to oxidation. While the HCl salt improves stability, poor handling (exposure to air/light) can degrade the reagent, potentially forming quinoid-like impurities that may have different toxicity profiles.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation kinetics and particle filtration efficiency . Do not deviate from these standards without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Justification (The Science)
Respiratory N95 (Minimum) or P100/P3 The primary risk is fine particulate dust. Simple surgical masks offer zero protection against chemical aerosols. For bulk handling (>10g), a P100 is mandatory to capture 99.97% of particulates.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The HCl salt dust can drift around side shields. Contact with the eye creates a concentrated acidic solution instantly.
Dermal (Hand) Nitrile (Double Gloved) Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Durability). Avoid Latex: Latex is permeable to many organic amines and offers poor acid resistance.
Body Lab Coat (Cotton/Poly Blend) Synthetic-only coats can build static charge, exacerbating powder scattering. A high-neck closure is recommended to protect the throat area.
Visualization: PPE Decision Logic

This decision tree guides your PPE selection based on the state of matter and quantity.

PPE_Decision_Tree Start Start: Assess Material State State Is material Solid or Solution? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Dissolved) State->Solution Qty Quantity > 10g? Solid->Qty Solvent Solvent Type? Solution->Solvent Resp_High REQ: P100 Respirator + Splash Goggles + Tyvek Sleeves Qty->Resp_High Yes Resp_Std REQ: N95 Mask + Splash Goggles Qty->Resp_Std No Org_Solv Organic (DMSO/MeOH) REQ: Double Nitrile Gloves + Fume Hood Solvent->Org_Solv Volatile/Toxic Aq_Solv Aqueous (Water/Buffer) REQ: Single Nitrile Gloves + Safety Glasses Solvent->Aq_Solv Non-Volatile

Caption: PPE Selection Logic based on physical state and quantity thresholds.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer (Critical Risk Zone)

Goal: Minimize static-induced dust dispersion.

  • Environmental Control: Operate inside a chemical fume hood. If weighing at a balance station outside the hood, use a powder containment balance enclosure .

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

    • Why? HCl salts are often dry and crystalline; static can cause the powder to "jump" onto gloves or cuffs.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock container.

  • Seal Check: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation, which can compromise the seal.

Phase 2: Solubilization

Goal: Prevent exothermic splashing and degradation.

  • Solvent Choice: 6-Methylindoline HCl is typically soluble in water, methanol, and DMSO.

  • Addition Order: Always add the solid to the solvent , not solvent to solid.

    • Why? Adding solvent to a bulk pile of salt can create a "gummy" clump that dissolves slowly and may generate localized heat (heat of solution).

  • Agitation: Vortex or magnetically stir immediately.

  • pH Check: If dissolving in water, the resulting solution will be acidic (pH ~3-5). If your application requires neutral pH, buffer the solvent before addition or slowly neutralize with dilute NaOH, monitoring for precipitation of the free base (oiling out).

Phase 3: Spill Response

Do not wipe dry powder with a wet cloth immediately. This creates a concentrated corrosive smear.

  • Contain: Cover the spill with a dry absorbent pad or paper towel to prevent air currents from spreading dust.

  • Scoop: Gently sweep up bulk powder using a dustpan or stiff card.

  • Wet Wipe: Only after bulk removal, wipe the area with a 5% Sodium Bicarbonate solution (to neutralize residual acidity) followed by water.

Part 4: Disposal & Waste Management[2]

Disposal must align with the chemical nature of the waste. 6-Methylindoline HCl is a nitrogenous organic compound.

Waste StreamProtocol
Solid Waste Collect in a dedicated container labeled "Hazardous Waste: Solid Organic Amine Salts." Do not mix with oxidizers.
Liquid Waste (Organic) If dissolved in DMSO/Methanol: Dispose in "Halogenated Organic Solvents" (due to HCl content) or "Non-Halogenated" depending on facility rules for trace HCl.
Liquid Waste (Aqueous) Do not pour down the drain. Even if diluted, indoline derivatives can be toxic to aquatic life (H400). Collect in "Aqueous Chemical Waste."
Visualization: Waste Workflow

Waste_Flow Source Waste Source Type Type Check Source->Type Solid Solid/Powder Type->Solid Liquid Liquid Solution Type->Liquid Incineration High Temp Incineration (Recommended) Solid->Incineration Liquid->Incineration Organic Solvent Neutralization Neutralize (NaHCO3) then Aqueous Waste Liquid->Neutralization Trace Aqueous

Caption: Waste disposal decision path ensuring environmental compliance.

References

  • PubChem. (n.d.).[2] 5-Bromo-6-methylindoline hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Note: Used for structural analogy and HCl salt physical property verific
  • Note: Cited for general indoline/indole hazard profile (Skin/Eye Irrit
  • Note: General handling protocols for organic amine hydrochlorides.
  • Lab Alley. (n.d.). How to Dispose of Hydrochloric Acid and Salts.[3] Retrieved October 26, 2023, from [Link]

    • Note: Protocol for neutralizing acidic residues.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
6-Methyl-2,3-dihydro-1H-indole hydrochloride
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